Ritipenem acoxil
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99376-22-4 |
|---|---|
Molecular Formula |
C13H16N2O8S |
Molecular Weight |
360.34 g/mol |
IUPAC Name |
acetyloxymethyl (5R,6R)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8-,11-/m1/s1 |
InChI Key |
FZKGLCPKPZBGLX-ZDRUMUKXSA-N |
Isomeric SMILES |
C[C@H]([C@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ritipenem Acoxil; RIPM-AC; Ritipenem acetoxymethyl ester. |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Ritipenem Acoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an oral penem antibiotic that demonstrates a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. As a prodrug, it is hydrolyzed in the body to its active form, Ritipenem. This document provides a detailed technical overview of the mechanism of action of Ritipenem, focusing on its interaction with bacterial targets, its stability against common resistance mechanisms, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, the primary mechanism of action of Ritipenem is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). PBPs are bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis.
Interaction with Penicillin-Binding Proteins (PBPs)
Ritipenem exhibits a high affinity for multiple PBPs in various bacterial species. The specific PBP targets can vary between different bacteria, influencing the drug's spectrum of activity and bactericidal effects.
-
In Haemophilus influenzae , Ritipenem demonstrates a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[1] The preferential inactivation of PBP 1b is suggested to be crucial for inducing the rapid and potent bacteriolytic activity observed against this pathogen.[1]
-
In Escherichia coli , the primary target of Ritipenem is PBP2.[2]
-
In Staphylococcus aureus , in vitro studies indicate that Ritipenem has a strong affinity for PBP2 in methicillin-susceptible strains.[2]
The binding of Ritipenem to the active site of these PBPs leads to the formation of a stable acyl-enzyme complex, effectively blocking their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, cell lysis and death.
Data Presentation: Quantitative Analysis of Ritipenem's Activity
Penicillin-Binding Protein (PBP) Affinity
The affinity of Ritipenem for various PBPs is a key determinant of its antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the binding of a labeled penicillin to the PBP.
| Bacterium | PBP Target | IC50 (µg/mL) | Reference |
| Haemophilus influenzae IID983 | PBP 1a | 0.23 | [1] |
| PBP 1b | 0.0046 | [1] | |
| PBP 2 | 0.052 | [1] | |
| PBP 3a | 0.46 | [1] | |
| PBP 3b | 0.12 | [1] | |
| PBP 4 | >100 | [1] | |
| PBP 5 | 1.2 | [1] | |
| PBP 6 | 4.9 | [1] |
Note: Lower IC50 values indicate higher binding affinity.
Stability Against β-Lactamases
A crucial feature of Ritipenem is its stability against a wide range of β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics. This stability allows Ritipenem to be effective against many β-lactam-resistant strains.
| β-Lactamase Source | Enzyme Class (presumed) | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| Serratia marcescens (pI 9.7 enzyme) | Class A (penicillinase activity) | 110 | 7.8 | 1.4 x 10⁷ |
Note: kcat represents the turnover number (how many substrate molecules one enzyme molecule can convert per second), Km is the substrate concentration at which the enzyme achieves half of its maximum velocity, and kcat/Km is a measure of the enzyme's catalytic efficiency.
Signaling Pathways and Experimental Workflows
Mechanism of Action Pathway
The following diagram illustrates the mechanism of action of Ritipenem, from its entry into the bacterial cell to the eventual cell lysis.
Experimental Workflow: PBP Binding Affinity Assay
The workflow for determining the PBP binding affinity of Ritipenem using a competitive assay with a fluorescently labeled penicillin is outlined below.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Ritipenem that inhibits the visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Ritipenem Stock Solution: A stock solution of Ritipenem is prepared in an appropriate solvent (e.g., water or DMSO) at a known concentration.
-
Serial Dilutions: A two-fold serial dilution of the Ritipenem stock solution is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of Ritipenem at which there is no visible growth of the bacteria.
Penicillin-Binding Protein (PBP) Competition Assay
Objective: To determine the binding affinity (IC50) of Ritipenem for specific PBPs.
Methodology:
-
Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication or French press). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competition Reaction: The membrane preparation is incubated with a range of concentrations of Ritipenem for a specific time to allow for binding to the PBPs.
-
Fluorescent Labeling: A fluorescently labeled penicillin derivative (e.g., Bocillin-FL) is added to the mixture. This fluorescent probe will bind to any PBPs that have not been bound by Ritipenem.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization: The gel is visualized using a fluorescent scanner to detect the bands corresponding to the PBPs bound by the fluorescent probe.
-
Quantification and IC50 Determination: The intensity of the fluorescent bands is quantified. The IC50 value is calculated as the concentration of Ritipenem that causes a 50% reduction in the fluorescence intensity compared to the control (no Ritipenem).
β-Lactamase Stability Assay (Hydrolysis Rate Determination)
Objective: To quantify the rate at which Ritipenem is hydrolyzed by a specific β-lactamase.
Methodology:
-
Enzyme and Substrate Preparation: A purified β-lactamase enzyme and a solution of Ritipenem at a known concentration are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring of Ritipenem is monitored by measuring the change in absorbance at a specific wavelength (typically around 290-300 nm for penems) over time using a UV-Vis spectrophotometer.
-
Kinetic Parameter Calculation: The initial rate of hydrolysis is determined from the linear portion of the absorbance versus time plot. By measuring the initial rates at various substrate (Ritipenem) concentrations, the Michaelis-Menten kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), can be determined.
-
kcat and kcat/Km Calculation: The turnover number (kcat) is calculated from Vmax and the enzyme concentration. The catalytic efficiency (kcat/Km) is then calculated to provide a measure of the enzyme's ability to hydrolyze Ritipenem.
Conclusion
This compound, through its active form Ritipenem, exerts its bactericidal effect by targeting and inactivating essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis. Its high affinity for key PBPs in a range of pathogens, coupled with its notable stability against many β-lactamases, underscores its potential as an effective oral antibiotic. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other novel antimicrobial agents.
References
Ritipenem Acoxil: A Technical Overview of a Novel Penem Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil (formerly FCE 22891) is an orally administered acetoxymethyl ester prodrug of the potent beta-lactam antibiotic, Ritipenem (FCE 22101). As a member of the penem class, Ritipenem exhibits a broad spectrum of antibacterial activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria. Its structural characteristics confer stability against many beta-lactamase enzymes, a common mechanism of bacterial resistance. Furthermore, Ritipenem is stable in the presence of renal dehydropeptidase-I, eliminating the need for co-administration with an enzyme inhibitor like cilastatin. This document provides a comprehensive technical guide on the core pharmacological and microbiological attributes of this compound and its active moiety, Ritipenem.
Chemical Structure and Prodrug Conversion
This compound is designed for oral bioavailability. Following administration, it is absorbed in the intestinal tract and rapidly hydrolyzed by esterases to release the active compound, Ritipenem, into systemic circulation.[1] The inactive prodrug itself, FCE 22891, is not detectable in blood or urine samples.[2]
-
This compound (FCE 22891): C₁₃H₁₆N₂O₈S
-
Ritipenem (FCE 22101): Active form, a penem antibiotic.
Mechanism of Action
Consistent with other beta-lactam antibiotics, Ritipenem's bactericidal activity results from the inhibition of bacterial cell wall synthesis.[1] The drug covalently binds to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. In Escherichia coli, the primary target for Ritipenem is PBP2.[1]
In Vitro Antibacterial Activity
Ritipenem demonstrates a broad spectrum of in vitro activity, encompassing many clinically significant aerobic and anaerobic pathogens. It is notably active against staphylococci, streptococci, Haemophilus influenzae, Neisseria gonorrhoeae, and the majority of the Enterobacteriaceae family.[3] Its activity against Gram-positive cocci and anaerobic species is comparable to that of imipenem.[3] However, Pseudomonas aeruginosa is typically resistant.[3][4]
| Bacterial Species/Group | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Gram-Positive Aerobes | ||||
| Staphylococcus aureus (MSSA) | - | - | - | 0.5 - 4[4] |
| Staphylococcus aureus (MRSA) | - | - | - | 0.5 - 4[4] |
| Streptococcus pneumoniae | - | - | - | ≤0.25[3][4] |
| Streptococcus pyogenes | - | - | - | ≤0.25[3] |
| Enterococcus spp. | - | - | - | 0.5 - 4[4] |
| Gram-Negative Aerobes | ||||
| Enterobacteriaceae (family) | 809 | 0.12 - 8.0[1] | - | 0.5 - 4[3][4] |
| Haemophilus influenzae | - | - | - | 0.5 - 4[3][4] |
| Neisseria gonorrhoeae | - | - | - | ≤0.25[3][4] |
| Pseudomonas aeruginosa | - | >128[4] | - | >128[4] |
| Anaerobes | ||||
| Bacteroides fragilis group | - | - | - | ≤1[3] |
| Clostridium spp. | - | - | - | ≤1[3] |
Pharmacodynamics: Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. Penems and carbapenems are notable among beta-lactams for inducing a significant PAE against Gram-negative bacilli.[5] A study specifically investigating Ritipenem (FCE 22101) demonstrated both in vitro and in vivo PAE against several key pathogens.
| Organism | In Vitro PAE | In Vivo PAE (Rabbit Model) |
| Staphylococcus aureus | Yes | Yes |
| Streptococcus pneumoniae | Yes | Yes |
| Haemophilus influenzae | Yes | Yes |
| Klebsiella pneumoniae | No | No |
| (Data sourced from Bergholm & Dornbusch, 1990)[4] |
Pharmacokinetics
The pharmacokinetics of Ritipenem have been evaluated in both humans (following oral administration of this compound and IV administration of Ritipenem) and various animal species. The drug is characterized by rapid clearance and a short half-life.
Table 2: Human Pharmacokinetic Parameters
| Parameter | Oral this compound | IV Ritipenem (4 mg/kg) |
|---|---|---|
| Cₘₐₓ (Peak Plasma Conc.) | 4.6 mg/L[2] | 15.5 mg/L[6] |
| Tₘₐₓ (Time to Peak) | 80 minutes[2] | End of infusion |
| t₁/₂ (Elimination Half-life) | ~29 - 42 minutes[2] | 44.2 minutes[6] |
| AUC (Area Under Curve) | 497 mg·min/L[2] | - |
| Bioavailability | ~32%[2] | 100% (IV) |
| Renal Clearance (CLr) | - | 7.21 mL/kg·min⁻¹[6] |
| Urinary Recovery | ~12%[2] | 10.2% - 53.6%[6] |
Table 3: Animal Pharmacokinetic Studies (IV Ritipenem)
| Species | Key Findings | Reference |
|---|---|---|
| Rat | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |
| Rabbit | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |
| Cynomolgus Monkey | Clearance was slower than expected based on allometric scaling. | Efthymiopoulos et al., 1991[7] |
| Dog | Pharmacokinetic parameters determined. | Efthymiopoulos et al., 1991[7] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) for Ritipenem are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: Ritipenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of Ritipenem that completely inhibits visible bacterial growth.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
Concentrations of Ritipenem in biological matrices (plasma, urine) are quantified using a validated HPLC method with UV detection.
-
Sample Preparation: Plasma samples are deproteinized, typically by adding an equivalent volume of a stabilizing buffer (e.g., MOPS) followed by precipitation with acetonitrile. The mixture is centrifuged, and the supernatant is collected for analysis.
-
Chromatographic Separation: An aliquot of the supernatant is injected into an HPLC system equipped with a C8 or C18 reverse-phase column.
-
Mobile Phase: A gradient elution is performed using a mobile phase typically composed of a phosphate buffer (e.g., 0.1M, pH 6.8) and an organic solvent such as methanol or acetonitrile.
-
Detection and Quantification: The eluent is monitored by a UV detector at a wavelength of approximately 298 nm. The concentration of Ritipenem is determined by comparing the peak area of the analyte to a standard curve generated from samples with known concentrations.
In Vivo Post-Antibiotic Effect (PAE) Determination
The in vivo PAE can be determined using a tissue cage model, as described for Ritipenem in rabbits.[4]
-
Model Preparation: Sterile tissue cages are surgically implanted subcutaneously in rabbits. After a healing period, the cages fill with transudate, creating a localized fluid compartment.
-
Infection: A standardized inoculum of the test organism (e.g., S. aureus) is injected directly into the tissue cage fluid.
-
Antibiotic Exposure: Once the bacterial population reaches a target density (e.g., 10⁶ CFU/mL), a single dose of Ritipenem is administered intravenously to the rabbit.
-
Sampling: Samples of tissue cage fluid are collected at regular intervals before and after drug administration to monitor both antibiotic concentration and bacterial viable counts (CFU/mL).
-
PAE Calculation: The in vivo PAE is calculated as the time difference between the point when the Ritipenem concentration in the cage fluid falls below the MIC for the organism and the time it takes for the bacterial count to increase by 1-log₁₀ compared to the count at that point.
References
- 1. Antibacterial activity of FCE 22101 against relatively resistant blood culture isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity of a novel penem FCE 22101 compared to other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vitro antibacterial activities of carbapenems against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro activity of FCE 22101, a new penem, with those of other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Ertapenem (MK-0826) against Clinical Bacterial Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative inhibitory and bactericidal activities of FCE 22101 against gram-positive cocci and anaerobes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
The Prodrug Nature of Ritipenem Acoxil: A Technical Guide to its Hydrolysis and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an orally administered prodrug of the broad-spectrum carbapenem antibiotic, ritipenem. As a member of the penem class, ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The development of this compound was a strategic approach to overcome the poor oral bioavailability of the active parent drug, ritipenem. This technical guide provides an in-depth exploration of the prodrug nature of this compound, focusing on its chemical structure, the mechanism of its hydrolysis to the active form, and the pharmacokinetic profile of both the prodrug and the active moiety. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of drug discovery, pharmacology, and infectious diseases.
Chemical Structures
The chemical structures of this compound and its active form, ritipenem, are fundamental to understanding the prodrug concept.
This compound is the acetoxymethyl ester of ritipenem. This esterification masks the carboxylic acid group of ritipenem, increasing its lipophilicity and facilitating its absorption through the gastrointestinal tract.
Ritipenem is the active antibacterial agent. The free carboxylic acid group is crucial for its binding to penicillin-binding proteins (PBPs) in bacteria, thereby inhibiting cell wall synthesis.
The Hydrolysis of this compound to Ritipenem
The conversion of the inactive prodrug, this compound, to the active antibiotic, ritipenem, is a critical step for its therapeutic efficacy. This transformation occurs rapidly in the body through enzymatic hydrolysis.
Mechanism of Hydrolysis
This compound is designed to be stable in the acidic environment of the stomach and to be readily absorbed in the small intestine. Following absorption, it undergoes rapid hydrolysis by non-specific esterases present in the intestinal mucosa, blood, and other tissues. The hydrolysis of the acetoxymethyl ester bond releases the active ritipenem, along with formaldehyde and acetic acid as byproducts. This enzymatic cleavage is a common and effective strategy for oral prodrugs of carboxylic acid-containing drugs.
The general mechanism for the enzymatic hydrolysis of acetoxymethyl esters involves the nucleophilic attack of a serine residue in the active site of the esterase on the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol (in this case, the hemiacetal of formaldehyde and ritipenem) and the acylated enzyme. The hemiacetal is unstable and spontaneously decomposes to yield the active drug, ritipenem, and formaldehyde.
Caption: Enzymatic hydrolysis of this compound to Ritipenem.
Pharmacokinetics of this compound and Ritipenem
The pharmacokinetic profile of ritipenem following oral administration of this compound has been evaluated in healthy volunteers. Due to its rapid and extensive first-pass metabolism, this compound is not detected in systemic circulation.[1]
Data Presentation
Table 1: Pharmacokinetic Parameters of Ritipenem in Healthy Volunteers after Oral Administration of this compound
| Parameter | Value | Reference |
| Dose | 500 mg (equivalent to 399.75 mg of ritipenem anhydrous acid) | [1] |
| Tmax (h) | ~0.5 - 1.0 | [2] |
| Cmax (mg/L) | Not specified | |
| AUC₀₋₈ (mg·h/L) | ~10 | [1][3] |
| Half-life (t½) (h) | ~0.7 | [1][3] |
| Renal Clearance (mL/min) | 87 - 132 | [1][3] |
| Oral Bioavailability (%) | 30 - 40 | [4] |
Note: The data presented are approximate values compiled from available literature and may vary between studies.
Experimental Protocols
In Vitro Hydrolysis of this compound in Simulated Intestinal Fluid
A detailed protocol for assessing the in vitro hydrolysis of this compound is crucial for understanding its stability and conversion kinetics.
Objective: To determine the rate of hydrolysis of this compound to ritipenem in simulated intestinal fluid (SIF).
Materials:
-
This compound reference standard
-
Ritipenem reference standard
-
Simulated Intestinal Fluid (SIF) powder (e.g., containing pancreatin)
-
Phosphate buffer (pH 6.8)
-
HPLC grade acetonitrile and water
-
Formic acid
-
Incubator shaker
-
HPLC-UV system
Procedure:
-
Prepare SIF according to the manufacturer's instructions, typically by dissolving the powder in phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) and spike it into the pre-warmed SIF to a final concentration of 10 µg/mL.
-
Incubate the mixture at 37°C in a shaker.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and ritipenem using a validated HPLC-UV method.
-
Calculate the hydrolysis rate constant and the half-life of this compound.
Caption: Workflow for in vitro hydrolysis study of this compound.
Oral Bioavailability Study in Healthy Volunteers
The following provides a general outline for a clinical study to determine the pharmacokinetic parameters of ritipenem after oral administration of this compound.
Objective: To evaluate the pharmacokinetics, safety, and tolerability of a single oral dose of this compound in healthy adult volunteers.
Study Design:
-
An open-label, single-dose, pharmacokinetic study.
-
Subjects: Healthy adult male and/or female volunteers.
-
Treatment: A single oral dose of 500 mg this compound administered with water after an overnight fast.
Procedure:
-
Screening of subjects based on inclusion and exclusion criteria.
-
Subjects are admitted to the clinical research unit the evening before dosing.
-
After an overnight fast of at least 10 hours, a single 500 mg tablet of this compound is administered with 240 mL of water.
-
Blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours).
-
Plasma is separated by centrifugation and stabilized.
-
Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) post-dose.
-
Plasma and urine samples are analyzed for ritipenem concentrations using a validated bioanalytical method (e.g., HPLC-UV).
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated using non-compartmental analysis.
-
Safety and tolerability are assessed through monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
Caption: Workflow for a human pharmacokinetic study of this compound.
Conclusion
This compound serves as an effective oral prodrug for the potent carbapenem antibiotic, ritipenem. Its acetoxymethyl ester structure facilitates gastrointestinal absorption, after which it is rapidly and completely hydrolyzed by esterases to release the active drug. This conversion is essential for its antibacterial activity. Understanding the kinetics of this hydrolysis and the resulting pharmacokinetic profile of ritipenem is critical for optimizing dosing regimens and ensuring therapeutic success in the treatment of bacterial infections. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other similar prodrug systems.
References
In-Depth Technical Guide: Antimicrobial Spectrum of Ritipenem Acoxil Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem acoxil is an oral penem antibiotic that, upon absorption, is hydrolyzed to its active form, ritipenem. This guide provides a comprehensive overview of the in vitro antimicrobial activity of ritipenem against a range of clinically significant Gram-positive bacteria. It consolidates available quantitative data on its efficacy, details the experimental methodologies for its evaluation, and illustrates its mechanism of action. This document is intended to serve as a technical resource for researchers and professionals involved in the discovery, development, and clinical application of antimicrobial agents.
Introduction
Ritipenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Its oral prodrug, this compound, enhances its bioavailability.[1] Like other β-lactam antibiotics, ritipenem exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This guide focuses specifically on its activity against Gram-positive bacteria, a group that includes major human pathogens such as Staphylococcus, Streptococcus, and Enterococcus species.
In Vitro Antimicrobial Spectrum
Ritipenem has demonstrated potent in vitro activity against a variety of Gram-positive bacteria. Its efficacy is generally comparable or superior to that of some other oral β-lactams, particularly certain cephalosporins.[1][2]
Quantitative Antimicrobial Activity
The in vitro activity of ritipenem against key Gram-positive pathogens is summarized in the tables below. The data presented includes Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Table 1: In Vitro Activity of Ritipenem Against Staphylococcus Species
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus (50) | Not Reported | Not Reported | 0.39 | [3] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) (48) | Not Reported | Not Reported | >100 | [3] |
| Coagulase-Negative Staphylococci (41) | Not Reported | Not Reported | 50 | [3] |
Table 2: In Vitro Activity of Ritipenem Against Streptococcus Species
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (24) | Not Reported | Not Reported | 0.39 | [3] |
| Streptococcus pyogenes (50) | Not Reported | Not Reported | 0.05 | [3] |
Table 3: In Vitro Activity of Ritipenem Against Enterococcus Species
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Enterococcus faecalis (39) | Not Reported | Not Reported | 6.25 | [3] |
| Enterococcus faecium (40) | Not Reported | Not Reported | >100 | [3] |
Mechanism of Action
The bactericidal activity of ritipenem is achieved through the inhibition of bacterial cell wall synthesis. This process is mediated by its interaction with essential enzymes known as Penicillin-Binding Proteins (PBPs).
Inhibition of Peptidoglycan Synthesis
Ritipenem, like other β-lactam antibiotics, targets the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protecting the bacterium from osmotic lysis. By inhibiting the cross-linking of peptidoglycan chains, ritipenem weakens the cell wall, leading to cell death.
Binding to Penicillin-Binding Proteins (PBPs)
The primary molecular targets of ritipenem are the PBPs. These enzymes, specifically transpeptidases, are responsible for catalyzing the formation of peptide cross-links in the peptidoglycan cell wall. In vitro studies have shown that ritipenem has a high affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA).[4] It also demonstrates greater binding affinities for PBPs 2 and 3 of S. aureus 209P compared to imipenem.[3] However, its affinity for PBP2', the altered PBP that confers resistance in MRSA, is lower.[3]
Mechanism of action of Ritipenem.
Experimental Protocols
The determination of the in vitro activity of ritipenem is performed using standardized methods, primarily broth microdilution or agar dilution, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
4.1.1. Broth Microdilution Method
-
Preparation of Ritipenem Stock Solution: A stock solution of ritipenem is prepared in a suitable solvent as specified by the manufacturer, typically to a concentration of 1000 µg/mL or higher.
-
Preparation of Microdilution Plates: Serial twofold dilutions of the ritipenem stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 50 or 100 µL.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep blood for streptococci) for 18-24 hours at 35-37°C. Several colonies are then suspended in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours in ambient air (or in an atmosphere with 5% CO₂ for fastidious organisms like Streptococcus pneumoniae).
-
Reading of Results: The MIC is determined as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.
Broth microdilution workflow for MIC testing.
Conclusion
Ritipenem demonstrates significant in vitro activity against a broad spectrum of Gram-positive bacteria, including common pathogens such as Staphylococcus aureus (methicillin-susceptible strains), Streptococcus pneumoniae, and Streptococcus pyogenes. While it is also active against Enterococcus faecalis, its efficacy against MRSA and Enterococcus faecium is limited. The mechanism of action, involving the inhibition of cell wall synthesis through binding to essential PBPs, is consistent with that of other β-lactam antibiotics. The standardized methodologies outlined in this guide are crucial for the accurate and reproducible assessment of its antimicrobial spectrum. This technical guide provides a foundational resource for further research and development of this compound as a potential therapeutic option for infections caused by susceptible Gram-positive organisms.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
The Potent Armamentarium of Ritipenem Acoxil Against Gram-Negative Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritipenem acoxil, an orally administered penem antibiotic, demonstrates a broad and potent spectrum of in-vitro activity against a wide array of clinically significant Gram-negative bacteria. As the acetoxymethyl ester prodrug, it is rapidly hydrolyzed in the body to its active form, ritipenem. This guide provides a comprehensive overview of the antimicrobial spectrum of ritipenem, focusing on its efficacy against Gram-negative species. It consolidates quantitative data, details the experimental methodologies for susceptibility testing, and illustrates the molecular mechanism of action.
Introduction
Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class, which is characterized by a fused β-lactam and five-membered unsaturated ring containing a sulfur atom. This structure confers a broad spectrum of antibacterial activity and notable stability against many β-lactamase enzymes. This compound was developed to provide an oral therapeutic option for infections caused by susceptible bacteria. This document serves as a technical resource, presenting the available data on the in-vitro activity of ritipenem against key Gram-negative pathogens.
Antimicrobial Spectrum and Potency: Quantitative Analysis
The in-vitro efficacy of ritipenem has been evaluated against a variety of Gram-negative bacteria, with its activity generally surpassing that of earlier oral cephalosporins such as cefaclor, although it may be less potent than newer agents like cefixime and cefpodoxime.[1][2] Ritipenem has demonstrated notable activity against Proteus vulgaris, Morganella morganii, Providencia rettgeri, Enterobacter spp., and Serratia marcescens, particularly strains resistant to cefaclor.[2]
Table 1: In-Vitro Activity of Ritipenem against Key Gram-Negative Pathogens (MIC µg/mL)
| Bacterial Species | MIC50 | MIC90 |
| Escherichia coli | 0.25 | 1 |
| Klebsiella pneumoniae | 0.25 | 1 |
| Proteus mirabilis | 0.5 | 2 |
| Proteus vulgaris | 1 | 4 |
| Morganella morganii | 1 | 4 |
| Providencia rettgeri | 2 | 8 |
| Enterobacter cloacae | 2 | 8 |
| Serratia marcescens | 4 | 16 |
| Haemophilus influenzae | 0.06 | 0.12 |
| Moraxella catarrhalis | 0.12 | 0.25 |
| Acinetobacter calcoaceticus | 4 | 16 |
Note: The data presented is a synthesis of available research and may vary between studies.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, the primary mechanism of action of ritipenem is the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).
Ritipenem exhibits a high affinity for multiple PBPs in Gram-negative bacteria, with a particularly strong interaction with PBP 1b in Haemophilus influenzae.[3][4] The preferential inactivation of PBP 1b is crucial for inducing the rapid lysis of these bacterial cells.[4] The binding of ritipenem to the active site of these transpeptidases blocks the cross-linking of peptidoglycan chains, which is the final and essential step in cell wall biosynthesis. This disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.
Caption: Mechanism of Ritipenem Action.
Stability to β-Lactamases
A key attribute of ritipenem is its stability in the presence of a variety of β-lactamase enzymes, which are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. Ritipenem is stable against hydrolysis by many common plasmid-mediated β-lactamases, including TEM-1.[3] However, it is not effective against all β-lactamases and can be hydrolyzed by certain carbapenemases.
Experimental Protocols
The determination of the in-vitro activity of ritipenem, as summarized in the data tables, is conducted following standardized antimicrobial susceptibility testing (AST) methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for MIC Determination:
Caption: Workflow for MIC Determination.
Detailed Steps:
-
Bacterial Isolate Preparation: Pure colonies of the test organism are isolated from an 18-24 hour culture on appropriate agar media.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Ritipenem: A two-fold serial dilution of ritipenem is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For fastidious organisms like Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 18-24 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of ritipenem that completely inhibits visible growth of the organism.
Quality Control
Standard quality control strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.
Conclusion
This compound, through its active metabolite ritipenem, presents a valuable oral therapeutic option with a potent in-vitro activity profile against a range of clinically important Gram-negative bacteria. Its efficacy is rooted in the effective inhibition of bacterial cell wall synthesis via high-affinity binding to essential penicillin-binding proteins and its stability against many common β-lactamases. The quantitative data and methodologies presented in this guide provide a foundational resource for researchers and clinicians in the ongoing evaluation and strategic use of this antimicrobial agent.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro activity of ritipenem, the active metabolite of Ritipenem acoxil
An In-Depth Technical Guide on the In Vitro Activity of Ritipenem
Introduction
Ritipenem (FCE 22101) is a synthetic penem class β-lactam antibiotic. It is the biologically active metabolite of the orally administered prodrug, ritipenem acoxil (FCE 22891).[1] Following oral administration, this compound is rapidly hydrolyzed in the gastrointestinal mucosa to release ritipenem.[1] This antibiotic exhibits a broad spectrum of activity against both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[2] A key characteristic of ritipenem is its stability against renal dehydropeptidase-I (DHP-I), which eliminates the need for co-administration with a DHP-I inhibitor like cilastatin.[1]
Mechanism of Action
Consistent with other β-lactam antibiotics, ritipenem's bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis.[3] This process is mediated by the covalent binding of ritipenem to essential enzymes known as penicillin-binding proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis.[1][3] The inactivation of these proteins disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[3]
Ritipenem demonstrates a specific affinity for various PBPs depending on the bacterial species:
-
In Escherichia coli , the primary target is PBP2, with a similar affinity for PBP3.[1]
-
In Staphylococcus aureus , it shows a high affinity for PBP2 in methicillin-susceptible strains (MSSA) and PBP2u in methicillin-resistant strains (MRSA).[1] It also displays greater binding affinities for PBPs 2 and 3 of S. aureus 209P compared to imipenem.[4]
-
In Haemophilus influenzae , ritipenem preferentially binds to PBP 1b, an action linked to its potent bacteriolytic activity against this pathogen.[5]
In Vitro Antimicrobial Activity
Ritipenem demonstrates a wide range of in vitro activity. The Minimum Inhibitory Concentration (MIC) is a standard measure of an antibiotic's effectiveness, representing the lowest concentration required to inhibit the visible growth of a microorganism.[6] The MIC₉₀ values, which represent the concentration required to inhibit 90% of the tested isolates, for ritipenem against various clinical isolates are summarized below.
Gram-Positive Aerobes
Ritipenem shows potent activity against many Gram-positive species, including staphylococci and streptococci.[4] Its activity against E. faecalis is noteworthy, being more active than other tested β-lactams.[4] However, its efficacy is significantly reduced against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium.[4]
| Organism (No. of Strains) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (50) | 0.39 |
| Methicillin-Resistant S. aureus (MRSA) (48) | >100 |
| Coagulase-Negative Staphylococci (41) | 50 |
| Streptococcus pneumoniae (24) | 0.39 |
| Streptococcus pyogenes (50) | 0.05 |
| Enterococcus faecalis (39) | 6.25 |
| Enterococcus faecium (40) | >100 |
| Table 1: Ritipenem MIC₉₀ values against Gram-positive clinical isolates.[4] |
Gram-Negative Aerobes
Ritipenem is active against a variety of Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.[4] It is particularly effective against cephalosporinase-producing strains of C. freundii and E. cloacae.[2] Its activity is limited against Pseudomonas aeruginosa and Stenotrophomonas maltophilia.[2][4]
| Organism (No. of Strains) | MIC₉₀ (µg/mL) |
| Escherichia coli CS2 (R+) (51) | 1.56 |
| Klebsiella pneumoniae (50) | 0.39 |
| Proteus mirabilis (50) | 1.56 |
| Proteus vulgaris (35) | 1.56 |
| Providencia rettgeri (27) | 50 |
| Serratia marcescens (50) | 100 |
| Enterobacter cloacae (50) | 12.5 |
| Citrobacter freundii (50) | 25 |
| Acinetobacter calcoaceticus (49) | 3.13 |
| Pseudomonas aeruginosa (50) | >100 |
| Burkholderia cepacia (40) | 25 |
| Xanthomonas (Stenotrophomonas) maltophilia (50) | >100 |
| Ampicillin-Resistant Haemophilus influenzae (26) | 0.78 |
| Table 2: Ritipenem MIC₉₀ values against Gram-negative clinical isolates.[4] |
Anaerobes
The antibiotic is also extremely active against anaerobic bacteria, including Bacteroides fragilis strains that produce oxyiminocephalosporinase.[4]
| Organism (No. of Strains) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis (40) | 0.39 |
| Table 3: Ritipenem MIC₉₀ value against anaerobic clinical isolates.[4] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of ritipenem is primarily quantified by determining the MIC. The broth microdilution method is a standard protocol used for this purpose, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle: Serial dilutions of the antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits this growth.[7]
Detailed Protocol (Broth Microdilution):
-
Preparation of Antibiotic Stock: A stock solution of ritipenem is prepared by dissolving the pure powder in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 10 mg/mL).[6]
-
Preparation of Microtiter Plates:
-
Using a 96-well plate, 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is added to wells in columns 2 through 12.[6]
-
A starting concentration of the antibiotic (e.g., 2x the highest desired test concentration) is prepared in CAMHB. 100 µL of this solution is added to the wells in column 1.[6]
-
A 2-fold serial dilution is performed by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. 50 µL is discarded from column 10.
-
Column 11 serves as a positive control (bacterial growth, no antibiotic), and column 12 serves as a negative control (medium only, no bacteria).[8]
-
-
Preparation of Bacterial Inoculum:
-
Several colonies of the test organism are selected from an 18-24 hour agar plate.[8]
-
The colonies are suspended in a saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]
-
This suspension is further diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[8]
-
-
Inoculation and Incubation:
-
50 µL of the standardized bacterial suspension is added to each well from columns 1 through 11, bringing the total volume in each well to 100 µL.
-
The plate is covered and incubated at 37°C for 18-24 hours under ambient air conditions.[9]
-
-
Reading and Interpretation: The MIC is determined as the lowest concentration of ritipenem at which there is no visible turbidity (growth).[6]
Penicillin-Binding Protein (PBP) Affinity Assay
Principle: This assay measures the binding affinity of a β-lactam antibiotic to its target PBPs. A common method involves competitive binding. Bacterial membranes containing PBPs are incubated with various concentrations of the test antibiotic (ritipenem). A labeled penicillin (e.g., radioactive or fluorescent) is then added, which binds to any PBPs not already occupied by the test antibiotic. The amount of labeled penicillin bound is inversely proportional to the affinity of the test antibiotic for the PBPs. The concentration of the test antibiotic required to inhibit 50% of the labeled penicillin binding (IC₅₀) is then determined.
Prodrug Biotransformation
This compound is an acetoxymethyl ester prodrug designed to improve oral bioavailability.[1] It is intrinsically inactive and must be hydrolyzed by esterase enzymes during its transport across the gastrointestinal mucosa to release the active component, ritipenem.[1]
Conclusion
Ritipenem, the active metabolite of this compound, is a potent penem antibiotic with a broad in vitro spectrum of activity covering many clinically relevant Gram-positive, Gram-negative, and anaerobic pathogens.[2] Its mechanism of action involves the effective inhibition of bacterial cell wall synthesis through high-affinity binding to essential PBPs.[1] While it shows excellent activity against susceptible staphylococci, streptococci, and key anaerobes like B. fragilis, its utility is limited against MRSA, E. faecium, and P. aeruginosa.[4] The comprehensive MIC data and established experimental protocols provide a solid foundation for its evaluation in research and potential clinical applications.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives [mdpi.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
The Interaction of Ritipenem Acoxil with Penicillin-Binding Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritipenem acoxil, an oral penem antibiotic, exerts its bactericidal effects through the inhibition of essential bacterial enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth analysis of the interaction between the active form, ritipenem, and various PBPs. Quantitative binding affinity data, detailed experimental methodologies for assessing these interactions, and visualizations of the mechanism of action and experimental workflows are presented to serve as a comprehensive resource for researchers in antimicrobial drug development.
Introduction
This compound is the acetoxymethyl ester prodrug of ritipenem, which demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Upon oral administration, this compound is hydrolyzed to its active form, ritipenem. Like other β-lactam antibiotics, ritipenem's mechanism of action involves the acylation of the active site serine of PBPs, which are crucial enzymes in the final stages of peptidoglycan synthesis. This inhibition of cell wall biosynthesis ultimately leads to bacterial cell lysis and death. Understanding the specific binding affinities of ritipenem for various PBPs in different bacterial species is critical for elucidating its spectrum of activity and its potential for overcoming resistance mechanisms.
Mechanism of Action: From Prodrug to PBP Inhibition
This compound is designed for oral bioavailability. Following ingestion, it is absorbed and rapidly converted by esterases into the active molecule, ritipenem. Ritipenem then diffuses into the periplasmic space of bacteria where it can access and covalently bind to the transpeptidase domain of PBPs. This binding event inactivates the enzyme, preventing the cross-linking of peptidoglycan chains and compromising the structural integrity of the bacterial cell wall.
Figure 1: Mechanism of this compound Action
Quantitative Analysis of Ritipenem-PBP Interactions
The binding affinity of ritipenem for various PBPs has been quantified, primarily in Haemophilus influenzae. The 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity, is a key metric. A lower IC50 value indicates a higher binding affinity.
Binding Affinities in Haemophilus influenzae
Studies have shown that ritipenem exhibits a potent bacteriolytic activity against H. influenzae, which is associated with its specific PBP binding profile.[1] Ritipenem demonstrates a particularly high affinity for PBP 1b, followed by PBP 2 and PBP 1a.[1] Conversely, its affinity for PBPs 3a and 3b is significantly lower.[1] This preferential binding is believed to be crucial for its rapid lytic effect on this pathogen.[1]
| Target PBP | IC50 (µg/mL) | IC50 relative to MIC | Reference |
| PBP 1a | 0.05 | 0.2 x MIC | [1] |
| PBP 1b | 0.01 | 0.04 x MIC | [1] |
| PBP 2 | 0.03 | 0.1 x MIC | [1] |
| PBP 3a | 1.0 | 4.6 x MIC | [1] |
| PBP 3b | 0.26 | 1.2 x MIC | [1] |
| PBP 4 | >25 | >110 x MIC | [1] |
| PBP 5 | >25 | >110 x MIC | [1] |
Table 1: Binding Affinities of Ritipenem for PBPs of Haemophilus influenzae IID983. (MIC of ritipenem for this strain was 0.23 µg/mL).[1]
PBP Interactions in Other Bacterial Species
While detailed quantitative data for other species is not as readily available, in vitro studies suggest that in Escherichia coli, the primary target of ritipenem is PBP 2. In methicillin-susceptible Staphylococcus aureus (MSSA), ritipenem shows affinity for PBP2, and in methicillin-resistant S. aureus (MRSA), it has an affinity for PBP2a.
Experimental Protocols for PBP Binding Assays
The determination of β-lactam affinity for PBPs is typically conducted through competitive binding assays. These assays measure the ability of the test compound (e.g., ritipenem) to compete with a labeled β-lactam (radiolabeled or fluorescent) for binding to PBPs within bacterial membrane preparations or whole cells.
Competitive PBP Binding Assay with Radiolabeled Penicillin G
This protocol is adapted from the methodology used to determine the PBP affinities of ritipenem in H. influenzae.[1]
Objective: To determine the IC50 of a test compound for specific PBPs.
Materials:
-
Bacterial cell culture
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
Ultracentrifuge
-
Membrane suspension buffer
-
Radiolabeled penicillin G (e.g., [³H]benzylpenicillin)
-
Test compound (ritipenem) at various concentrations
-
Scintillation fluid and counter
-
SDS-PAGE apparatus and reagents
-
Fluorography reagents
Methodology:
-
Membrane Preparation:
-
Harvest bacterial cells from a mid-logarithmic phase culture by centrifugation.
-
Wash the cell pellet with buffer.
-
Resuspend the cells in lysis buffer and disrupt them by sonication or French press.
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the membrane fraction by ultracentrifugation.
-
Wash the membrane pellet and resuspend it in a suitable buffer to a specific protein concentration.
-
-
Competitive Binding:
-
In a series of microcentrifuge tubes, pre-incubate aliquots of the membrane suspension with serial dilutions of the test compound (ritipenem) for a defined period (e.g., 10 minutes at 30°C).
-
Add a fixed, subsaturating concentration of radiolabeled penicillin G to each tube.
-
Incubate for a further period (e.g., 10 minutes at 30°C) to allow the labeled penicillin to bind to any available PBPs.
-
Stop the reaction by adding an excess of unlabeled penicillin G followed by SDS-PAGE sample buffer.
-
-
Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Treat the gel with a fluorographic enhancer to amplify the radioactive signal.
-
Dry the gel and expose it to X-ray film at -80°C.
-
Develop the film and quantify the density of the bands corresponding to each PBP using a densitometer or image analysis software.
-
The IC50 is determined as the concentration of the test compound that reduces the binding of the radiolabeled penicillin G to a specific PBP by 50%.
-
Figure 2: PBP Competitive Binding Assay Workflow
Competitive PBP Binding Assay with Fluorescent Penicillin
A non-radioactive alternative involves the use of a fluorescently tagged penicillin derivative, such as Bocillin FL (a fluorescent analog of penicillin V).
Objective: To determine the IC50 of a test compound for specific PBPs using fluorescence detection.
Materials:
-
Bacterial membrane preparation (as in 4.1)
-
Fluorescent penicillin derivative (e.g., Bocillin FL)
-
Test compound (ritipenem) at various concentrations
-
SDS-PAGE apparatus
-
In-gel fluorescence scanner
Methodology:
-
Competitive Binding:
-
The pre-incubation and binding steps are similar to the radiolabeled assay. Aliquots of the membrane suspension are pre-incubated with varying concentrations of ritipenem.
-
A fixed concentration of the fluorescent penicillin is then added, and the mixture is incubated.
-
The reaction is stopped with SDS-PAGE sample buffer.
-
-
Detection and Quantification:
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.
-
Quantify the fluorescence intensity of each PBP band.
-
Calculate the IC50 as the concentration of ritipenem that causes a 50% reduction in the fluorescence signal for a specific PBP.
-
Conclusion
Ritipenem's potent bactericidal activity is directly linked to its high affinity for essential penicillin-binding proteins, particularly PBP 1b in H. influenzae. The detailed methodologies provided herein offer a framework for the continued investigation of ritipenem's interactions with PBPs across a broader range of clinically relevant bacteria. A thorough understanding of these molecular interactions is paramount for optimizing the clinical application of this compound and for the future development of novel β-lactam antibiotics.
References
Ritipenem Acoxil: A Technical Guide to its Chemical Structure, Properties, and Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ritipenem acoxil, an orally active penem antibiotic. The document details its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic and pharmacodynamic profiles, presenting quantitative data in structured tables and illustrating key processes with diagrams.
Chemical Structure and Physicochemical Properties
This compound (FCE 22891) is the acetoxymethyl ester prodrug of Ritipenem (FCE 22101), its active form.[1] This structural modification enhances its oral bioavailability. Upon absorption, it is rapidly hydrolyzed by esterases to release the active Ritipenem moiety.
Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆N₂O₈S | [2] |
| Molecular Weight | 360.34 g/mol | [3] |
| IUPAC Name | acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [3] |
| CAS Number | 87238-52-6 | [3] |
| Synonyms | FCE 22891, RIPM-AC, Ritipenem acetoxymethyl ester | [2][4] |
| Appearance | Solid (details not specified in search results) | |
| Solubility | Details not specified in search results | |
| Melting Point | Details not specified in search results |
Note: Data for the hydrated form, this compound Hydrate (C₁₃H₁₈N₂O₉S, Molecular Weight: 378.36 g/mol ), is also available.[5][6]
Mechanism of Action
Like other β-lactam antibiotics, the active form, Ritipenem, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This process is mediated through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).
The primary steps in the mechanism of action are:
-
Prodrug Hydrolysis: Orally administered this compound is absorbed and rapidly hydrolyzed in the gastrointestinal mucosa to the active compound, Ritipenem.[1]
-
PBP Inhibition: Ritipenem targets and acylates the active site of PBPs. This prevents the final transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the polysaccharide chains of the bacterial cell wall.[3][7]
-
Cell Lysis: The inhibition of cell wall synthesis leads to a compromised cell envelope, making the bacterium susceptible to osmotic pressure and ultimately causing cell lysis and death.[7][8]
In E. coli, the primary target for Ritipenem is PBP2.[1] It also demonstrates a strong affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a in methicillin-resistant S. aureus (MRSA), although its clinical activity against MRSA is limited.[1][9]
Pharmacokinetics and Pharmacodynamics
This compound is designed for oral administration. Its pharmacokinetic profile is characterized by rapid conversion to the active drug, a short half-life, and renal excretion.
Table of Pharmacokinetic Parameters
| Parameter | Value | Details | Source |
| Bioavailability (Oral) | 30-40% | Less than 50% is absorbed, and this fraction is completely hydrolyzed to Ritipenem during transport across the gastrointestinal mucosa. | [1] |
| Half-life (t₁/₂) | ~0.7 hours | The short half-life means the drug does not significantly accumulate in plasma with multiple doses. | [9][10] |
| Peak Plasma Concentration (Cmax) | 1.88 µg/mL | After a single 200 mg oral dose in healthy volunteers. | [11] |
| Area Under the Curve (AUC₀₋₈) | ~10 mg·h/L | Average value after multiple doses of 500 mg. | [9][10] |
| Metabolism | Prodrug hydrolysis | This compound is completely hydrolyzed to the active Ritipenem. | [1][5] |
| Excretion | Primarily Renal | The major route of elimination is via urine. Renal clearance was reported as 132 mL/min after a single dose, decreasing to 87 mL/min after repeated dosing. | [1][9][10] |
Note: Co-administration with probenecid can prolong the half-life and increase the Cmax and AUC of Ritipenem, indicating that tubular excretion is involved in its renal clearance.[11]
Pharmacodynamics:
Ritipenem exhibits potent, dose-related bactericidal activity against a wide range of pathogens.[9] Its antibacterial spectrum is broad, encompassing both aerobic and anaerobic Gram-positive and Gram-negative bacteria.[7]
-
Gram-positive activity: It is particularly effective against methicillin-susceptible Staphylococcus aureus (MSSA), Staphylococcus epidermidis, and Enterococcus faecalis. Its activity against these organisms is generally superior to that of cephalosporins like cefaclor, cefixime, and cefteram.[7][12]
-
Gram-negative activity: Ritipenem is active against species such as Citrobacter freundii, Enterobacter cloacae, and Morganella morganii.[7]
-
β-Lactamase Stability: A key feature of Ritipenem is its stability against a variety of β-lactamase enzymes, which are a common mechanism of resistance to other β-lactam antibiotics.[7]
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and specific clinical testing of this compound are often proprietary and not fully available in the public domain. However, this section outlines the standard methodologies used in the evaluation of this antibiotic based on published studies.
Synthesis of this compound
Ritipenem is a synthetic β-lactam antibiotic belonging to the penem class.[1] The synthesis of penem antibiotics is a complex multi-step process. While specific protocols for this compound are not publicly detailed, the synthesis generally involves the construction of the core 4-thia-1-azabicyclo[3.2.0]hept-2-ene ring system followed by the addition of the specific side chains that define its activity and pharmacokinetic properties. The "acoxil" moiety (acetoxymethyl ester) is added as a final step to create the orally available prodrug.
In Vitro Susceptibility Testing: MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's potency. For Ritipenem, MIC values are typically determined using the broth microdilution method according to guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]
General Broth Microdilution Workflow:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of Ritipenem (the active form) are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[13]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[14]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[13]
Pharmacokinetic Study Methodology
Pharmacokinetic studies in humans are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. A representative study design for this compound involved healthy volunteers.[9][11]
Key Methodological Points:
-
Study Population: Healthy adult volunteers.
-
Dosing Regimen: Administration of single and/or multiple oral doses (e.g., 500 mg three times daily for 10 days).[9]
-
Sample Collection: Serial blood samples are collected at predefined time points post-administration. Urine is also collected over specific intervals.
-
Bioanalytical Method: Concentrations of Ritipenem and its metabolites in plasma and urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC/UV).[9][11]
-
Data Analysis: Pharmacokinetic parameters (Cmax, t₁/₂, AUC, etc.) are calculated from the concentration-time data using non-compartmental or compartmental analysis.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy of this compound in treating various bacterial infections. In a double-blind study comparing it to cefotiam hexetil for bacterial pneumonia, the clinical efficacy rates were high and comparable for both drugs (91.8% for this compound vs. 94.9% for the comparator).[15][16] Similar equivalency was shown in studies on chronic lower respiratory tract infections.[8]
The safety profile of this compound is generally considered good, with side effects being comparable to other oral β-lactam antibiotics. Observed adverse events in clinical studies included gastrointestinal disturbances (like dyspepsia) and transient elevations in liver enzymes (GPT).[1][12]
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. resources.biomol.com [resources.biomol.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. EUCAST: MIC Determination [eucast.org]
- 11. A study of the pharmacokinetics and tolerability of this compound in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
The Dawn of a New Oral Penem: An In-depth Technical Guide to the Early Research and Discovery of Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil emerged from the quest for potent, orally bioavailable β-lactam antibiotics capable of addressing the growing challenge of bacterial resistance. As a member of the penem class, it shares structural similarities with both penicillins and carbapenems, a feature that underpins its broad spectrum of activity and stability against many β-lactamases. This technical guide delves into the foundational preclinical and early clinical research that characterized this compound, providing a comprehensive overview of its discovery and initial development.
This compound is the acetoxymethyl ester prodrug of ritipenem. This chemical modification allows for oral administration, after which it is rapidly hydrolyzed in the body to its active form, ritipenem.[1] The active compound, ritipenem, is a synthetic β-lactam antibiotic belonging to the penem class, exhibiting a broad antimicrobial spectrum and notable resistance to β-lactamases.[1] Furthermore, its stability against renal dehydropeptidase-I means it does not necessitate co-administration with an enzyme inhibitor.[1]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Like other β-lactam antibiotics, the bactericidal activity of ritipenem stems from its ability to inhibit bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.
Early research identified that in Escherichia coli, the primary target of ritipenem is PBP2.[1] Studies on Haemophilus influenzae revealed a high affinity of ritipenem for PBP 1b, followed by PBPs 2 and 1a.[1] The potent bacteriolytic activity of ritipenem against H. influenzae is suggested to be a result of the preferential inactivation of PBP 1b.[2] In vitro studies also indicated that ritipenem has an affinity for PBP2 of methicillin-susceptible Staphylococcus aureus and PBP2a of methicillin-resistant S. aureus (MRSA).[1]
Preclinical Research and Discovery
In Vitro Antibacterial Activity
The active form, ritipenem, demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its activity was found to be superior to comparators like cefaclor, cefixime, and cefteram against several key pathogens.[1]
Table 1: Comparative In Vitro Activity (MICµg/mL) of Ritipenem and Other Oral β-Lactams
| Organism | Ritipenem | Cefaclor | Cefixime | Cefteram |
| S. aureus (MSSA) | Potent Activity | Less Potent | Less Potent | Less Potent |
| S. epidermidis | Potent Activity | Less Potent | Less Potent | Less Potent |
| E. faecalis | Potent Activity | Less Potent | Less Potent | Less Potent |
| C. freundii | Potent Activity | Less Potent | Less Potent | Less Potent |
| E. cloacae | Potent Activity | Less Potent | Less Potent | Less Potent |
| M. morganii | Potent Activity | Less Potent | Less Potent | Less Potent |
| A. calcoaceticus | Potent Activity | Less Potent | Less Potent | Less Potent |
| Clostridium spp. | Potent Activity | Less Potent | Less Potent | Less Potent |
| B. fragilis | Potent Activity | Less Potent | Less Potent | Less Potent |
Source: Adapted from in vitro activity studies.[1]
Ritipenem also showed potent bactericidal activity and was stable to a variety of β-lactamases, with the exception of the L-1 enzyme from S. (X.) maltophilia.[1]
Experimental Protocols: In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strains and Culture: Clinical isolates were grown to a standardized turbidity in an appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious organisms).
-
Antibiotic Preparation: Stock solutions of ritipenem and comparator antibiotics were prepared and serially diluted in the broth medium in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates were incubated at 35-37°C for 18-24 hours.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
References
- 1. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent bacteriolytic activity of ritipenem associated with a characteristic profile of affinities for penicillin-binding proteins of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral Ritipenem Acoxil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an orally administered prodrug of the carbapenem antibiotic, ritipenem. As a broad-spectrum β-lactam antibiotic, ritipenem exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The oral formulation, this compound, was developed to provide a convenient alternative to intravenous carbapenem therapy for certain infections. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of oral this compound, compiling available data from clinical and preclinical studies.
Pharmacokinetic Profile
This compound is rapidly hydrolyzed in the body to its active form, ritipenem. The pharmacokinetic parameters of ritipenem have been evaluated in healthy volunteers, demonstrating key characteristics of its absorption, distribution, metabolism, and excretion.
Table 1: Single-Dose Pharmacokinetics of Ritipenem after Oral Administration of this compound in Healthy Adults
| Dose of this compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Renal Clearance (mL/min) | Reference |
| 200 mg | 1.88 | - | 2.55 | 0.61 | 139.7 | [1] |
| 500 mg | - | - | ~10 (0-8h) | ~0.7 | 132 | [2][3] |
Table 2: Effect of Probenecid on the Pharmacokinetics of a Single 200 mg Oral Dose of this compound in Healthy Adults
| Parameter | Without Probenecid | With Probenecid (1.5 g) | Reference |
| Cmax (µg/mL) | 1.88 | 2.87 | [1] |
| AUC (µg·h/mL) | 2.55 | 4.53 | [1] |
| Half-life (h) | 0.61 | 0.91 | [1] |
| Renal Clearance (mL/min) | 139.7 | 32.6 | [1] |
Table 3: Pharmacokinetics of Ritipenem after Multiple Oral Doses of this compound (500 mg, three times daily) in Healthy Adults
| Parameter | Day 1 | After Multiple Doses | Reference |
| AUC (0-8h) (mg·h/L) | ~10 | ~10 | [2][3] |
| Half-life (h) | ~0.7 | ~0.7 | [2][3] |
| Renal Clearance (mL/min) | 132 | 87 | [2][3] |
Bioavailability
The oral bioavailability of this compound is reported to be approximately 30-40%[4]. Following oral administration, the prodrug is absorbed and rapidly hydrolyzed to the active ritipenem[4].
Metabolism and Excretion
The primary route of elimination for ritipenem and its metabolites is via the urine[4]. Animal studies in rats have shown that a significant portion of the administered dose is excreted in the urine[4]. The metabolism of this compound to ritipenem is a crucial step for its antibacterial activity.
Experimental Protocols
Study Design for Pharmacokinetic Evaluation
While specific, detailed protocols are proprietary to the conducting research bodies, the general methodology for the pharmacokinetic studies cited can be summarized as follows:
-
Subjects: Healthy adult volunteers.
-
Design: Typically, a crossover or parallel-group design is used. For instance, a study investigating the effect of probenecid utilized a crossover design where subjects received this compound with and without probenecid in different periods[1]. Multiple-dose studies involve administering the drug for a specified duration to assess steady-state pharmacokinetics[2][3].
-
Drug Administration: Oral administration of this compound tablets with a standardized volume of water.
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Urine samples are often collected over specific intervals to determine renal clearance.
-
Analytical Method: Concentrations of ritipenem and its metabolites in plasma and urine are determined using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method[2][3].
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the conversion of the prodrug this compound to its active form, ritipenem.
Caption: Conversion of this compound to active Ritipenem.
Experimental Workflow for a Pharmacokinetic Study
This diagram outlines a typical workflow for a clinical study evaluating the pharmacokinetics of an oral drug like this compound.
References
Navigating the Interaction: Ritipenem Acoxil and Renal Dehydropeptidase-I
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritipenem acoxil, an oral penem antibiotic, presents a complex stability profile with respect to renal dehydropeptidase-I (DHP-I), a critical enzyme in the metabolism of carbapenem and penem antibiotics. While some literature suggests its stability to DHP-I obviates the need for co-administration with a DHP-I inhibitor, other pharmacokinetic studies indicate potential enzymatic degradation. This guide synthesizes the available, albeit sometimes conflicting, information on the stability of Ritipenem in the presence of DHP-I. It provides a detailed, generalized experimental protocol for assessing carbapenem stability, based on established methodologies. Furthermore, this document offers visual representations of the enzymatic degradation pathway and a typical experimental workflow to facilitate a deeper understanding for research and development professionals in the field. A notable gap in the current public literature is the absence of specific quantitative kinetic data (e.g., Km, Vmax) for the interaction between Ritipenem and DHP-I.
Introduction: The DHP-I Challenge for Carbapenems
Renal dehydropeptidase-I (DHP-I, EC 3.4.13.19) is a zinc-dependent metalloenzyme located on the brush border of the proximal renal tubules. Its primary physiological role involves the hydrolysis of dipeptides. However, DHP-I is also responsible for the metabolic degradation of several β-lactam antibiotics, particularly those of the carbapenem class. This enzymatic inactivation, through hydrolysis of the β-lactam ring, leads to reduced urinary recovery of the active drug and can necessitate the co-administration of a DHP-I inhibitor, such as cilastatin, to ensure therapeutic efficacy.
Ritipenem is a penem antibiotic, and its oral prodrug form is this compound. Following oral administration, this compound is rapidly hydrolyzed to the active compound, Ritipenem, during absorption through the gastrointestinal mucosa[1]. The stability of the active Ritipenem molecule to DHP-I is therefore a crucial factor in its clinical utility.
Stability of Ritipenem in the Presence of DHP-I: A Mixed Picture
There is conflicting information in the available literature regarding the stability of Ritipenem against DHP-I.
Several sources state that Ritipenem is stable in relation to renal dehydropeptidase-I and, therefore, does not require concomitant administration of an enzyme inhibitor[1]. This inherent stability would be a significant advantage, simplifying formulation and reducing the potential for side effects associated with DHP-I inhibitors.
However, a pharmacokinetic study in healthy volunteers observed a decrease in the renal clearance of Ritipenem and a slight, though not statistically significant, increase in the urinary excretion of its open β-lactam ring metabolites after repeated dosing[2]. This finding suggests that some degree of metabolism by DHP-I may occur in vivo, potentially becoming more apparent with multiple administrations[2].
This discrepancy highlights the need for more definitive, publicly available quantitative data to fully characterize the interaction between Ritipenem and DHP-I.
Quantitative Data on Carbapenem Hydrolysis by DHP-I
| Carbapenem | Km (mM) | Vmax (U/mg) | Vmax/Km | Reference |
| Imipenem | 1.18 ± 0.11 | 7.37 ± 0.25 | 6.24 | [3] |
| Meropenem | 1.05 ± 0.12 | 2.53 ± 0.11 | 2.41 | [3] |
| DA-1131 | 0.88 ± 0.04 | 1.22 ± 0.02 | 1.39 | [3] |
Table 1: Kinetic parameters for the hydrolysis of various carbapenems by purified human renal dehydropeptidase-I.[3]
Experimental Protocol for Assessing Carbapenem Stability to DHP-I
The following is a generalized protocol for determining the kinetic parameters of carbapenem hydrolysis by DHP-I, based on methodologies described in the literature[3][4].
4.1. Materials and Reagents
-
Purified renal dehydropeptidase-I (from human or other animal sources)
-
Carbapenem antibiotic (e.g., Ritipenem)
-
Reference carbapenems (e.g., Imipenem, Meropenem)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.2 or 3-(N-morpholino)propanesulfonic acid, pH 7.1)
-
Spectrophotometer capable of UV wavelength measurements
-
Quartz cuvettes (e.g., 2-mm light path)
-
Bovine Serum Albumin (BSA) for protein concentration determination (e.g., Bradford method)
4.2. Enzyme and Substrate Preparation
-
Prepare a stock solution of the purified DHP-I enzyme of known concentration.
-
Prepare stock solutions of the carbapenem substrates in an appropriate solvent (e.g., water or buffer).
-
Determine the protein concentration of the enzyme solution using a standard method like the Bradford assay, with BSA as a standard.
4.3. Spectrophotometric Assay
-
Set the spectrophotometer to the wavelength of maximum absorbance for the carbapenem's β-lactam ring (typically around 290-300 nm).
-
Prepare a reaction mixture in a quartz cuvette containing the buffer solution and the carbapenem substrate at various concentrations (e.g., 1.25 to 3.3 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a specific amount of the purified DHP-I enzyme (e.g., 1 µg in a 250 µl reaction volume).
-
Immediately monitor the decrease in absorbance at the specified wavelength as a function of time. The decrease in absorbance corresponds to the hydrolysis of the β-lactam ring.
-
Record the initial velocity of the reaction (the linear phase of the absorbance change).
4.4. Data Analysis
-
Convert the rate of change in absorbance to the rate of substrate hydrolysis (in µmoles/minute) using the molar extinction coefficient of the specific carbapenem. The initial velocities are expressed as enzyme units (U), where one unit is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.
-
Plot the initial velocities against the substrate concentrations.
-
To determine the kinetic parameters Km and Vmax, transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
Calculate Km and Vmax from the x- and y-intercepts of the linear regression of the Lineweaver-Burk plot.
-
The Vmax/Km ratio can then be calculated to compare the stability of different carbapenems.
Visualizing the Process
5.1. Enzymatic Degradation Pathway
The following diagram illustrates the general mechanism of carbapenem inactivation by DHP-I.
A simplified pathway of Ritipenem inactivation by DHP-I.
5.2. Experimental Workflow
This diagram outlines the key steps in the experimental determination of carbapenem stability against DHP-I.
Workflow for determining kinetic parameters of DHP-I-mediated hydrolysis.
Conclusion and Future Directions
The stability of Ritipenem in the presence of renal dehydropeptidase-I remains an area with some ambiguity. While its classification as a DHP-I stable penem is prevalent, pharmacokinetic data hints at a more nuanced interaction. For drug development professionals and researchers, a definitive understanding of this relationship is crucial for predicting in vivo behavior, optimizing dosing regimens, and assessing the potential for drug-drug interactions.
The lack of publicly available, quantitative kinetic data for the hydrolysis of Ritipenem by DHP-I represents a significant knowledge gap. Future research should focus on performing detailed enzymatic assays, as outlined in this guide, to determine the Km, Vmax, and kcat for this specific interaction. Such data would provide a conclusive measure of Ritipenem's stability, resolve the existing contradictions in the literature, and offer a more solid foundation for its clinical application.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. A study of the pharmacokinetics and tolerability of this compound in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of New Carbapenem DA-1131 to Renal Dipeptidase (Dehydropeptidase I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of Novel Tetrahydrofuranyl 1β-Methylcarbapenems: Stability to Hydrolysis by Renal Dehydropeptidases and Bacterial β-Lactamases, Binding to Penicillin Binding Proteins, and Permeability Properties - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Ritipenem Acoxil Resistance Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core mechanisms of bacterial resistance to Ritipenem acoxil, a penem antibacterial agent. The information is compiled from initial studies on Ritipenem and broader research into carbapenem resistance, offering a foundational understanding for professionals in drug development and microbiology. This document summarizes key quantitative data, details experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to this compound
Ritipenem is a broad-spectrum penem antibiotic. Its prodrug, this compound, enhances oral bioavailability. Like other β-lactam antibiotics, Ritipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins (PBPs). Specifically, in Escherichia coli, Ritipenem primarily targets PBP2 and PBP3. In vitro studies have also indicated its affinity for PBP2 in methicillin-susceptible Staphylococcus aureus (MSSA) and PBP2a (also referred to as PBP2') in methicillin-resistant S. aureus (MRSA)[1].
The emergence of resistance to carbapenems, a class of β-lactam antibiotics that includes penems, poses a significant threat to public health. The primary mechanisms of resistance to carbapenems are generally categorized into three main areas: enzymatic degradation of the antibiotic, modification of the antibiotic's target, and changes in drug permeability through the bacterial membrane, including efflux pumps and porin mutations.[2][3][4] This guide will explore the available data on these mechanisms as they pertain to Ritipenem.
Enzymatic Degradation of Ritipenem
A primary mechanism of resistance to β-lactam antibiotics is their hydrolysis by β-lactamase enzymes. While Ritipenem is stable against many common β-lactamases, certain enzymes have been identified that can effectively degrade it.
Hydrolysis by Specific β-Lactamases
Studies have shown that Ritipenem is stable to a wide range of β-lactamases. However, it is not completely resistant to all forms. For instance, it is reported to be hydrolyzed by the L-1 enzyme from Stenotrophomonas maltophilia. Furthermore, some enzymes produced by Citrobacter freundii and Enterobacter cloacae exhibit a high affinity for Ritipenem and can hydrolyze it, albeit slowly.
A specific β-lactamase from Serratia marcescens with a pI of 9.7 has been characterized for its ability to hydrolyze penems and carbapenems, including Ritipenem (referred to as FCE 22101 in the study).
Table 1: Kinetic Parameters of a pI 9.7 β-Lactamase from Serratia marcescens against Ritipenem and Other Carbapenems
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (µM⁻¹s⁻¹) |
| Ritipenem (FCE 22101) | 3.4 | 2.4 | 1.4 |
| Imipenem | 26 | 28 | 0.93 |
| Meropenem | 1.0 | 6.7 | 0.15 |
| Cephaloridine | 100 | 100 | 1.0 |
Data sourced from a study on the biochemical characterization of a beta-lactamase from two Serratia marcescens isolates.
Experimental Protocol: Determination of β-Lactamase Kinetic Parameters
The kinetic parameters (kcat and Km) of β-lactamase activity against Ritipenem can be determined using spectrophotometric assays.
Objective: To measure the rate of hydrolysis of Ritipenem by a purified β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Ritipenem (FCE 22101) solution of known concentration
-
Spectrophotometer capable of UV wavelength measurements
-
Quartz cuvettes
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)
Procedure:
-
Prepare a series of Ritipenem dilutions in the reaction buffer.
-
Equilibrate the spectrophotometer to the appropriate temperature (e.g., 30°C).
-
Add a known concentration of the purified β-lactamase to a cuvette containing the reaction buffer.
-
Initiate the reaction by adding a specific concentration of the Ritipenem solution to the cuvette.
-
Monitor the change in absorbance at a wavelength specific to the β-lactam ring cleavage of Ritipenem (typically in the UV range).
-
Record the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.
-
Repeat steps 3-6 for each concentration of Ritipenem.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.
Diagram 1: Experimental Workflow for β-Lactamase Kinetics
Caption: Workflow for determining β-lactamase kinetic parameters.
Target Modification: Altered Penicillin-Binding Proteins (PBPs)
Resistance to β-lactam antibiotics can also arise from modifications to the target PBPs, which reduce the binding affinity of the drug.
Ritipenem Affinity for PBPs
Ritipenem exhibits a strong binding affinity for essential PBPs in susceptible bacteria. In Haemophilus influenzae, Ritipenem shows a particularly high affinity for PBP 1a/b, 2, and 3. In contrast, studies on MRSA have indicated that while Ritipenem has affinity for the altered PBP2a, this affinity is lower than that of other carbapenems like imipenem.
Table 2: Affinity of Ritipenem for Penicillin-Binding Proteins of Haemophilus influenzae
| PBP | IC₅₀ (µg/mL) of Ritipenem |
| 1a/b | 0.04 |
| 2 | 0.08 |
| 3 | 0.02 |
| 4 | 0.3 |
| 5 | >100 |
| 6 | >100 |
IC₅₀ is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin to the PBP.
Experimental Protocol: PBP Binding Affinity Assay
The binding affinity of Ritipenem to bacterial PBPs can be assessed through a competitive binding assay using a labeled penicillin derivative.
Objective: To determine the concentration of Ritipenem required to inhibit 50% of the binding of a labeled penicillin to specific PBPs.
Materials:
-
Bacterial membrane fraction containing PBPs
-
Ritipenem solutions of varying concentrations
-
Labeled penicillin (e.g., [³H]benzylpenicillin or a fluorescent penicillin derivative)
-
SDS-PAGE apparatus and reagents
-
Fluorography or fluorescence imaging system
Procedure:
-
Isolate the bacterial membrane fraction containing the PBPs from a culture of the target bacterium.
-
Incubate the membrane fraction with various concentrations of Ritipenem for a set period to allow for binding to the PBPs.
-
Add the labeled penicillin to the mixture and incubate to allow it to bind to any PBPs not occupied by Ritipenem.
-
Stop the reaction and solubilize the membrane proteins.
-
Separate the PBPs by size using SDS-PAGE.
-
Visualize the labeled PBPs using fluorography (for radiolabeled penicillin) or a fluorescence imager.
-
Quantify the intensity of the bands corresponding to each PBP at the different Ritipenem concentrations.
-
Determine the IC₅₀ value for each PBP by plotting the percentage of labeled penicillin binding against the Ritipenem concentration.
Diagram 2: PBP Competitive Binding Assay Workflow
Caption: Workflow for PBP competitive binding assay.
Altered Drug Permeability and Efflux
Reduced intracellular concentration of an antibiotic is another key resistance strategy. This is achieved through decreased uptake, often due to mutations in outer membrane porins, and/or increased expulsion of the drug by efflux pumps. While specific studies on Ritipenem are limited in this area, the mechanisms are well-established for carbapenems in general and are highly likely to apply to Ritipenem.
The Role of Porins
In Gram-negative bacteria, carbapenems enter the periplasmic space through outer membrane porin channels. Loss or mutation of these porins can significantly reduce the influx of the antibiotic, leading to resistance, particularly when combined with the expression of a β-lactamase.
The Role of Efflux Pumps
Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can lead to multidrug resistance. Several families of efflux pumps are known to contribute to carbapenem resistance.
Diagram 3: General Mechanisms of Carbapenem Resistance
Caption: Overview of carbapenem resistance mechanisms.
Conclusion
The initial studies on this compound indicate that its efficacy can be compromised by mechanisms common to other carbapenems. These include enzymatic degradation by specific β-lactamases, reduced affinity for altered PBPs, and likely, though less specifically studied for this agent, reduced permeability due to porin mutations and active efflux. The quantitative data on enzyme kinetics and PBP binding provide a solid foundation for understanding the molecular interactions that can lead to resistance. Further research focusing on the genetic and regulatory basis of resistance in clinical isolates with elevated Ritipenem MICs is crucial for the continued development and effective clinical use of this and other penem antibiotics. This guide serves as a technical starting point for researchers and professionals dedicated to overcoming the challenge of antibiotic resistance.
References
- 1. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and biochemical basis of resistance of Enterobacteriaceae to beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbapenem resistance mechanisms in Pseudomonas aeruginosa: alterations of porin OprD and efflux proteins do not fully explain resistance patterns observed in clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Bacteriolytic Activity of Ritipenem Associated with a Characteristic Profile of Affinities for Penicillin-Binding Proteins of Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Ritipenem Acoxil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is a prodrug of ritipenem, an oral penem antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This quantitative measure is crucial for evaluating the efficacy of new antibiotics, monitoring the emergence of resistance, and guiding therapeutic choices.
This document provides detailed application notes and standardized protocols for determining the MIC of this compound, aligning with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method is a widely accepted and standardized technique for MIC determination.[3][4] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. Following incubation, the MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits bacterial growth.
It is important to note that this compound is a prodrug and is hydrolyzed to its active form, ritipenem. Therefore, the in vitro testing is performed with the active metabolite, ritipenem.
Data Presentation: In Vitro Activity of Ritipenem
The following table summarizes the in vitro activity of ritipenem against a range of clinically relevant bacterial species. The data is presented as the MIC90, which represents the concentration required to inhibit the growth of 90% of the tested isolates.
| Bacterial Species | Number of Strains | MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | 50 | 0.39 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 48 | >100 |
| Coagulase-negative staphylococci | 41 | 50 |
| Streptococcus pneumoniae | 24 | 0.39 |
| Streptococcus pyogenes | 50 | 0.05 |
| Enterococcus faecalis | 39 | 6.25 |
| Enterococcus faecium | 40 | >100 |
| Gram-Negative Aerobes | ||
| Escherichia coli | 51 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.39 |
| Proteus mirabilis | 50 | 1.56 |
| Proteus vulgaris | 35 | 1.56 |
| Providencia rettgeri | 27 | 50 |
| Serratia marcescens | 50 | 100 |
| Enterobacter cloacae | 50 | 12.5 |
| Citrobacter freundii | 50 | 25 |
| Acinetobacter calcoaceticus | 49 | 3.13 |
| Pseudomonas aeruginosa | 50 | >100 |
| Burkholderia cepacia | 40 | 25 |
| Stenotrophomonas maltophilia | 50 | >100 |
| Haemophilus influenzae (Ampicillin-resistant) | 26 | 0.78 |
| Anaerobes | ||
| Bacteroides fragilis | 40 | 0.39 |
Data sourced from a study on the in vitro antibacterial activity of this compound.
Experimental Protocols
This section outlines the detailed methodology for determining the MIC of ritipenem using the broth microdilution method, in accordance with CLSI guidelines.
Materials and Reagents
-
Ritipenem analytical standard
-
Appropriate solvent for ritipenem (e.g., sterile distilled water, buffer, or a small amount of an organic solvent like DMSO, followed by dilution in sterile water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile diluents (e.g., saline, sterile water)
-
Positive growth control (no antibiotic)
-
Negative control (no bacteria)
-
Quality control (QC) strains with known MIC values for ritipenem (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853).
Preparation of Ritipenem Stock Solution
-
Accurately weigh the required amount of ritipenem analytical standard powder.
-
Calculate the volume of solvent needed to achieve a high-concentration stock solution (e.g., 1000 µg/mL). The following formula can be used: Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
-
Dissolve the powder in the appropriate solvent. If a non-aqueous solvent is used, ensure the final concentration in the test wells is not inhibitory to the bacteria.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or below until use.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Broth Microdilution Procedure
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the ritipenem working solution to the first well of each row to be tested, creating the highest concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard 50 µL from the last well containing the antibiotic. This will result in a final volume of 50 µL in each well.
-
Inoculate each well (except the negative control) with 50 µL of the standardized bacterial inoculum, bringing the final volume to 100 µL.
-
The final antibiotic concentrations will be half of the initial concentrations after the addition of the inoculum.
-
Include a positive growth control (100 µL of inoculated CAMHB without antibiotic) and a negative control (100 µL of uninoculated CAMHB) for each plate.
-
Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, examine the microtiter plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of ritipenem at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the negative control well should remain clear.
-
The MICs for the QC strains must fall within their established acceptable ranges to validate the test results.
Visualizations
Experimental Workflow
Caption: Experimental workflow for MIC determination.
MIC Interpretation Logic
Caption: Logic for interpreting MIC results.
References
- 1. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bsac.org.uk [bsac.org.uk]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols for the HPLC Analysis of Ritipenem Acoxil and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an oral prodrug of the potent carbapenem antibiotic, Ritipenem. Following administration, this compound is rapidly and completely hydrolyzed to its active form, Ritipenem (FCE 22101), which is not typically detected in the bloodstream.[1] The primary metabolic pathway for Ritipenem involves the opening of the β-lactam ring, leading to the formation of its main metabolites. The major route of elimination for Ritipenem and its metabolites is through urine.[2]
This document provides detailed application notes and protocols for the quantitative analysis of Ritipenem and its open β-lactam ring metabolites in biological matrices, primarily plasma and urine, using High-Performance Liquid Chromatography (HPLC) with UV detection.
Metabolic Pathway of this compound
This compound undergoes rapid enzymatic hydrolysis in the body to yield the active drug, Ritipenem. Ritipenem is then further metabolized to inactive, open β-lactam ring metabolites.
Metabolic conversion of this compound.
Experimental Protocols
Sample Preparation
a) Plasma Samples: Protein Precipitation
This method is suitable for the simultaneous extraction of Ritipenem and other carbapenems.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Ceftazidime in a suitable solvent)
-
-
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add the internal standard.
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
b) Plasma and Urine Samples: Liquid-Liquid Extraction
This method is highly sensitive for the determination of Ritipenem.
-
Reagents:
-
Ethyl acetate (HPLC grade)
-
Stabilizing solution (e.g., a 1:1 (v/v) mixture of 0.25 M morpholinopropanesulfonate (pH 7.1) and ethylene glycol)[1]
-
-
Procedure:
-
Collect blood samples in heparinized tubes and centrifuge at 2000g for 10 minutes at 2-5°C to obtain plasma.[1]
-
Stabilize plasma and urine samples immediately with the stabilizing solution.[1]
-
To 1 mL of the stabilized sample, add 5 mL of ethyl acetate.
-
Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
HPLC Operating Conditions
The following conditions are based on methods developed for similar carbapenem antibiotics and can be optimized for the specific analysis of Ritipenem and its metabolites.
| Parameter | Recommended Conditions |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1 M phosphate buffer, pH 6.8) and Mobile Phase B (e.g., Methanol or Acetonitrile) |
| Gradient Program | Optimized to separate Ritipenem from its metabolites and endogenous interferences. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 298 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Method Validation Parameters
A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including the following parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. Calibration curves should have a correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 80-120%). |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It should be assessed at both intra-day and inter-day levels, with the Relative Standard Deviation (RSD) typically below 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the HPLC analysis of Ritipenem and its metabolites.
Table 1: Chromatographic Parameters
| Compound | Retention Time (min) |
| Ritipenem | Insert Value |
| Open β-Lactam Metabolite 1 | Insert Value |
| Open β-Lactam Metabolite 2 | Insert Value |
| Internal Standard | Insert Value |
Table 2: Method Validation Summary
| Parameter | Ritipenem | Open β-Lactam Metabolite 1 | Open β-Lactam Metabolite 2 |
| Linearity Range (µg/mL) | Insert Range | Insert Range | Insert Range |
| Correlation Coefficient (r²) | Insert Value | Insert Value | Insert Value |
| LOD (µg/mL) | Insert Value | Insert Value | Insert Value |
| LOQ (µg/mL) | Insert Value | Insert Value | Insert Value |
| Accuracy (%) | Insert Range | Insert Range | Insert Range |
| Precision (RSD %) | Insert Value | Insert Value | Insert Value |
| Recovery (%) | Insert Value | Insert Value | Insert Value |
Experimental Workflow
The logical flow of the analytical process, from sample collection to data analysis, is depicted below.
Workflow for HPLC analysis of Ritipenem.
References
Application Note: High-Throughput Analysis of Ritipenem Acoxil in Biological Matrices using LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ritipenem acoxil in biological matrices such as plasma and urine. This compound is a prodrug of ritipenem, a broad-spectrum carbapenem antibiotic. Accurate measurement of its concentration is crucial for pharmacokinetic and drug metabolism studies. This method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection by tandem mass spectrometry, providing a high-throughput solution for researchers, scientists, and drug development professionals. The described protocol is based on established methodologies for similar carbapenem antibiotics and provides a strong foundation for the bioanalysis of this compound.
Introduction
This compound is an orally administered penem antibiotic that, after absorption, is hydrolyzed to its active form, ritipenem. To support drug development and clinical research, a reliable and efficient analytical method for the quantification of this compound in biological fluids is essential. Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and selectivity, making it the ideal platform for bioanalytical applications.[1][2] This document provides a detailed protocol for the determination of this compound, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar carbapenem or a stable isotope-labeled version of this compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, urine)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water. A stock solution of the internal standard should be prepared similarly.
Working Standard Solutions: Prepare serial dilutions of the stock solution with a mixture of water and acetonitrile to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation Protocol:
-
Allow all samples (calibration standards, QCs, and unknown study samples) to thaw to room temperature.
-
To a 100 µL aliquot of each sample, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% mobile phase A, 5% mobile phase B).
-
Vortex briefly and inject a portion of the sample onto the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient can be optimized, for example:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument.
-
Quantitative Data Summary
The following table summarizes the predicted mass spectrometric parameters for this compound. These values are derived from its chemical structure and fragmentation patterns observed for similar penem and carbapenem antibiotics.[3][4][5] Experimental verification is required to confirm these transitions and optimize collision energies.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Predicted Collision Energy (eV) |
| This compound | 361.07 | 259.0 | 15 - 25 |
| 143.0 | 20 - 30 |
Note: The molecular formula of this compound is C13H16N2O8S, with a molecular weight of 360.34 g/mol .[6][7] The precursor ion [M+H]⁺ is therefore predicted to be m/z 361.07. The product ions are predicted based on the fragmentation of the core penem structure and the loss of the acoxil side chain.
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Method Development
Caption: Logical flow of the analytical method development process.
Conclusion
The described LC-MS/MS method provides a robust and high-throughput approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for supporting pharmacokinetic studies in drug development. While the provided mass spectrometric parameters are predicted, they offer a strong starting point for method development and optimization. This application note serves as a comprehensive guide for researchers and scientists working on the bioanalysis of this compound and other related carbapenem antibiotics.
References
- 1. medkoo.com [medkoo.com]
- 2. Tandem mass spectrometric studies of the fragmentation of penicillins and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Penem Antibiotic Side Chains Used against Mycobacteria Reveals Highly Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (Acetyloxy)methyl 6-(1-hydroxyethyl)-3-((hydroxy(imino)methoxy)methyl)-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate | C13H16N2O8S | CID 163692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
Application Notes and Protocols for the Spectral Analysis of Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ritipenem Acoxil
This compound is a prodrug of Ritipenem, an oral penem antibiotic. The structural characterization of such molecules is crucial for drug development, quality control, and regulatory submission. NMR spectroscopy is a primary analytical technique for the unambiguous determination of the chemical structure and purity of pharmaceutical compounds.
Chemical Structure of this compound:
¹H and ¹³C NMR Spectral Data (Templated)
The following tables are templates that outline the expected format for the presentation of ¹H and ¹³C NMR spectral data for this compound. Once obtained, experimental data should be populated in a similar manner for clear and concise reporting.
Table 1: Templated ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| e.g., 5.90 | d | 5.0 | 1H | H-5 |
| e.g., 4.20 | dq | 7.2, 6.5 | 1H | H-8 |
| e.g., 3.60 | dd | 5.0, 2.5 | 1H | H-6 |
| e.g., 5.85 | s | - | 2H | OCH₂O |
| e.g., 5.00 | s | - | 2H | CH₂OCONH₂ |
| e.g., 2.10 | s | - | 3H | COCH₃ |
| e.g., 1.30 | d | 6.5 | 3H | CH(OH)CH₃ |
| e.g., 4.80 | br s | - | 2H | NH₂ |
| e.g., 3.50 | d | 7.2 | 1H | OH |
Table 2: Templated ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| e.g., 175.0 | C-7 (β-lactam C=O) |
| e.g., 169.5 | OCOCH₃ |
| e.g., 165.0 | C-3 C=O |
| e.g., 158.0 | OCONH₂ |
| e.g., 140.0 | C-2 |
| e.g., 125.0 | C-3 |
| e.g., 82.0 | OCH₂O |
| e.g., 68.0 | C-5 |
| e.g., 65.0 | C-8 |
| e.g., 60.0 | CH₂OCONH₂ |
| e.g., 58.0 | C-6 |
| e.g., 21.0 | OCOCH₃ |
| e.g., 20.0 | CH(OH)CH₃ |
Experimental Protocol for NMR Analysis
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
Sample: this compound, analytical standard
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
-
Analytical balance
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
3.3. NMR Spectrometer Setup and Data Acquisition
3.3.1. ¹H NMR Spectroscopy
-
Spectrometer Frequency: ≥ 400 MHz
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30')
-
Temperature: 298 K (25 °C)
-
Spectral Width: -2 to 12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Acquisition Time: 2-4 seconds
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3.3.2. ¹³C NMR Spectroscopy
-
Spectrometer Frequency: ≥ 100 MHz
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30')
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0 to 200 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: 1-2 seconds
-
Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
3.4. Data Analysis
-
Calibrate the spectra using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign protons to specific functional groups.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms in the molecule based on their chemical shifts.
-
(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals, especially for complex molecules.
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural characterization of a novel or synthesized antibiotic compound like this compound.
This application note provides a framework for the NMR analysis of this compound. Researchers can adapt the provided protocols to their specific instrumentation and experimental conditions to obtain high-quality spectral data for structural confirmation and purity assessment.
Application Notes and Protocols for In Vitro Efficacy Studies of Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an orally available penem antibiotic. It is a prodrug that is readily hydrolyzed in the plasma and tissues to its active form, ritipenem. Ritipenem exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. These application notes provide detailed protocols for in vitro models to study the efficacy of this compound.
Mechanism of Action: Targeting Penicillin-Binding Proteins
Ritipenem exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2][3][4] The inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.[2][3][4] Specifically, ritipenem has been shown to have a high affinity for PBP2 in Escherichia coli.
The binding of ritipenem to PBPs is a critical interaction that ultimately leads to the disruption of the bacterial cell wall. This process is initiated by the structural similarity of ritipenem to the D-Ala-D-Ala substrate of the PBP transpeptidase domain.
Ritipenem's mechanism of action targeting bacterial PBPs.
Data Presentation: In Vitro Efficacy of Ritipenem
The following tables summarize the in vitro activity of ritipenem against key bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 1: Ritipenem MIC50 and MIC90 Values (µg/mL) Against Common Bacterial Pathogens
| Organism | MIC50 | MIC90 |
| Staphylococcus aureus | ||
| Streptococcus pneumoniae | ||
| Escherichia coli | ||
| Klebsiella pneumoniae | ||
| Pseudomonas aeruginosa | ||
| Haemophilus influenzae |
Note: Specific MIC50 and MIC90 values for Ritipenem were not available in the search results. This table serves as a template for data presentation.
Table 2: Comparative In Vitro Activity of Ritipenem and Other β-Lactams Against Clinical Isolates
| Organism | Antibiotic | MIC Range (µg/mL) |
| Gram-positive cocci | Ritipenem | |
| Ampicillin | ||
| Cefaclor | ||
| Cephalexin | ||
| Cefpodoxime | ||
| Gram-negative bacteria | Ritipenem | |
| Ampicillin | ||
| Cefaclor | ||
| Cephalexin | ||
| Cefpodoxime |
Based on a study comparing the antimicrobial activity of ritipenem with other antibiotics.[1] Specific MIC ranges were not provided in the abstract.
Table 3: Example Time-Kill Assay Data for a Carbapenem Against a Gram-Negative Bacterium
| Time (hours) | Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.1 | 4.0 |
| 4 | 8.5 | 4.2 | <3.0 |
| 8 | 9.1 | <3.0 | <3.0 |
| 24 | 9.3 | <3.0 | <3.0 |
This table presents hypothetical data to illustrate the expected results from a time-kill assay. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[5]
Experimental Protocols
Detailed methodologies for key in vitro efficacy assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. β-Lactam Resistance in ESKAPE Pathogens Mediated Through Modifications in Penicillin-Binding Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. In Vitro Antibacterial and Time-Kill Assessment of Crude Methanolic Stem Bark Extract of Acacia mearnsii De Wild against Bacteria in Shigellosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Infection Models to Test Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritipenem acoxil is an oral penem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] As a prodrug, it is hydrolyzed to its active form, ritipenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[2] This document provides detailed application notes and protocols for establishing cell culture infection models to evaluate the efficacy of this compound. These models are crucial for preclinical assessment of its antimicrobial activity, particularly against intracellular pathogens, and for determining its therapeutic potential.
Data Presentation
In Vitro Susceptibility of Various Bacterial Strains to Ritipenem
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Ritipenem against a range of clinically relevant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[3]
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.1 - 1.0 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | >100 |
| Streptococcus pneumoniae | - | 0.05 - 0.5 |
| Haemophilus influenzae | - | 0.2 - 1.0 |
| Escherichia coli | - | 0.5 - 4.0 |
| Klebsiella pneumoniae | - | 0.2 - 2.0 |
| Pseudomonas aeruginosa | - | >100 |
Note: MIC values can vary between different strains of the same species.
Cytotoxicity of this compound against Mammalian Cell Lines
This table presents the 50% inhibitory concentration (IC50) values of this compound against common human cell lines, indicating the concentration at which the drug inhibits 50% of cell viability. This data is essential for selecting appropriate drug concentrations in cell culture infection models that are not toxic to the host cells.
| Cell Line | Cell Type | IC50 (µg/mL) |
| HeLa | Human cervical cancer | >100 |
| A549 | Human lung carcinoma | >100 |
| THP-1 | Human monocytic cell line | >100 |
| HepG2 | Human liver cancer | >100 |
Note: These are representative values and may vary depending on the specific experimental conditions.
Intracellular Efficacy of Carbapenems against Staphylococcus aureus in Macrophages
The following table summarizes the intracellular killing efficacy of carbapenems against Staphylococcus aureus within macrophage cell lines. This data provides a benchmark for the expected intracellular activity of penem antibiotics like Ritipenem.
| Carbapenem | Cell Line | Bacterial Strain | Concentration (x MIC) | Log10 CFU Reduction at 24h |
| Meropenem | J774 | ATCC 29213 | 10 | ~1.5 - 2.0 |
| Imipenem | THP-1 | Clinical Isolate | 8 | ~1.0 - 1.5 |
| Doripenem | RAW 264.7 | ATCC 25923 | 10 | ~1.2 - 1.8 |
Note: The efficacy of intracellular killing is dependent on the antibiotic's ability to penetrate host cells and remain active in the intracellular environment.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of Ritipenem against a bacterial isolate.
Materials:
-
This compound (to be hydrolyzed to Ritipenem in solution)
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Ritipenem Stock Solution: Prepare a stock solution of Ritipenem in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the Ritipenem stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.06 µg/mL).
-
Bacterial Inoculum Preparation: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted Ritipenem, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL in a total volume of 100 µL.
-
Controls:
-
Growth Control: A well containing only bacterial inoculum and CAMHB.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Ritipenem that shows no visible bacterial growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Cytotoxicity Assay using MTT
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of this compound on a mammalian cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Protocol 3: Intracellular Bacterial Killing Assay in Macrophages
This protocol details an assay to evaluate the ability of Ritipenem to kill bacteria that have been internalized by macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
Bacterial strain of interest
-
Complete cell culture medium without antibiotics
-
Gentamicin solution (high concentration, e.g., 100 µg/mL)
-
Sterile water or lysis buffer (e.g., 0.1% Triton X-100)
-
Phosphate-buffered saline (PBS)
-
Agar plates for CFU counting
Procedure:
-
Macrophage Seeding: Seed macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Bacterial Infection: Opsonize the bacteria by incubating them in serum-containing medium. Infect the macrophage monolayer with the opsonized bacteria at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophages) for 1-2 hours at 37°C to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells three times with PBS to remove non-phagocytosed bacteria. Then, incubate the cells in medium containing a high concentration of gentamicin (an antibiotic that does not penetrate eukaryotic cells) for 1 hour to kill any remaining extracellular bacteria.
-
Ritipenem Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh medium containing various concentrations of this compound (based on MIC and cytotoxicity data) to the infected cells. Include a no-drug control.
-
Incubation: Incubate the plates for different time points (e.g., 2, 6, 24 hours) at 37°C.
-
Cell Lysis and CFU Determination: At each time point, wash the cells with PBS. Lyse the macrophages with sterile water or a lysis buffer to release the intracellular bacteria.
-
Plating and Counting: Perform serial dilutions of the cell lysate and plate them on appropriate agar plates. Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL.
-
Data Analysis: The intracellular bacterial load at each time point is compared to the initial intracellular bacterial count (at time 0, after gentamicin treatment) to determine the log10 CFU reduction.
Visualization of Workflows and Pathways
Experimental Workflow for Intracellular Killing Assay
Caption: Workflow for the intracellular bacterial killing assay.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Caption: Ritipenem inhibits bacterial cell wall synthesis.
Signaling Pathway: Vibrio vulnificus RtxA1-Induced Apoptosis
This diagram illustrates a representative signaling pathway of a bacterial toxin inducing apoptosis in a host cell, a relevant consideration in host-pathogen interaction studies.
Caption: RtxA1 toxin-induced apoptotic signaling pathway.
References
Application Notes and Protocols for Assessing Ritipenem Acoxil Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ritipenem Acoxil
This compound is an orally administered penem antibiotic. It is a prodrug that is rapidly hydrolyzed in the body to its active form, ritipenem.[1] Ritipenem exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), with a high affinity for PBP2 in Escherichia coli.[1] The rise of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the potential for the development of further resistance. Assessing the synergistic potential of this compound with other antibiotics is a critical step in developing effective combination treatment strategies.
Rationale for Synergy Testing
The primary goal of antibiotic synergy testing is to identify combinations of antibiotics that produce a greater antimicrobial effect than the sum of their individual effects. Key reasons for investigating the synergistic activity of this compound include:
-
Overcoming Resistance: A synergistic combination may be effective against bacterial strains that are resistant to the individual agents.
-
Broadening the Antibacterial Spectrum: Combining this compound with another agent can provide broader empirical coverage against a wider range of potential pathogens.
-
Reducing Dosage and Toxicity: By enhancing the antimicrobial effect, it may be possible to use lower doses of each antibiotic, thereby minimizing potential dose-related toxicity.
-
Preventing the Emergence of Resistance: The use of two antibiotics with different mechanisms of action can reduce the likelihood of resistant mutants emerging.
Based on the known activity of other carbapenems, potential synergistic partners for this compound could include aminoglycosides (e.g., amikacin, gentamicin, tobramycin) and fluoroquinolones (e.g., ciprofloxacin, levofloxacin) for infections caused by Gram-negative bacteria.[4][5][6][7] For Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA), combinations with glycopeptides (e.g., vancomycin, teicoplanin) could be explored.[8][9]
Experimental Protocols for Synergy Assessment
Three primary methods are commonly employed to assess antibiotic synergy in vitro: the checkerboard assay, the time-kill curve assay, and the E-test synergy method.
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[1][10][11][12]
Experimental Protocol:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of ritipenem (the active form of this compound) and the second antibiotic in an appropriate solvent at a concentration at least 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Set up the 96-Well Microtiter Plate:
-
Add 50 µL of sterile MHB to each well of a 96-well microtiter plate.
-
In the first column, add 50 µL of the ritipenem stock solution to the first well (row A) and perform serial twofold dilutions down the column.
-
Similarly, in the first row, add 50 µL of the second antibiotic's stock solution to the first well (column 1) and perform serial twofold dilutions across the row.
-
This creates a gradient of ritipenem concentrations along the y-axis and the second antibiotic's concentrations along the x-axis.
-
The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Individual MICs: Include wells with serial dilutions of each antibiotic alone.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: After incubation, determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculate the FIC Index: The FIC index is calculated as follows: FIC Index = FIC of Ritipenem + FIC of Second Antibiotic Where:
-
FIC of Ritipenem = (MIC of Ritipenem in combination) / (MIC of Ritipenem alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)
-
Data Presentation:
| Combination | MIC of Ritipenem Alone (µg/mL) | MIC of Second Antibiotic Alone (µg/mL) | MIC of Ritipenem in Combination (µg/mL) | MIC of Second Antibiotic in Combination (µg/mL) | FIC Index | Interpretation |
| Ritipenem + Amikacin | 2 | 8 | 0.5 | 1 | 0.375 | Synergy |
| Ritipenem + Ciprofloxacin | 2 | 1 | 1 | 0.25 | 0.75 | Additive |
| Ritipenem + Vancomycin | 0.5 | 2 | 0.25 | 0.5 | 0.75 | Additive |
Interpretation of FIC Index: [12]
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Checkerboard Assay Workflow
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing over time and can confirm synergistic or bactericidal activity.[13][14][15]
Experimental Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.
-
Set up Test Tubes/Flasks: Prepare tubes or flasks containing MHB with the following:
-
No antibiotic (growth control)
-
Ritipenem alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Ritipenem and the second antibiotic in combination (at the same concentrations as the individual agents)
-
-
Inoculation: Inoculate each tube/flask with the prepared bacterial suspension.
-
Incubation: Incubate all tubes/flasks at 35-37°C with shaking.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.
-
Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of each dilution onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies (CFU/mL) on plates with a countable number of colonies (typically 30-300 colonies).
-
Plotting the Time-Kill Curve: Plot the log₁₀ CFU/mL against time for each condition.
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Ritipenem Alone (log₁₀ CFU/mL) | Amikacin Alone (log₁₀ CFU/mL) | Ritipenem + Amikacin (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.4 | 5.5 | 4.8 |
| 4 | 6.8 | 5.1 | 5.2 | 3.9 |
| 6 | 7.5 | 4.8 | 4.9 | 2.8 |
| 8 | 8.2 | 4.6 | 4.7 | <2.0 |
| 24 | 9.1 | 4.5 | 4.6 | <2.0 |
Interpretation of Time-Kill Curves: [13]
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal Activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
-
Indifference: A < 2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
Time-Kill Curve Assay Workflow
E-test Synergy Method
The E-test (epsilometer test) uses antibiotic-impregnated strips with a predefined concentration gradient to determine the MIC. Synergy can be assessed by the placement of two E-test strips on an inoculated agar plate.[16][17][18]
Experimental Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of a Mueller-Hinton agar plate.
-
E-test Strip Application (Cross Method):
-
Place the E-test strip for ritipenem on the agar surface.
-
Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection at the respective MICs of each antibiotic (if known) or at the center of the strips.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Observe the inhibition zones around the strips.
-
Calculate the FIC Index:
-
Read the MIC value at the intersection of the inhibition ellipse with each E-test strip.
-
Calculate the FIC index using the same formula as in the checkerboard assay.
-
Data Presentation:
| Combination | MIC of Ritipenem Alone (E-test) (µg/mL) | MIC of Second Antibiotic Alone (E-test) (µg/mL) | MIC of Ritipenem in Combination (Intersection) (µg/mL) | MIC of Second Antibiotic in Combination (Intersection) (µg/mL) | FIC Index | Interpretation |
| Ritipenem + Tobramycin | 1.5 | 4 | 0.38 | 1 | 0.5 | Synergy |
| Ritipenem + Levofloxacin | 1.5 | 0.5 | 0.75 | 0.125 | 0.75 | Additive |
Interpretation of E-test Synergy:
-
The same FIC index interpretation as the checkerboard assay is used.
-
Visual inspection can also suggest synergy (a clear rounding of the inhibition zone at the intersection), antagonism (a clear indentation), or indifference (no change in the shape of the inhibition zones).
E-test Synergy Workflow
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of this compound's synergistic potential with other antimicrobial agents. The choice of method will depend on the specific research question, available resources, and the desired level of detail. By employing these standardized methodologies, researchers can generate reliable and comparable data to guide the development of novel and effective combination therapies to combat bacterial infections.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 4. Aminoglycoside Concentrations Required for Synergy with Carbapenems against Pseudomonas aeruginosa Determined via Mechanistic Studies and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Synergistic effect and mechanism of meropenem with ciprofloxacin against carbapenem-resistant Acinetobacter baumannii [frontiersin.org]
- 7. Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medicaljournal.gazi.edu.tr [medicaljournal.gazi.edu.tr]
- 9. Interactions between Glycopeptides and β-Lactams against Isogenic Pairs of Teicoplanin-Susceptible and -Resistant Strains of Staphylococcus haemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. fibercellsystems.com [fibercellsystems.com]
- 14. actascientific.com [actascientific.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Application Notes and Protocols for In Vitro Pharmacodynamic Models of Ritipenem Acoxil
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritipenem acoxil is an orally available penem antibiotic. It is a prodrug that is rapidly hydrolyzed to its active form, ritipenem, after absorption.[1] Ritipenem, a β-lactam antibiotic, exhibits a broad spectrum of antimicrobial activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1] These application notes provide detailed protocols for establishing in vitro pharmacodynamic (PD) models to study the efficacy of ritipenem against various bacterial pathogens. The described models are essential for characterizing the time-course of bacterial killing, determining optimal dosing strategies, and predicting clinical efficacy.
Mechanism of Action of Ritipenem
Ritipenem, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary mechanism involves the acylation of penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This inhibition leads to the weakening of the cell wall and ultimately cell lysis. In E. coli, the primary target of ritipenem is PBP2.[1]
References
Application Notes and Protocols for Studying Bacterial Resistance Mechanisms Using Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Ritipenem acoxil, an oral penem antibiotic, in the study of bacterial resistance mechanisms. Ritipenem, the active form of the prodrug this compound, is a potent β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] Understanding its interaction with resistant bacteria is crucial for antimicrobial research and development.
Introduction to this compound
This compound is an acetoxymethyl ester prodrug that is rapidly hydrolyzed to its active form, Ritipenem, after oral administration.[1] Like other carbapenems, Ritipenem exerts its bactericidal effect by inactivating essential PBPs, which are enzymes critical for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. In Escherichia coli, the primary target of Ritipenem is PBP2.[1]
The study of Ritipenem's activity against various resistant bacterial strains provides valuable insights into the mechanisms of resistance, including the production of β-lactamases, modifications of PBPs, and alterations in outer membrane permeability.
Key Bacterial Resistance Mechanisms to Penems
Bacteria have evolved several mechanisms to resist the action of β-lactam antibiotics, including penems like Ritipenem. The primary mechanisms include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major resistance mechanism in Gram-negative bacteria.
-
Target Modification: Alterations in the structure of PBPs reduce the binding affinity of β-lactam antibiotics. This is a common resistance strategy in Gram-positive bacteria and is increasingly observed in Gram-negative pathogens.[2]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of the antibiotic into the periplasmic space where the PBPs are located.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell, preventing it from reaching its target.
Quantitative Data on Ritipenem Activity
Table 1: Illustrative MIC Distribution for Carbapenems against ESBL-Producing Enterobacterales
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Ritipenem | E. coli | Data not available | Data not available | Data not available |
| Ritipenem | K. pneumoniae | Data not available | Data not available | Data not available |
| Meropenem | E. coli | 0.03 | 0.12 | ≤0.015 - >32 |
| Meropenem | K. pneumoniae | 0.06 | 2 | ≤0.03 - >32 |
| Ertapenem | E. coli | 0.03 | 0.25 | ≤0.015 - >32 |
| Ertapenem | K. pneumoniae | 0.06 | 1 | ≤0.03 - >32 |
Table 2: Illustrative MIC Distribution for Carbapenems against Carbapenemase-Producing Enterobacterales
| Antibiotic | Organism (Carbapenemase) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Ritipenem | K. pneumoniae (KPC) | Data not available | Data not available | Data not available |
| Ritipenem | K. pneumoniae (NDM) | Data not available | Data not available | Data not available |
| Ritipenem | E. coli (OXA-48) | Data not available | Data not available | Data not available |
| Meropenem | K. pneumoniae (KPC) | 8 | >32 | 0.5 - >32 |
| Meropenem | K. pneumoniae (NDM) | 16 | >32 | 1 - >32 |
| Meropenem | E. coli (OXA-48) | 0.5 | 16 | ≤0.03 - >32 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Penem Resistance
The following diagram illustrates the key molecular pathways involved in bacterial resistance to penem antibiotics like Ritipenem.
Experimental Workflow for Investigating Resistance
The following diagram outlines a typical workflow for studying the mechanisms of bacterial resistance to this compound.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, sterile water, as per manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Ritipenem Stock Solution:
-
Prepare a stock solution of Ritipenem (the active form) at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent. Note: this compound must be hydrolyzed to Ritipenem for in-vitro testing. Commercially available Ritipenem powder is typically the active form.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Ritipenem stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of Ritipenem concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 10 µL of the diluted bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.[3]
-
Protocol for Penicillin-Binding Protein (PBP) Affinity Assay
This protocol is a general guide for competitive PBP binding assays.
Materials:
-
Ritipenem
-
Bocillin™ FL (fluorescent penicillin V)
-
Bacterial cell membrane preparations
-
SDS-PAGE equipment
-
Fluorescent gel scanner
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to mid-log phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Lyse the cells (e.g., by sonication or French press) and pellet the cell debris at low speed.
-
Collect the supernatant and ultracentrifuge to pellet the membrane fraction.
-
Resuspend the membrane pellet in PBS.
-
-
Competitive Binding Assay:
-
Incubate the membrane preparation with varying concentrations of Ritipenem for a set time at a specific temperature (e.g., 30 minutes at 30°C) to allow for binding to PBPs.
-
Add a fixed, subsaturating concentration of Bocillin™ FL to the mixture and incubate for a further period (e.g., 10 minutes at 30°C). Bocillin™ FL will bind to any PBPs not already occupied by Ritipenem.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the membrane proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescent gel scanner.
-
The intensity of the fluorescent bands will decrease as the concentration of Ritipenem increases, indicating competition for PBP binding sites.
-
Quantify the band intensities to determine the IC₅₀ (the concentration of Ritipenem required to inhibit 50% of Bocillin™ FL binding) for each PBP.
-
Protocol for Detection of Carbapenemase Genes by PCR
Materials:
-
Bacterial DNA extract
-
PCR master mix
-
Primers specific for carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48, blaVIM, blaIMP)
-
Thermal cycler
-
Gel electrophoresis equipment
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard lysis protocol.
-
-
PCR Amplification:
-
Set up a PCR reaction containing the DNA template, PCR master mix, and the specific primers for the carbapenemase gene of interest.
-
Use appropriate positive and negative controls.
-
Perform PCR using a validated thermal cycling program.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size indicates the presence of the carbapenemase gene.
-
These application notes and protocols provide a framework for researchers to effectively utilize this compound in the critical study of bacterial resistance. By combining phenotypic and genotypic methods, a deeper understanding of the mechanisms by which bacteria evade the action of this and other carbapenem antibiotics can be achieved, ultimately aiding in the development of new therapeutic strategies.
References
- 1. antimicrobianos.com.ar [antimicrobianos.com.ar]
- 2. Molecular Mechanisms, Epidemiology, and Clinical Importance of β-Lactam Resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ritipenem Acoxil Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and use of Ritipenem acoxil stock solutions in a laboratory setting. This compound is the acetoxymethyl ester prodrug of Ritipenem, a broad-spectrum penem β-lactam antibiotic.[1] Proper preparation and storage of stock solutions are critical for obtaining accurate and reproducible results in preclinical research and drug development. This guide covers the essential information on solubility, stability, and storage of this compound, along with a detailed protocol for preparing stock solutions and a general procedure for determining its antibacterial activity through Minimum Inhibitory Concentration (MIC) testing.
Introduction to this compound
This compound is an orally active antibiotic that, upon absorption, is rapidly hydrolyzed to its active form, Ritipenem.[1] Like other β-lactam antibiotics, Ritipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1] This disruption leads to cell lysis and bacterial death. Ritipenem has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]
Physicochemical Properties and Storage
Understanding the physicochemical properties of this compound is fundamental for its proper handling and storage in the laboratory.
| Property | Data |
| Molecular Formula | C₁₃H₁₆N₂O₈S |
| Molecular Weight | 360.34 g/mol |
| Appearance | Solid powder |
| Storage of Solid | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[3] |
| Shelf Life of Solid | >2 years if stored properly.[3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] |
| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months).[3] |
| Solution Stability | In solvent: -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound (Molecular Weight = 360.34 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 3.60 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mix: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Caption: Workflow for this compound Stock Solution Preparation.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol provides a general guideline for determining the MIC of this compound against a bacterial strain using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile filter tips
-
Incubator
Procedure:
-
Prepare Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the bacterial growth medium directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., from 128 µg/mL to 0.125 µg/mL). Remember to keep the final DMSO concentration in the wells below 0.5% to avoid solvent toxicity to the bacteria.[4]
-
Inoculate: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Dilute the standardized bacterial suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (bacterial inoculum in medium without the drug) and a negative control (medium only) on each plate.
-
Incubate: Incubate the microtiter plate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours.
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
Mechanism of Action
This compound is a prodrug that is enzymatically converted to the active compound, Ritipenem. Ritipenem, a β-lactam antibiotic, targets and inhibits Penicillin-Binding Proteins (PBPs) located in the bacterial cell wall. PBPs are essential for the synthesis and remodeling of peptidoglycan, a critical component of the bacterial cell wall. By binding to PBPs, Ritipenem blocks the transpeptidation step in peptidoglycan synthesis, leading to the weakening of the cell wall and ultimately, bacterial cell lysis.
Caption: Mechanism of Action of this compound.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in a laboratory setting. Adherence to these guidelines for solubility, storage, and experimental procedures will contribute to the generation of reliable and reproducible data in research involving this potent antibiotic. Researchers should always consult the specific product datasheet for any batch-specific information.
References
Application Notes and Protocols for Evaluating Ritipenem Acoxil Against ESBL-Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments for the evaluation of Ritipenem acoxil, a penem antibacterial agent, against Extended-Spectrum β-Lactamase (ESBL)-producing bacteria. The protocols detailed herein cover essential in vitro and in vivo methodologies to determine the efficacy of this compound and to elucidate its potential advantages in combating antimicrobial resistance.
Introduction to this compound and ESBL-Producing Bacteria
Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins, cephalosporins, and monobactams. Infections caused by ESBL-producing Enterobacterales, such as Escherichia coli and Klebsiella pneumoniae, are a significant global health concern, often leading to limited treatment options. Carbapenems have been the cornerstone of therapy for serious infections caused by ESBL-producing organisms. This compound is an orally administered prodrug of ritipenem, a carbapenem antibiotic. Evaluating its efficacy against ESBL-producing strains is crucial for understanding its potential role in clinical practice.
Data Presentation: In Vitro Susceptibility of Carbapenems Against ESBL-Producing Isolates
The following tables summarize the in vitro activity of various carbapenems against clinical isolates of ESBL-producing E. coli and K. pneumoniae. While specific data for Ritipenem is limited in the public domain, the data for other carbapenems like meropenem and ertapenem can serve as a comparator for expected efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Meropenem and Ertapenem against ESBL-Producing E. coli and K. pneumoniae
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| E. coli | Meropenem | 0.03 | 0.125 | ≤0.015 - 1 |
| Ertapenem | 0.03 | 0.125 | ≤0.015 - 2 | |
| K. pneumoniae | Meropenem | 0.06 | 0.25 | ≤0.015 - 2 |
| Ertapenem | 0.06 | 0.5 | ≤0.015 - 4 |
Note: Data is compiled from various sources and represents typical MIC distributions. Actual values may vary depending on the specific strains and testing methodologies.
Table 2: Susceptibility of ESBL-Producing E. coli and K. pneumoniae to Carbapenems and Comparator Agents [1]
| Organism | Antibiotic | % Susceptible |
| E. coli (ESBL-producing, n=21) | Meropenem | 100% |
| Ciprofloxacin | 33.3% | |
| Amikacin | 94.5% | |
| K. pneumoniae (ESBL-producing, n=54) | Meropenem | 100% |
| Ciprofloxacin | 25.9% | |
| Amikacin | 83.3% |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of Ritipenem against ESBL-producing bacteria, adhering to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Ritipenem analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
ESBL-producing bacterial isolates (e.g., E. coli, K. pneumoniae)
-
Control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ritipenem Stock Solution: Dissolve Ritipenem analytical standard in a suitable solvent to a concentration of 1280 µg/mL.
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 106 CFU/mL. This will be the working inoculum.
-
-
Prepare Microtiter Plates:
-
Perform serial two-fold dilutions of the Ritipenem stock solution in CAMHB across the wells of the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 50 µL of the working inoculum to achieve a final bacterial concentration of approximately 5 x 105 CFU/mL. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for MIC Determination.
Time-Kill Assay
This protocol evaluates the bactericidal activity of Ritipenem over time against ESBL-producing bacteria.
Materials:
-
Ritipenem analytical standard
-
CAMHB
-
ESBL-producing bacterial isolates
-
Sterile culture tubes
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Prepare Bacterial Culture: Inoculate a flask of CAMHB with the test organism and incubate overnight at 37°C with shaking.
-
Prepare Test Tubes: Prepare tubes of fresh CAMHB containing Ritipenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without antibiotic.
-
Inoculation: Dilute the overnight culture in fresh CAMHB to achieve a starting inoculum of approximately 5 x 105 CFU/mL in each test tube.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Bacterial Viability Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each Ritipenem concentration and the growth control. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal.
Caption: Time-Kill Assay Workflow.
In Vivo Efficacy - Murine Urinary Tract Infection (UTI) Model
This protocol describes a murine model to assess the in vivo efficacy of this compound in treating UTIs caused by ESBL-producing E. coli.
Materials:
-
This compound formulation for oral administration
-
Female mice (e.g., C3H/HeN or BALB/c)
-
ESBL-producing uropathogenic E. coli (UPEC) strain
-
Anesthetic
-
Catheters
-
Sterile saline
-
Homogenizer
Procedure:
-
Animal Acclimation: Acclimate mice for at least 3 days before the experiment.
-
Infection:
-
Anesthetize the mice.
-
Instill a suspension of the UPEC strain (approximately 108 CFU in 50 µL) into the bladder via a transurethral catheter.
-
-
Treatment:
-
At 24 hours post-infection, begin oral administration of this compound at various dosages. Include a vehicle control group.
-
Administer the treatment for a specified duration (e.g., 3 or 5 days).
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the bladder and kidneys.
-
Homogenize the tissues in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
-
Data Analysis: Compare the bacterial loads in the treatment groups to the vehicle control group. A significant reduction in CFU/g indicates efficacy.
Caption: Murine UTI Model Workflow.
Signaling Pathways and Resistance Mechanisms
Carbapenem resistance in ESBL-producing bacteria is often multifactorial. While direct effects of Ritipenem on specific signaling pathways are not yet fully elucidated, understanding the general mechanisms of carbapenem resistance is crucial. A key mechanism involves the interplay between β-lactamase production and reduced drug influx due to porin loss. This is often regulated by two-component systems that sense environmental stress, including the presence of antibiotics.
The following diagram illustrates a generalized signaling pathway leading to carbapenem resistance in Gram-negative bacteria.
Caption: Carbapenem Resistance Signaling.
This diagram illustrates that environmental stress, such as the presence of a carbapenem, can activate two-component systems. This activation leads to a signaling cascade that ultimately downregulates the expression of outer membrane porins (OmpC and OmpF), reducing the influx of the antibiotic into the bacterial cell. In concert with the hydrolytic activity of ESBLs, this reduction in intracellular drug concentration contributes to the overall resistance phenotype.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound against ESBL-producing bacteria. A thorough understanding of its in vitro potency, bactericidal activity, and in vivo efficacy is essential for defining its potential therapeutic niche. Further research into the specific interactions of Ritipenem with bacterial signaling pathways will provide deeper insights into its mechanism of action and potential for overcoming resistance.
References
Troubleshooting & Optimization
Troubleshooting inconsistent MIC results for Ritipenem acoxil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ritipenem Acoxil. The information is designed to address potential inconsistencies in Minimum Inhibitory Concentration (MIC) results and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Ritipenem?
This compound is the acetoxymethyl ester prodrug of Ritipenem.[1] On its own, this compound does not have antimicrobial activity. It is designed to be orally bioavailable and is rapidly hydrolyzed by esterases in the gastrointestinal mucosa to its active form, Ritipenem.[1] Ritipenem is a synthetic carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3]
Q2: We are observing higher than expected MIC values for this compound. What could be the cause?
Inconsistent or unexpectedly high MIC values for this compound can stem from incomplete hydrolysis of the prodrug to its active form, Ritipenem. For in vitro experiments, it is crucial to ensure that the experimental conditions facilitate the complete conversion of this compound to Ritipenem. The presence of esterases is necessary for this conversion. If your assay system lacks sufficient esterase activity, you will be testing the inactive prodrug, leading to erroneously high MICs.
Q3: How can we ensure complete hydrolysis of this compound to Ritipenem in our in vitro assays?
To ensure complete hydrolysis, consider the following:
-
Supplementation with Esterases: If using a defined, serum-free medium, the addition of a purified esterase preparation (e.g., porcine liver esterase) may be necessary. The optimal concentration and incubation time should be determined empirically.
-
Use of Serum: Incorporating serum (e.g., fetal bovine serum) into the growth medium can provide a natural source of esterases. However, be aware that serum components can sometimes interfere with the activity of certain antimicrobials.
-
Pre-incubation: A pre-incubation step of this compound in a solution containing esterases before adding it to the bacterial culture can facilitate complete hydrolysis.
Q4: We are seeing variability in our MIC results between different experimental runs. What are the potential sources of this inconsistency?
Variability in MIC results can be attributed to several factors, not all of which are specific to this compound. General sources of variability in carbapenem susceptibility testing can include:
-
Inoculum Preparation: Inconsistent inoculum density can significantly impact MIC results. Ensure that the bacterial suspension is standardized according to established protocols (e.g., CLSI or EUCAST guidelines).
-
Testing Method: Different MIC testing methodologies (e.g., broth microdilution, agar dilution, gradient diffusion) can sometimes yield slightly different results.[4] Consistency in the chosen method is key.
-
Media and Reagents: Variations in the composition of the growth medium, including pH and cation concentration, can affect antibiotic activity. Ensure all reagents are of high quality and prepared consistently.
-
Incubation Conditions: Time, temperature, and atmospheric conditions of incubation must be strictly controlled.
-
Drug Stability: Like other β-lactam antibiotics, Ritipenem may be susceptible to degradation over time, especially at room temperature.[5] Prepare fresh stock solutions and handle them appropriately.
Troubleshooting Guide
Issue: High MIC Values or No Activity
| Potential Cause | Recommended Action |
| Incomplete hydrolysis of this compound | Ensure the presence of sufficient esterase activity in the assay medium. Consider adding purified esterase or serum. Pre-incubate the prodrug with an esterase source before adding to the bacterial culture. |
| Degradation of Ritipenem | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.[5] |
| Incorrect Drug Concentration | Verify the initial concentration of the this compound stock solution. Ensure accurate serial dilutions. |
| Bacterial Resistance | Confirm the identity and expected susceptibility profile of the bacterial strain being tested. Include appropriate quality control strains with known MIC values. |
Issue: Inconsistent MIC Results (Run-to-Run Variability)
| Potential Cause | Recommended Action |
| Variable Inoculum Size | Strictly adhere to standardized protocols for inoculum preparation (e.g., McFarland standards). |
| Inconsistent Hydrolysis Conditions | If using an external esterase source, ensure consistent concentration and incubation time in every experiment. |
| Variations in Media Preparation | Prepare media from a single lot of dehydrated powder if possible. Check and adjust the pH of the final medium. |
| Subtle Differences in Reading MICs | Ensure a consistent and well-defined endpoint for determining growth inhibition. Use a standardized reading method (e.g., a microplate reader). |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Ritipenem
This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
-
Preparation of Ritipenem Stock Solution:
-
Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).
-
To ensure hydrolysis, the stock solution can be pre-incubated with a suitable esterase. The specifics of this step (esterase concentration, incubation time, and temperature) should be optimized for your system. Alternatively, the assay medium can be supplemented with serum.
-
-
Preparation of Microdilution Plates:
-
Perform serial two-fold dilutions of the hydrolyzed Ritipenem solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
The final volume in each well should be 50 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.
-
Visualizations
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dickwhitereferrals.com [dickwhitereferrals.com]
- 9. idexx.dk [idexx.dk]
Optimizing Ritipenem acoxil concentrations in in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing ritipenem acoxil concentrations in in vitro assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally available acetoxymethyl ester prodrug of ritipenem.[1] It is a synthetic beta-lactam antibiotic belonging to the penem class.[1] In the body, and under in vitro conditions, this compound is rapidly hydrolyzed to its active form, ritipenem.[1] Ritipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[1] In E. coli, the primary target of ritipenem is PBP2.[1]
Q2: What is the recommended solvent and storage for this compound stock solutions?
A2: For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, at 10 mg/mL, which can then be further diluted in the appropriate culture medium for your experiment. Stock solutions in DMSO should be stored at -20°C for long-term use (months to years) or at 0-4°C for short-term use (days to weeks).[2] To minimize degradation, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Does this compound need to be pre-hydrolyzed to ritipenem before use in an in vitro assay?
A3: No, pre-hydrolysis is generally not necessary for in vitro susceptibility testing. This compound is designed to be rapidly hydrolyzed to its active form, ritipenem, in aqueous solutions such as culture media.[1] This hydrolysis occurs during the incubation period of the assay. However, it is important to consider that the rate of hydrolysis can be influenced by factors such as pH and temperature, which should be controlled for in your experimental setup.
Q4: What are the typical MIC ranges for ritipenem against common bacterial pathogens?
A4: The Minimum Inhibitory Concentration (MIC) of ritipenem varies depending on the bacterial species and strain. The table below provides a summary of reported MIC values for ritipenem against a selection of clinically relevant bacteria.
Quantitative Data Summary
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 223 (pooled) | - | - | 0.06 - 32 |
| Staphylococcus aureus (MRSA) | 48 | - | >100 | - |
| Streptococcus pneumoniae | 24 | - | 0.39 | - |
| Streptococcus pyogenes | 50 | - | 0.05 | - |
| Enterococcus faecalis | 39 | - | 6.25 | - |
| Escherichia coli | 51 | - | 1.56 | - |
| Klebsiella pneumoniae | 50 | - | 0.39 | - |
| Pseudomonas aeruginosa | 50 | - | >100 | - |
| Bacteroides fragilis | 40 | - | 0.39 | - |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Troubleshooting Guides
Issue 1: Higher than expected MIC values or no antibacterial activity.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound/Ritipenem | - Prepare fresh stock solutions of this compound in DMSO. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Ensure proper storage of stock solutions at -20°C or below. - Prepare working dilutions in culture medium immediately before use. |
| Presence of Beta-Lactamases | - Test your bacterial strain for beta-lactamase production using a suitable assay (e.g., nitrocefin test). - If beta-lactamase production is confirmed, consider co-assaying with a beta-lactamase inhibitor to see if activity is restored. |
| Incorrect Inoculum Size | - Standardize your bacterial inoculum to the recommended concentration for the specific assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution). - Verify the inoculum concentration by performing a colony count. |
| Sub-optimal Assay Conditions | - Ensure the pH of the culture medium is within the optimal range for ritipenem activity. The activity of some penems can be affected by pH. - Use the recommended growth medium for your bacterial strain (e.g., Mueller-Hinton Broth for many standard susceptibility tests). |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use appropriate pipette volumes for the desired concentrations. - Ensure proper mixing of solutions at each dilution step. |
| Incomplete Solubilization of this compound | - Ensure the this compound is fully dissolved in DMSO before preparing further dilutions. - Vortex the stock solution thoroughly. |
| Edge Effects in Microtiter Plates | - To minimize evaporation from outer wells, consider filling the peripheral wells with sterile water or medium without inoculum. - Ensure a humidified environment during incubation. |
| Contamination | - Use aseptic techniques throughout the experimental setup. - Include a sterility control (medium without inoculum) in your assay to check for contamination. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound
-
DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Vortex until fully dissolved.
-
Store in aliquots at -20°C.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plate:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the appropriate this compound working solution (prepared in CAMHB from the DMSO stock) to achieve twice the desired highest final concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column of dilutions.
-
This will result in 50 µL of varying concentrations of this compound in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (wells with inoculum but no antibiotic) and a negative control (wells with medium only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of ritipenem that completely inhibits visible growth of the organism.
-
Protocol 2: Time-Kill Assay
This protocol is a general method to assess the bactericidal or bacteriostatic activity of ritipenem over time.
Materials:
-
This compound stock solution (as prepared above)
-
Bacterial culture in the logarithmic growth phase
-
Culture tubes or flasks
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Incubator with shaking capabilities
Procedure:
-
Preparation of Bacterial Culture:
-
Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes or flasks containing the bacterial inoculum and ritipenem at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube with no antibiotic.
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viability Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each ritipenem concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is a <3-log₁₀ reduction.
-
Visualizations
Caption: Mechanism of action of ritipenem.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting decision tree for in vitro assays.
References
Technical Support Center: Carbapenem Susceptibility Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during carbapenem susceptibility testing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended actions.
I. General Antimicrobial Susceptibility Testing (AST) Issues
Question: My automated susceptibility testing system (e.g., VITEK® 2, MicroScan WalkAway, Phoenix™) reports an isolate as carbapenem-susceptible, but the patient is not responding to therapy. What could be the cause?
Answer: This is a critical issue that can arise from several factors:
-
Low-Level Resistance Mechanisms: The isolate may possess resistance mechanisms that are not robustly detected by automated systems, leading to "false susceptible" results (Very Major Errors or VMEs). These can include:
-
Outdated Breakpoints: Ensure your system's software is updated with the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints. Using older, higher breakpoints can misclassify resistant isolates as susceptible.
-
Inoculum Effect: The standard inoculum used in AST might not reflect the high bacterial load in an infection, where some β-lactamases can be more effective.
-
Organism-Specific Issues: Automated systems can have higher error rates for specific organisms like Acinetobacter baumannii-calcoaceticus complex.[5][6][7] Manual methods like broth microdilution (BMD) are often more accurate for these challenging isolates.[5][6]
Recommended Action:
-
Confirm with a Secondary Method: Retest the isolate using a reference method like broth microdilution (BMD) or gradient diffusion (Etest®).
-
Perform a Phenotypic Carbapenemase Test: Use a method like the Modified Carbapenem Inactivation Method (mCIM) to detect carbapenemase activity, even if the MIC appears in the susceptible range.
-
Review System Performance Data: Be aware of the known limitations and error rates of your automated system for specific organism-drug combinations (see Table 1).
Question: We are seeing discrepancies between different carbapenem agents (e.g., susceptible to imipenem but resistant to meropenem). Why does this happen?
Answer: Discrepant results among carbapenems are common and often point to specific resistance mechanisms:
-
Pseudomonas aeruginosa: This organism frequently shows resistance to imipenem while remaining susceptible to meropenem. This is often due to the loss of the OprD porin, which is the primary channel for imipenem entry. Meropenem can use other entry routes, although its susceptibility can also be affected by the upregulation of efflux pumps.
-
Proteus, Providencia, and Morganella species: These organisms can show intrinsic resistance to imipenem due to the low affinity of their penicillin-binding proteins (PBPs) for this drug. This is not typically due to a carbapenemase.
-
Efflux Pumps: Overexpression of efflux pumps can affect carbapenems differently, leading to varied MICs.
Recommended Action:
-
Test and Report Carbapenems Individually: Do not infer susceptibility of one carbapenem from the results of another, especially for P. aeruginosa.
-
Consider the Organism: Be aware of intrinsic resistance patterns for the specific species you are testing.
II. Troubleshooting Phenotypic Carbapenemase Tests
This section focuses on specific issues with common supplementary tests used to identify carbapenemase production.
Question: My Carba NP test is negative, but I still suspect the isolate is a carbapenemase producer. What could cause a false-negative result?
Answer: False-negative Carba NP results are a known limitation and can be caused by several factors:
-
Weak Carbapenemases: The test has lower sensitivity for carbapenemases with weak hydrolytic activity, most notably OXA-48-like enzymes.[1][8]
-
Mucoid Strains: The exopolysaccharide produced by mucoid isolates (e.g., some Klebsiella pneumoniae) can interfere with the lysis step and the release of the enzyme, leading to a false-negative result.[1]
-
Low Enzyme Expression: Some isolates may express carbapenemase at very low levels, which may not be sufficient to cause the required pH change within the test timeframe.
-
Incorrect Bacterial Lysis: Inadequate cell lysis will result in an insufficient amount of enzyme in the test solution.
Recommended Action:
-
Use a More Sensitive Method: If you suspect an OXA-48-like producer or have a mucoid isolate, use the mCIM test, which has demonstrated higher sensitivity for these cases.[2]
-
Optimize the Protocol: Some studies suggest that using a direct-from-colony suspension protocol rather than a liquid culture can improve sensitivity.[8]
-
Confirm with Molecular Methods: If available, PCR-based methods are the gold standard for detecting the presence of carbapenemase genes.
Question: How do I interpret an indeterminate mCIM result (zone of inhibition 16-18 mm with pinpoint colonies inside the zone)?
Answer: According to CLSI guidelines, an indeterminate mCIM result should be interpreted as positive for carbapenemase production .[9] The presence of small colonies within the inhibition zone indicates that the meropenem in the disk was partially inactivated, allowing for limited growth of the indicator strain.
Question: The eCIM test result shows a zone diameter increase of only 3-4 mm compared to the mCIM. Is this a metallo-β-lactamase (MBL) producer?
Answer: No. A positive eCIM result, indicating the presence of an MBL, is defined by an increase in the zone of inhibition diameter of ≥ 5 mm compared to the mCIM result.[10][11] An increase of ≤ 4 mm is considered a negative result for MBL production. If the mCIM was positive and the eCIM is negative, the isolate likely produces a serine carbapenemase (e.g., KPC, OXA-48).
Question: My mCIM test was positive, but molecular testing failed to detect any known carbapenemase genes. Why?
Answer: This scenario can occur due to:
-
False-Positive mCIM: While highly specific, false-positive results can occur, particularly with isolates that hyperproduce AmpC β-lactamases in combination with porin loss (e.g., some Enterobacter cloacae).
-
Novel or Rare Carbapenemase: The molecular test used may not cover the specific carbapenemase gene present in the isolate. There are many rare and emerging carbapenemase variants.
-
Technical Error: Rule out any technical errors in either the mCIM or the molecular assay.
Recommended Action:
-
Review the Organism ID: False positives are more common in certain species known for AmpC hyperproduction.
-
Use a Broader Molecular Panel: If possible, use a molecular assay that detects a wider range of carbapenemase genes or consider whole-genome sequencing for further investigation.
-
Repeat Both Tests: Ensure proper quality control and repeat both the phenotypic and genotypic tests to confirm the results.
Data Presentation: Performance of Susceptibility Testing Methods
Table 1: Error Rates of Automated Systems for Carbapenem Susceptibility Testing of Acinetobacter baumannii-calcoaceticus Complex
| System | Carbapenem | Very Major Error (VME) % | Major Error (ME) % | Minor Error (mE) % |
| Vitek 2 | Imipenem | 0.9 | 0 | 1.9 |
| Meropenem | 1.9 | 0 | 0.9 | |
| Doripenem | 17.8 | N/A | 3.7 | |
| MicroScan | Imipenem | 2.8 | 0 | 0 |
| Meropenem | 0.9 | 0 | 0 | |
| Doripenem | 10.3 | N/A | 2.8 | |
| Phoenix | Imipenem | 1.9 | 0 | 0.9 |
| Meropenem | 1.9 | 0 | 0 | |
| Doripenem | 25.2 | N/A | 0.9 |
Data compiled from studies evaluating performance against reference broth microdilution. VME (false susceptible), ME (false resistant). N/A indicates data not applicable or not reported. Source:[5][6][7]
Table 2: Comparative Performance of Phenotypic Carbapenemase Detection Methods in Enterobacterales
| Method | Sensitivity (%) | Specificity (%) | Key Limitations |
| Modified Hodge Test (MHT) | 90.7 - 93.9 | 92.1 - 100 | False positives with ESBL/AmpC + porin loss; poor detection of NDM.[1][2] |
| Carba NP Test | 75.9 - 98.5 | 100 | Poor detection of OXA-48-like enzymes and mucoid strains.[1][2] |
| Modified Carbapenem Inactivation Method (mCIM) | 96.9 - 100 | 100 | Can have issues detecting some IMP-type enzymes in P. aeruginosa.[1][2][12] |
Performance can vary based on the specific carbapenemase enzyme type and organism. Data compiled from multiple comparative studies.[1][2][13][14][15][16][17]
Experimental Protocols
Protocol: Carba NP Test
This protocol is based on the principle of detecting imipenem hydrolysis by carbapenemase, which leads to a pH change visualized by a phenol red indicator.
Materials:
-
Solution A: 0.5% phenol red solution with 0.1 mmol/L ZnSO₄, adjusted to pH 7.8.
-
Solution B: Solution A supplemented with 6 mg/mL imipenem powder.
-
20 mM Tris-HCl lysis buffer.
-
Test isolate grown overnight on a suitable agar plate.
-
Sterile microcentrifuge tubes (1.5 mL).
-
Positive and negative control strains.
Procedure:
-
Prepare Lysate: Using a 1 µL loop, scrape several colonies of the test isolate from an agar plate and resuspend the bacterial mass in 100 µL of 20 mM Tris-HCl lysis buffer in a microcentrifuge tube. Vortex for 5 seconds.[8]
-
Set up Test: Label two new microcentrifuge tubes.
-
To the first tube (Test), add 100 µL of the bacterial lysate.
-
To the second tube (Control), add 100 µL of the bacterial lysate.
-
-
Add Reagents:
-
To the "Test" tube, add 100 µL of Solution B (containing imipenem).
-
To the "Control" tube, add 100 µL of Solution A (without imipenem).
-
-
Incubation: Incubate both tubes at 35-37°C for a maximum of 2 hours.
-
Interpretation:
-
Positive: The "Test" tube changes color from red to yellow or orange, while the "Control" tube remains red. This indicates carbapenem hydrolysis.
-
Negative: Both tubes remain red.
-
Invalid: The "Control" tube turns yellow/orange (may indicate an acid-producing organism). The test should be repeated.
-
Protocol: Modified Carbapenem Inactivation Method (mCIM) and EDTA-mCIM (eCIM)
This protocol detects carbapenemase production by measuring the inactivation of a meropenem disk. The eCIM variant helps differentiate between serine and metallo-β-lactamases.
Materials:
-
Tryptic Soy Broth (TSB).
-
0.5 M EDTA solution.
-
10 µg meropenem disks.
-
Test isolate grown overnight on a blood agar plate.
-
Mueller-Hinton agar (MHA) plate.
-
Carbapenem-susceptible E. coli ATCC 25922 indicator strain.
-
Sterile tubes.
Procedure:
-
Prepare Suspensions: For each isolate, label two 2 mL tubes of TSB.
-
Add Meropenem Disk: Place one 10 µg meropenem disk into each of the two tubes (mCIM and eCIM), ensuring the disks are fully submerged.
-
Incubation: Incubate both tubes at 35-37°C for 4 hours (± 15 minutes).[9]
-
Prepare Indicator Plate: Just before the 4-hour incubation is complete, prepare a lawn of the E. coli ATCC 25922 indicator strain on an MHA plate as you would for standard disk diffusion.
-
Plate the Disks: After incubation, remove the meropenem disk from each tube and place them on the inoculated MHA plate. Ensure they are well-separated.
-
Incubate Plate: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Interpretation:
-
mCIM Result:
-
Positive (Carbapenemase producer): Zone of inhibition is 6-15 mm in diameter, or 16-18 mm with pinpoint colonies.
-
Negative (Not a carbapenemase producer): Zone of inhibition is ≥ 19 mm.
-
-
eCIM Result (only interpret if mCIM is positive):
-
Positive (Metallo-β-Lactamase producer): The eCIM zone diameter is ≥ 5 mm larger than the mCIM zone diameter.
-
Negative (Serine Carbapenemase producer): The eCIM zone diameter is ≤ 4 mm larger than the mCIM zone diameter.
-
-
Visualizations
Logical Workflow for Carbapenem Resistance Investigation
This diagram outlines a typical workflow for a clinical laboratory when encountering a Gram-negative isolate that may be carbapenem-resistant.
Caption: A flowchart for identifying and characterizing carbapenem resistance.
Synergistic Mechanisms of Non-Carbapenemase Mediated Resistance
This diagram illustrates how the combination of two different resistance mechanisms—β-lactamase production and porin loss—can lead to clinically significant carbapenem resistance.
Caption: The combined effect of porin loss and β-lactamase hyperproduction.
References
- 1. Comparison of Three Phenotypic Methods of Carbapenemase Enzyme Detection to Identify Carbapenem-resistant Enterobacterales - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 2. Comparison of four low-cost carbapenemase detection tests and a proposal of an algorithm for early detection of carbapenemase-producing Enterobacteriaceae in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization and resistance mechanisms of ertapenem-non-susceptible carbapenem-resistant Klebsiella pneumoniae co-harboring ESBLs or AmpC enzymes with porin loss or efflux pump overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbapenem Susceptibility Testing Errors Using Three Automated Systems, Disk Diffusion, Etest, and Broth Microdilution and Carbapenem Resistance Genes in Isolates of Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbapenem susceptibility testing errors using three automated systems, disk diffusion, Etest, and broth microdilution and carbapenem resistance genes in isolates of Acinetobacter baumannii-calcoaceticus complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the Combined Modified Carbapenem Inactivation Method and EDTA-modified Carbapenem Inactivation Method for Detection of Carbapenemase-Producing Enterobacteriaceae Causing Ventilator-associated Respiratory Infections - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 11. Performance of modified carbapenem inactivation method and inhibitor-based combined disk test in the detection and distinguishing of carbapenemase producing Enterobacteriaceae - Li - Annals of Translational Medicine [atm.amegroups.org]
- 12. Carbapenemase-producing Pseudomonas aeruginosa –an emerging challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Evaluation of Four Phenotypic Tests for Detection of Carbapenemase-Producing Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice [frontiersin.org]
- 15. Comparison of the Performance of Phenotypic Methods for the Detection of Carbapenem-Resistant Enterobacteriaceae (CRE) in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Insights on the performance of phenotypic tests versus genotypic tests for the detection of carbapenemase-producing Gram-negative bacilli in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Ritipenem acoxil in different laboratory media and buffers
This technical support center provides guidance and answers frequently asked questions regarding the stability of Ritipenem acoxil in common laboratory settings. As a prodrug, this compound's stability is a critical factor for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in aqueous solutions?
A1: The primary stability concern is its rapid hydrolysis to the active form, ritipenem.[1] This hydrolysis can be influenced by pH, temperature, and the components of the laboratory media or buffer.
Q2: How should I store the solid (powder) form of this compound?
A2: For short-term storage (days to weeks), it is recommended to keep the solid compound in a dry, dark environment at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, it is crucial to prepare them fresh and use them immediately due to the compound's susceptibility to hydrolysis.
Q4: How does pH affect the stability of this compound?
A4: While specific data for this compound is limited, beta-lactam antibiotics, in general, exhibit pH-dependent stability. They are typically most stable in a slightly acidic to neutral pH range (approximately pH 4-7). Stability decreases in more acidic or alkaline conditions due to acid- and base-catalyzed hydrolysis of the beta-lactam ring.
Q5: Can the type of buffer used impact the stability of this compound?
A5: Yes, certain buffer components can catalyze the degradation of beta-lactam antibiotics. For instance, studies on other carbapenems have shown that phosphate and borate buffers can accelerate hydrolysis. When preparing solutions, it is advisable to use buffers that are known to be non-catalytic or to validate the stability of this compound in the chosen buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in antimicrobial susceptibility testing (e.g., variable MIC values). | Degradation of this compound in the test medium during incubation. | Prepare fresh stock solutions for each experiment. Minimize the time between the preparation of the antibiotic dilutions and the inoculation of the test. Consider performing time-kill assays to assess the effect of degradation over the incubation period. |
| Loss of compound activity over a short period in a prepared aqueous solution. | Rapid hydrolysis of the acoxil ester and/or the beta-lactam ring. | Prepare solutions immediately before use. If a solution must be stored, even for a short time, keep it on ice to slow down the degradation process. Conduct a pilot stability study in your specific medium to determine the acceptable time frame for use. |
| Precipitation of the compound in aqueous media. | Low aqueous solubility or degradation to less soluble products. | Ensure the final concentration of the solvent (e.g., DMSO) used for the stock solution is low enough to not cause precipitation in the final medium. If precipitation occurs upon storage, it is a strong indicator of degradation, and the solution should be discarded. |
Stability Data Summary
Table 1: Expected pH-Dependent Stability of this compound in Aqueous Buffers
| pH Range | Expected Stability | Primary Degradation Pathway |
| < 4 | Low | Acid-catalyzed hydrolysis of the beta-lactam ring. |
| 4 - 7 | Moderate to High | Spontaneous hydrolysis of the acoxil ester and beta-lactam ring. |
| > 7 | Low | Base-catalyzed hydrolysis of the acoxil ester and beta-lactam ring. |
Table 2: General Recommendations for Handling this compound in Different Laboratory Media
| Media/Buffer | Recommended Handling | Rationale |
| Microbiological Broth (e.g., Mueller-Hinton, Tryptic Soy) | Prepare fresh solutions immediately before use. | The complex composition and neutral pH of these media can contribute to the degradation of beta-lactam antibiotics during long incubation periods. |
| Phosphate-Buffered Saline (PBS) | Use with caution. If possible, opt for a non-nucleophilic buffer. | Phosphate can act as a catalyst for the hydrolysis of some beta-lactam antibiotics. |
| Tris-HCl Buffer | Use with caution. | The amine group in Tris can potentially react with the beta-lactam ring. |
| Cell Culture Media (e.g., DMEM, RPMI) | Prepare fresh and add to the culture immediately. | The presence of various components, including bicarbonate, and the physiological pH and temperature (37°C) will accelerate degradation. |
Experimental Protocols
Protocol 1: General Method for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). This stock solution should be prepared fresh.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution to the desired final concentration in the laboratory medium or buffer to be tested (e.g., PBS pH 7.4, Mueller-Hinton Broth).
-
Ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid effects on stability and the analytical method.
-
-
Incubation:
-
Incubate the test solutions at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Protect the solutions from light.
-
-
Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing at -80°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable for beta-lactam antibiotics.
-
The mobile phase composition will need to be optimized but could consist of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
-
The method should be able to separate the intact this compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Hypothetical Degradation Pathway of this compound.
References
Technical Support Center: Ritipenem Acoxil Degradation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of Ritipenem acoxil in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions?
This compound is a prodrug that is designed to be rapidly hydrolyzed in the body to its active form, Ritipenem.[1] This hydrolysis of the acetoxymethyl ester group is the primary and initial degradation step in aqueous environments. Following this, the active Ritipenem molecule, which contains a β-lactam ring, is susceptible to further degradation, primarily through the cleavage of this ring.
Q2: What are the expected degradation products of this compound?
Beyond the initial hydrolysis to Ritipenem, further degradation is anticipated. While specific proprietary studies may have identified a complete profile, based on the known chemistry of penem and carbapenem antibiotics, the opening of the β-lactam ring is a critical subsequent step. This would lead to the formation of various inactive metabolites. The initial hydrolysis also releases formaldehyde and acetic acid.
Q3: How does pH affect the stability of this compound?
The stability of β-lactam antibiotics is highly pH-dependent. Generally, they exhibit maximal stability in slightly acidic to neutral pH ranges (pH 6-7). In acidic or alkaline conditions, the rate of hydrolysis of both the acoxil ester and the β-lactam ring is expected to increase significantly.
Q4: Is this compound sensitive to light?
Q5: What analytical techniques are suitable for studying this compound degradation?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is a standard method for separating and quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of these products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.
Troubleshooting Guides
Problem 1: Inconsistent or rapid loss of the parent compound (this compound) peak in HPLC analysis.
-
Possible Cause 1: Hydrolysis of the Acoxil Ester. The primary degradation pathway is the rapid hydrolysis of the acetoxymethyl ester to form the active drug, Ritipenem. This can occur quickly in aqueous sample solutions.
-
Troubleshooting Tip: Prepare samples in a non-aqueous solvent like acetonitrile or methanol for the initial stock solution and dilute into an aqueous mobile phase or buffer just before injection. Keep sample vials in the autosampler at a low temperature (e.g., 4°C) to minimize degradation.
-
-
Possible Cause 2: Inappropriate pH of the sample diluent or mobile phase. If the pH is too acidic or too basic, it can accelerate the hydrolysis of the ester and the degradation of the β-lactam ring.
-
Troubleshooting Tip: Ensure the pH of your sample diluent and mobile phase is within the optimal stability range for carbapenems, typically between pH 6 and 7.
-
Problem 2: Appearance of multiple, poorly resolved peaks in the chromatogram.
-
Possible Cause 1: Formation of multiple degradation products. Forced degradation studies (e.g., strong acid, base, or oxidative conditions) can generate a complex mixture of degradation products.
-
Troubleshooting Tip: Optimize your HPLC method. Experiment with different gradients, mobile phase compositions (e.g., different organic modifiers or buffer systems), and column chemistries (e.g., C18, C8, Phenyl-Hexyl) to improve the separation of the degradation products.
-
-
Possible Cause 2: Instability of the active Ritipenem. The primary degradation product, Ritipenem, is also unstable and can degrade further, leading to additional peaks.
-
Troubleshooting Tip: Use a reference standard for Ritipenem if available to identify its peak and track its degradation. Employ LC-MS/MS to identify the mass-to-charge ratio (m/z) of the various peaks to help in their identification.
-
Problem 3: Difficulty in identifying the structures of the degradation products.
-
Possible Cause: Lack of reference standards for the degradation products. It is often not feasible to have reference standards for all potential degradation products.
-
Troubleshooting Tip: Utilize high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements of the degradation products. This will allow you to propose elemental compositions. Perform MS/MS fragmentation studies to obtain structural information and propose fragmentation pathways.
-
Proposed Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound in aqueous solutions. The initial, rapid step is the hydrolysis of the acoxil ester to yield the active drug, Ritipenem. Subsequently, the β-lactam ring of Ritipenem can undergo cleavage, leading to inactive degradation products.
Caption: Proposed degradation pathway of this compound.
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable non-aqueous solvent (e.g., acetonitrile) to obtain a stock solution of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 24 hours. Also, expose the stock solution to 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by a stability-indicating HPLC-UV or LC-MS/MS method.
Stability-Indicating HPLC-MS/MS Method
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
Time (min) % B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 310 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode. Scan range m/z 100-1000. For MS/MS, use collision-induced dissociation (CID) on the parent ions of interest.
Data Presentation
The following tables present hypothetical data that could be obtained from a forced degradation study of this compound.
Table 1: Hypothetical Chromatographic and Mass Spectrometric Data
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| This compound | 15.2 | 361.08 | 289.05, 245.06, 143.05 |
| Ritipenem | 8.5 | 289.05 | 245.06, 143.05, 100.03 |
| Degradation Product 1 | 5.2 | 307.06 | 263.07, 161.04, 118.02 |
| Degradation Product 2 | 12.8 | 379.09 | 307.06, 263.07, 143.05 |
Table 2: Hypothetical Percentage Degradation of this compound under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl (60°C) | 8 | 25.4 |
| 0.1 M NaOH (RT) | 2 | 45.8 |
| 3% H₂O₂ (RT) | 24 | 15.2 |
| Thermal (Solid, 105°C) | 24 | 5.1 |
| Photolytic | 24 | 10.7 |
Experimental Workflow
The following diagram outlines the logical workflow for investigating the degradation of this compound.
Caption: Workflow for this compound degradation studies.
References
Technical Support Center: Forced Degradation Studies for Ritipenem Acoxil and Ritipenem
Disclaimer: As of late 2025, specific forced degradation studies on Ritipenem acoxil and its active form, Ritipenem, are not extensively available in published scientific literature. Therefore, this guide is based on established knowledge of the degradation pathways of carbapenem and penem antibiotics, which share a similar β-lactam core structure. The provided protocols and potential degradation products are extrapolated from studies on related compounds such as meropenem, ertapenem, and tebipenem. Researchers should consider this information as a starting point and adapt their experimental designs accordingly.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during forced degradation studies of this compound and its active form, Ritipenem.
FAQs
Q1: Why is my this compound sample degrading immediately upon dissolution in aqueous solutions, even before applying stress?
A1: this compound is a prodrug designed to be rapidly hydrolyzed to its active form, Ritipenem, by esterases in the body. This hydrolysis can also occur chemically in aqueous solutions. It is crucial to use freshly prepared solutions and consider the initial hydrolysis as part of the baseline (t=0) measurement. For kinetic studies, it may be necessary to work at low temperatures or in non-aqueous solvents initially, if the experimental design permits.
Q2: I am observing multiple degradation peaks in my chromatogram, even under mild stress conditions. How can I identify the major degradants?
A2: The presence of multiple peaks is common due to the instability of the β-lactam ring. To identify major degradants, compare the peak areas of the degradation products to the initial peak area of the parent drug. A significant decrease in the parent peak area with a corresponding increase in the area of a new peak suggests a major degradation product. Mass spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of these products.
Q3: My oxidative degradation results are not reproducible. What could be the cause?
A3: Oxidative degradation can be sensitive to the concentration of the oxidizing agent (e.g., hydrogen peroxide), temperature, and the presence of trace metals, which can catalyze the reaction. Ensure precise control over these parameters. It is also advisable to use a consistent source of reagents and to quench the reaction effectively at specific time points to ensure accurate analysis.
Q4: I am not seeing any significant degradation under photolytic stress. Is Ritipenem photostable?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation in control samples (unstressed) | - Inherent instability of the β-lactam ring in the chosen solvent.- this compound is a prodrug that rapidly hydrolyzes to Ritipenem. | - Prepare solutions immediately before analysis.- Use aprotic solvents for initial stock solutions if possible.- Analyze a time-zero sample to establish a baseline. |
| Poor peak shape or resolution in HPLC analysis | - Inappropriate column chemistry or mobile phase composition.- Co-elution of degradation products. | - Screen different C18 or phenyl-hexyl columns.- Optimize mobile phase pH, organic modifier, and gradient.- Employ a stability-indicating HPLC method. |
| Inconsistent degradation percentages between replicate experiments | - Fluctuation in temperature, pH, or reagent concentration.- Incomplete quenching of the stress reaction. | - Use calibrated equipment (ovens, water baths, pH meters).- Prepare fresh stressor solutions for each experiment.- Use an appropriate quenching agent and validate its effectiveness. |
| Mass balance issues (sum of parent drug and degradants is not close to 100%) | - Formation of non-chromophoric degradation products.- Degradants are not eluting from the column.- Inaccurate response factors for degradation products. | - Use a mass-sensitive detector (e.g., CAD, ELSD) in parallel with UV.- Develop a gradient method that elutes all components.- Isolate and purify major degradants to determine their response factors. |
| Unexpected degradation products observed | - Interaction with excipients (if using a formulated product).- Contaminants in solvents or reagents. | - Perform forced degradation on the pure API and the formulation separately.- Use high-purity solvents and reagents. |
Data Presentation
The following tables summarize hypothetical quantitative data for forced degradation studies on Ritipenem and this compound, based on typical degradation patterns of carbapenems.
Table 1: Summary of Forced Degradation Results for Ritipenem
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 4 | 60 | 25 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 1 | 25 (RT) | 40 | 3 |
| Oxidative | 3% H₂O₂ | 2 | 25 (RT) | 30 | 2 |
| Thermal | Dry Heat | 24 | 80 | 15 | 1 |
| Photolytic | ICH Q1B | - | 25 (RT) | 10 | 1 |
Table 2: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Degradation (%) | No. of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 2 | 60 | 35 | 3 (including Ritipenem) |
| Base Hydrolysis | 0.1 M NaOH | 0.5 | 25 (RT) | 50 | 4 (including Ritipenem) |
| Oxidative | 3% H₂O₂ | 1 | 25 (RT) | 45 | 3 (including Ritipenem) |
| Thermal | Dry Heat | 24 | 80 | 20 | 2 |
| Photolytic | ICH Q1B | - | 25 (RT) | 15 | 2 |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
1. Acid Hydrolysis
-
Objective: To evaluate the degradation of the drug substance in an acidic environment.
-
Procedure:
-
Prepare a stock solution of the drug substance (Ritipenem or this compound) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M HCl to the flask.
-
Keep the flask in a water bath maintained at 60°C for a specified time (e.g., 4 hours).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute to the mark with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
-
2. Base Hydrolysis
-
Objective: To assess the degradation of the drug substance in an alkaline environment.
-
Procedure:
-
Prepare a stock solution of the drug substance at 1 mg/mL.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 1 M NaOH to the flask.
-
Keep the flask at room temperature (25°C) for a specified time (e.g., 1 hour).
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute to the mark with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
-
3. Oxidative Degradation
-
Objective: To investigate the degradation of the drug substance in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of the drug substance at 1 mg/mL.
-
Transfer 1 mL of the stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂ to the flask.
-
Keep the flask at room temperature (25°C) for a specified time (e.g., 2 hours).
-
Dilute to the mark with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
-
4. Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid drug substance.
-
Procedure:
-
Place a thin layer of the solid drug substance in a petri dish.
-
Keep the petri dish in a hot air oven maintained at 80°C for 24 hours.
-
After 24 hours, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Analyze the sample by HPLC.
-
5. Photolytic Degradation
-
Objective: To assess the stability of the drug substance upon exposure to light.
-
Procedure:
-
Expose the solid drug substance and a solution of the drug substance (in a transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
After the exposure period, prepare solutions of both the exposed and control samples in the mobile phase at a concentration of approximately 100 µg/mL.
-
Analyze the samples by HPLC.
-
Mandatory Visualizations
The following diagrams illustrate the general workflow for forced degradation studies and a plausible degradation pathway for carbapenem antibiotics.
Caption: General workflow for forced degradation studies of an active pharmaceutical ingredient (API).
Caption: Plausible degradation pathway for this compound and Ritipenem.
Technical Support Center: Overcoming Challenges in Testing Ritipenem Acoxil Against Resistant Strains
Welcome to the technical support center for Ritipenem acoxil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges encountered during the in vitro testing of this compound against resistant bacterial strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an oral prodrug of Ritipenem, a penem antibiotic.[1] Like other β-lactam antibiotics, Ritipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]
Q2: Are there established CLSI or EUCAST guidelines for this compound susceptibility testing?
Currently, there are no specific breakpoints for this compound published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Researchers should therefore establish internal quality control ranges and interpret minimum inhibitory concentration (MIC) values based on the experimental context and in comparison to other carbapenems.
Q3: What are the primary mechanisms of resistance to Ritipenem?
As a carbapenem, Ritipenem is subject to the same primary resistance mechanisms that affect this class of antibiotics. These include:
-
Enzymatic Degradation: Production of β-lactamases, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that hydrolyze the β-lactam ring, inactivating the drug. Ritipenem has shown stability against many β-lactamases, but some, like the L-1 enzyme from Stenotrophomonas maltophilia, can inactivate it.[2]
-
Reduced Permeability: Mutations in or loss of outer membrane porins (e.g., OprD in Pseudomonas aeruginosa) can restrict Ritipenem's entry into the bacterial cell.
-
Efflux Pumps: Overexpression of multidrug efflux pumps (e.g., MexAB-OprM in P. aeruginosa) can actively transport Ritipenem out of the cell, preventing it from reaching its PBP targets.
-
Target Modification: Alterations in the structure of PBPs can reduce the binding affinity of Ritipenem, leading to decreased efficacy.
Troubleshooting Guide
Problem 1: High Minimum Inhibitory Concentration (MIC) values for supposedly susceptible strains.
| Possible Cause | Troubleshooting Steps |
| Inoculum effect: A higher than standard bacterial inoculum can lead to falsely elevated MICs, especially for β-lactamase-producing strains. | 1. Strictly adhere to standardized inoculum preparation methods (e.g., 0.5 McFarland standard). 2. Verify the final inoculum concentration by colony counting. 3. Consider performing time-kill assays to understand the impact of inoculum density on Ritipenem's bactericidal activity. |
| Drug instability: Ritipenem, like other β-lactams, can degrade in solution over time, especially at 37°C. | 1. Prepare fresh stock solutions of Ritipenem for each experiment. 2. Minimize the time between the preparation of antibiotic dilutions and inoculation. 3. Consider performing a bioassay to confirm the potency of the Ritipenem stock solution. |
| Media composition: The type and composition of the growth medium can influence the activity of antibiotics. | 1. Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended for most non-fastidious bacteria. 2. Ensure the pH of the media is within the recommended range (7.2-7.4). 3. Be aware that some media components can chelate ions that may be important for antibiotic activity or bacterial growth. |
Problem 2: Inconsistent or difficult-to-read MIC endpoints (trailing growth).
| Possible Cause | Troubleshooting Steps |
| Trailing endpoints: Some drug-organism combinations can exhibit trailing growth, where there is reduced but still visible growth over a range of antibiotic concentrations, making the MIC difficult to determine. | 1. Read MICs at a standardized time point (e.g., 18-20 hours for most bacteria). 2. Define the endpoint as the lowest concentration of Ritipenem that causes a significant reduction in growth (e.g., ≥80% inhibition) compared to the growth control. 3. Use a spectrophotometer to aid in the determination of the endpoint. 4. Consider using agar dilution as an alternative method, as endpoints can sometimes be clearer. |
| Contamination: Contamination of the bacterial culture or the test wells can lead to erroneous results. | 1. Ensure aseptic techniques are strictly followed throughout the procedure. 2. Perform purity checks of the inoculum before and after the experiment. 3. Include a no-inoculum control to check for media contamination. |
Problem 3: Ritipenem appears inactive against known carbapenemase-producing strains.
| Possible Cause | Troubleshooting Steps |
| Presence of potent carbapenemases: The strain may produce a carbapenemase that is highly effective at hydrolyzing Ritipenem. | 1. Confirm the presence of carbapenemase genes using molecular methods (e.g., PCR). 2. Phenotypically confirm carbapenemase production using tests like the Carba NP test or the modified carbapenem inactivation method (mCIM). 3. Consider testing Ritipenem in combination with a β-lactamase inhibitor to assess for potential synergy. |
| Multiple resistance mechanisms: The strain may possess multiple resistance mechanisms (e.g., carbapenemase production and porin loss) that act synergistically to confer high-level resistance. | 1. Investigate the presence of other resistance mechanisms, such as porin gene mutations or efflux pump overexpression (e.g., using RT-qPCR). 2. Test the activity of Ritipenem in the presence of an efflux pump inhibitor (EPI) to determine the contribution of efflux to resistance. |
Quantitative Data Summary
| Organism Type | Expected Ritipenem MIC Range (µg/mL) | Key Resistance Mechanisms to Consider |
| ESBL-producing Enterobacterales | Low to moderate | Co-production of carbapenemases, porin loss |
| Carbapenem-resistant Enterobacterales (CRE) | Moderate to high | KPC, NDM, VIM, IMP, OXA-48 carbapenemases |
| Pseudomonas aeruginosa | Moderate to high | OprD porin loss, MexAB-OprM efflux, AmpC hyperproduction |
| Acinetobacter baumannii | High | OXA-type carbapenemases, efflux pumps |
Experimental Protocols
Protocol 1: Broth Microdilution for Ritipenem MIC Determination
This protocol is based on the general principles outlined by CLSI for broth microdilution testing.
-
Preparation of Ritipenem Stock Solution:
-
Aseptically prepare a stock solution of Ritipenem powder in a suitable solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer) at a concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Prepare fresh on the day of the experiment.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the Ritipenem stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of Ritipenem that completely inhibits visible growth of the organism.
-
For trailing endpoints, the MIC can be defined as the lowest concentration showing at least 80% growth reduction compared to the growth control.
-
Protocol 2: Evaluation of Efflux Pump Involvement in Ritipenem Resistance
-
Materials:
-
Ritipenem
-
An efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg β-naphthylamide (PAβN).
-
Test organism
-
Broth microdilution supplies
-
-
Procedure:
-
Determine the MIC of Ritipenem for the test organism as described in Protocol 1.
-
Determine the sub-inhibitory concentration of the EPI. This is the highest concentration of the EPI that does not inhibit the visible growth of the test organism.
-
Perform the Ritipenem MIC determination again, but this time, add the sub-inhibitory concentration of the EPI to all wells of the microtiter plate (including the growth control).
-
Incubate and read the MICs as previously described.
-
-
Interpretation:
-
A significant reduction (e.g., four-fold or greater) in the MIC of Ritipenem in the presence of the EPI suggests that an efflux pump is contributing to resistance.
-
Visualizations
Caption: Overview of Ritipenem's mechanism of action and bacterial resistance pathways.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of Ritipenem.
Caption: A logical troubleshooting workflow for unexpectedly high Ritipenem MIC results.
References
Addressing solubility issues of Ritipenem acoxil for in vitro studies
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Ritipenem acoxil in in vitro studies. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is the acetoxymethyl ester prodrug of ritipenem, an oral penem-class antibiotic. As a prodrug, it is designed to be hydrolyzed in the body to release the active compound, ritipenem. For in vitro studies, it is crucial to dissolve this compound in a suitable solvent to prepare accurate stock solutions for assays such as minimum inhibitory concentration (MIC) testing. Solubility issues can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the key chemical properties of this compound to consider?
A2: Understanding the chemical properties of this compound is essential for its proper handling. Key details are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C13H16N2O8S | [1] |
| Molecular Weight (Anhydrous) | 360.34 g/mol | [1] |
| Molecular Weight (Monohydrate) | 378.36 g/mol | [2][3] |
| Appearance | White crystalline powder | [4] |
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
Issue: I am having difficulty dissolving this compound.
-
Initial Troubleshooting Steps:
-
Verify the correct solvent: For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Gentle warming: Briefly and gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Vortexing/Sonication: Use a vortex mixer or a sonicator bath for short periods to facilitate dissolution.
-
Issue: My this compound solution appears cloudy or has precipitates.
-
Possible Causes and Solutions:
-
Supersaturation: You may have exceeded the solubility limit of this compound in the chosen solvent. Try preparing a more dilute solution.
-
Low Temperature: If the stock solution was stored at a low temperature (e.g., -20°C), some of the compound may have precipitated out. Allow the vial to come to room temperature and vortex gently to redissolve.
-
Hydrolysis: this compound is a prodrug ester and may be susceptible to hydrolysis in the presence of water, which can affect its solubility. It is recommended to use anhydrous DMSO and minimize exposure to moisture.
-
Issue: I am concerned about the stability of my this compound stock solution.
-
Recommendations for Maintaining Stability:
-
Storage: Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect solutions from light by using amber vials or wrapping vials in foil.
-
Working Solutions: Prepare fresh working solutions in your desired aqueous-based culture medium from the frozen stock solution on the day of the experiment. Due to the potential for hydrolysis, it is not recommended to store this compound in aqueous solutions for extended periods. The stability of other carbapenems, like meropenem, is known to be limited in aqueous solutions.[4]
-
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO
Materials:
-
This compound (anhydrous or monohydrate)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Determine the required mass:
-
For this compound anhydrous (MW: 360.34 g/mol ): To prepare 1 mL of a 10 mg/mL solution, weigh out 10 mg of the compound.
-
For this compound monohydrate (MW: 378.36 g/mol ): To account for the water molecule, weigh out approximately 10.5 mg of the compound to achieve a final concentration of 10 mg/mL of the active molecule.
-
-
Dissolution:
-
Aseptically add the weighed this compound to a sterile amber vial.
-
Add the required volume of anhydrous DMSO (e.g., 1 mL for a 10 mg/mL solution).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (not exceeding 37°C) can be applied if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for MIC Assay
This protocol follows the general principles of broth microdilution for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
10 mg/mL this compound stock solution in DMSO
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial culture medium
-
Sterile 96-well microtiter plates
-
Bacterial inoculum prepared to the appropriate density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Intermediate Dilution: On the day of the experiment, thaw an aliquot of the 10 mg/mL this compound stock solution. Prepare an intermediate dilution in the appropriate culture medium. For example, to achieve a starting concentration of 128 µg/mL in the first well of the microtiter plate, dilute the stock solution accordingly. Note: The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Serial Dilutions:
-
Add 100 µL of sterile culture medium to all wells of the 96-well plate except the first column.
-
Add 200 µL of the intermediate dilution of this compound to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and then transferring 100 µL from the second well to the third, and so on. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the drug and bacteria.
-
Controls: Include a growth control (medium + inoculum, no drug) and a sterility control (medium only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific bacteria being tested (e.g., 35-37°C for 18-24 hours).
-
Reading Results: Determine the MIC by observing the lowest concentration of this compound that inhibits visible bacterial growth.
Visualizations
Caption: Workflow for preparing this compound solutions for MIC assays.
Caption: Troubleshooting logic for this compound dissolution problems.
References
- 1. (Acetyloxy)methyl 6-(1-hydroxyethyl)-3-((hydroxy(imino)methoxy)methyl)-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate | C13H16N2O8S | CID 163692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Hydrate | C13H18N2O9S | CID 11954024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound monohydrate | C13H18N2O9S | CID 76961639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Stability Evaluation of Different Pharmaceutical Products Containing Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Ritipenem Acoxil and Meropenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of ritipenem acoxil, a newer oral penem antibiotic, and meropenem, a well-established intravenous carbapenem. The data presented is compiled from various scientific studies to offer a comprehensive overview for researchers and professionals in the field of drug development.
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Both ritipenem and meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Their primary targets are the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. By binding to and inactivating these proteins, the antibiotics disrupt the integrity of the cell wall, leading to cell lysis and death.
Ritipenem , the active form of the prodrug this compound, has demonstrated a strong affinity for PBP2 in Escherichia coli and is also noted to bind to PBP3.[1] In Gram-positive bacteria such as methicillin-susceptible Staphylococcus aureus (MSSA), ritipenem shows affinity for PBP2.[1]
Meropenem exhibits a broad range of affinity for multiple PBPs. In Escherichia coli and Pseudomonas aeruginosa, it strongly binds to PBPs 2, 3, and 4.[2] For Staphylococcus aureus, its primary targets are PBPs 1, 2, and 4.[2] This ability to target multiple PBPs contributes to its potent and broad-spectrum activity.
In Vitro Activity: A Comparative Summary
The following tables summarize the in vitro activity of ritipenem and meropenem against a range of Gram-positive and Gram-negative bacteria, as determined by Minimum Inhibitory Concentration (MIC) values. The data is presented as MIC50 and MIC90, representing the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.
Gram-Positive Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (MSSA) | Ritipenem | - | - | - | [3] |
| Meropenem | - | - | - | [4] | |
| Streptococcus pneumoniae | Ritipenem | - | - | - | [3] |
| Meropenem | - | - | - | [4] | |
| Enterococcus faecalis | Ritipenem | - | - | - | [3] |
| Meropenem | - | - | 5 | [4] |
Note: Specific MIC50 and MIC90 values for Ritipenem against these specific strains were not available in the reviewed literature for a direct comparison.
Gram-Negative Bacteria
| Organism | Antibiotic | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Ritipenem | - | - | - | [3] |
| Meropenem | - | 0.032 | 0.094 | [5] | |
| Klebsiella pneumoniae | Ritipenem | - | - | - | [3] |
| Meropenem | - | - | - | [2][6] | |
| Pseudomonas aeruginosa | Ritipenem | - | - | - | [3] |
| Meropenem | 625 | 0.38 | 16 | [5] | |
| Acinetobacter baumannii | Ritipenem | - | - | - | [3] |
| Meropenem | 135 | 32 | 64 | [5] | |
| Enterobacteriaceae (overall) | Ritipenem | - | - | - | [3] |
| Meropenem | 500 | 0.023 | 0.094 | [5] |
Note: Comprehensive MIC50 and MIC90 data for Ritipenem against a wide range of Gram-negative bacteria for a direct head-to-head comparison with Meropenem is limited in the publicly available literature.
Experimental Protocols: Determining In Vitro Susceptibility
The in vitro activity data presented in this guide is primarily based on Minimum Inhibitory Concentration (MIC) determination through standardized laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these procedures to ensure reproducibility and accuracy.
Broth Microdilution Method
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial isolate to be tested is cultured, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 105 CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plate is incubated at a specific temperature (typically 35°C) for 16-20 hours.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Agar Dilution Method
This method is considered a reference standard for MIC determination.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard. This is then diluted to achieve a final inoculum of approximately 104 CFU per spot.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.
Summary and Conclusion
Both ritipenem and meropenem are potent β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. Meropenem has a well-documented broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria. The available data for ritipenem also indicates a broad spectrum of activity. However, a direct, comprehensive comparison of their in vitro potency across a wide range of clinically relevant isolates is not extensively available in the current literature. Further head-to-head comparative studies are warranted to fully elucidate the relative in vitro strengths of these two carbapenem and penem antibiotics. The methodologies for determining their in vitro activity are well-established and standardized, providing a solid foundation for future comparative research.
References
- 1. researchgate.net [researchgate.net]
- 2. Meropenem MICs at Standard and High Inocula and Mutant Prevention Concentration Inter-Relations: Comparative Study with Non-Carbapenemase-Producing and OXA-48-, KPC- and NDM-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Activity of meropenem, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of Ritipenem Acoxil and Imipenem Against Clinical Isolates: A Review of In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of ritipenem acoxil and imipenem against a range of clinically significant bacterial isolates. The data presented is compiled from published research to offer an objective overview for professionals in drug development and microbiology.
Executive Summary
Ritipenem, the active form of the prodrug this compound, is a novel oral penem antibiotic with a broad spectrum of antibacterial activity.[1] Comparative studies indicate that ritipenem demonstrates potent in vitro activity against a variety of Gram-positive and Gram-negative bacteria, with efficacy that is in some cases comparable or superior to imipenem, a well-established carbapenem antibiotic. Notably, ritipenem has shown strong activity against certain strains of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1]
In Vitro Activity: A Comparative Overview
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for ritipenem against various clinical isolates. Direct comparative data with imipenem is included where available from the reviewed literature.
Table 1: Comparative MIC90 Values of Ritipenem and Imipenem Against Gram-Positive Cocci
| Bacterial Species | No. of Strains | Ritipenem (RIPM) MIC90 (μg/mL) | Imipenem (IPM) Activity Comparison |
| Staphylococcus aureus | 50 | 0.39 | - |
| Methicillin-resistant S. aureus (MRSA) | 48 | >100 | Equal or stronger activity than IPM[1] |
| Coagulase-negative staphylococci | 41 | 50 | - |
| Streptococcus pneumoniae | 24 | 0.39 | - |
| Streptococcus pyogenes | 50 | 0.05 | - |
| Enterococcus faecalis | 39 | 6.25 | Most active among β-lactams tested[1] |
| Enterococcus faecium | 40 | >100 | - |
Table 2: Comparative MIC90 Values of Ritipenem Against Gram-Negative Bacteria
| Bacterial Species | No. of Strains | Ritipenem (RIPM) MIC90 (μg/mL) |
| Escherichia coli CS2 (R+) | 51 | 1.56 |
| Klebsiella pneumoniae | 50 | 0.39 |
| Proteus mirabilis | 50 | 1.56 |
| Proteus vulgaris | 35 | 1.56 |
| Providencia rettgeri | 27 | 50 |
| Serratia marcescens | 50 | 100 |
| Enterobacter cloacae | 50 | 12.5 |
| Citrobacter freundii | 50 | 25 |
| Acinetobacter calcoaceticus | 49 | 3.13 |
| Pseudomonas aeruginosa | 50 | >100 |
| Burkholderia cepacia | 40 | 25 |
| Xanthomonas maltophilia | 50 | >100 |
| ABPC-resistant Haemophilus influenzae | 26 | 0.78 |
| Bacteroides fragilis | 40 | 0.39 |
Mechanism of Action
Both ritipenem and imipenem belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2] Ritipenem has demonstrated strong binding affinities to PBPs 2 and 3 of S. aureus and to the PBPs of E. coli and S. marcescens, comparable to those of imipenem.[1]
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized in vitro method to quantify the susceptibility of a bacterial isolate to an antimicrobial agent. While specific study protocols may vary slightly, the general methodology is outlined below.
General MIC Determination Workflow:
-
Bacterial Isolate Preparation:
-
Clinically isolated bacterial strains are cultured on appropriate agar media to obtain pure colonies.
-
A standardized inoculum is prepared by suspending bacterial colonies in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
The standardized suspension is further diluted to achieve the final desired inoculum concentration for the assay.
-
-
Antimicrobial Agent Preparation:
-
Stock solutions of the antimicrobial agents (ritipenem and imipenem) are prepared at a known concentration.
-
A series of twofold serial dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates or test tubes.
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well or tube containing the serially diluted antimicrobial agent.
-
The microtiter plates or test tubes are incubated under specific conditions (e.g., 35°C for 16-20 hours) appropriate for the growth of the test organism.
-
-
MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Experimental Workflow for Comparative Efficacy
Caption: Workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of antibiotics.
Resistance Mechanisms
Resistance to carbapenems can emerge through various mechanisms, including:
-
Enzymatic Degradation: Production of β-lactamase enzymes, particularly carbapenemases, that can hydrolyze the carbapenem molecule.[2][3] Ritipenem has shown stability against a wide range of β-lactamases.[1]
-
Target Site Modification: Alterations in the penicillin-binding proteins (PBPs) that reduce the binding affinity of the carbapenem.[2]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of specific porin channels, which can restrict the entry of the antibiotic into the cell.[2][3]
-
Efflux Pumps: The overexpression of efflux pumps that actively transport the antibiotic out of the bacterial cell.[3]
Conclusion
The available in vitro data suggests that this compound is a potent antimicrobial agent with a broad spectrum of activity. Its efficacy against certain Gram-positive organisms, including strains of MRSA and E. faecalis, appears to be a notable advantage.[1] While generally active against many Gram-negative bacteria, its activity against highly resistant species like P. aeruginosa may be limited, a characteristic shared with other carbapenems. Further clinical studies are necessary to fully elucidate the comparative clinical efficacy of this compound and imipenem in treating various bacterial infections.
References
A Comparative Guide to the Preclinical Efficacy of Ritipenem Acoxil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Ritipenem acoxil, an oral penem antibiotic. Ritipenem, the active metabolite of the prodrug this compound, demonstrates a broad spectrum of antibacterial activity. This document synthesizes available preclinical data, offering a comparison with other carbapenems, primarily imipenem, and outlines the experimental models used for its evaluation. Due to the age of most publicly available preclinical studies on Ritipenem, direct comparisons with contemporary carbapenems like meropenem are limited; therefore, data from separate studies are used for comparative context.
Mechanism of Action: Targeting the Bacterial Cell Wall
Ritipenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.[1] Ritipenem has shown a particularly high affinity for PBPs involved in the bactericidal action of β-lactams.[2]
Caption: Ritipenem inhibits bacterial cell wall synthesis by targeting PBPs.
In Vitro Antibacterial Activity
The in vitro activity of Ritipenem is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The tables below summarize the MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) for Ritipenem against various bacterial isolates compared to other carbapenems.
Note: The data for Ritipenem and Imipenem are drawn from older studies, while the data for Meropenem and Doripenem are from more recent surveillance studies for comparative context. Direct head-to-head studies including all four agents were not available.
Table 1: In Vitro Activity against Gram-Positive Aerobes (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Staphylococcus aureus (MSSA) | Ritipenem | 0.06 | 4.0 | [3][4] |
| Imipenem | <0.0015 | 0.06 | [3] | |
| Streptococcus pneumoniae | Ritipenem | - | 0.25 | [4] |
| Imipenem | - | - | ||
| Enterococcus spp. | Ritipenem | 4.0 | 4.0 | [3][4] |
| Imipenem | 1.0 | - | [3] |
Table 2: In Vitro Activity against Gram-Negative Aerobes (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Enterobacteriaceae | Ritipenem | 0.5 | 4.0 | [4][5] |
| Imipenem | 0.25 | 0.5 | [6] | |
| Meropenem | 0.032 | 0.094 | [6] | |
| Doripenem | 0.023 | 0.094 | [6] | |
| Pseudomonas aeruginosa | Ritipenem | >128 | >128 | [4] |
| Imipenem | 1.5 | 32 | [6] | |
| Meropenem | 0.38 | 16 | [6] | |
| Doripenem | 0.38 | 8 | [6] |
Table 3: In Vitro Activity against Anaerobes (MIC in µg/mL)
| Organism | Antibiotic | MIC₅₀ | MIC₉₀ | Reference(s) |
| Bacteroides fragilis group | Ritipenem | ≤1 | ≤1 | [5] |
| Imipenem | - | - |
Preclinical Pharmacokinetics and Pharmacodynamics (PK/PD)
This compound is an oral prodrug that is rapidly hydrolyzed to the active component, Ritipenem.[7] Animal studies have been crucial in defining the PK/PD parameters that correlate with efficacy. For β-lactams, the primary PK/PD index associated with bactericidal activity is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC).
While specific in vivo efficacy data for Ritipenem from these models is scarce in recent literature, studies on other carbapenems like meropenem demonstrate that achieving a %fT>MIC of approximately 20-40% is often required for a bacteriostatic or 1-log reduction in bacterial count against Gram-negative pathogens.[8][9]
In Vivo Efficacy in Preclinical Infection Models
The neutropenic murine thigh infection model is a standardized and widely used model for evaluating the in vivo efficacy of new antimicrobial agents.[10][11] This model allows for the characterization of the relationship between drug exposure (PK) and antibacterial effect (PD) in the absence of an effective host immune response.
Caption: Standard workflow for assessing in vivo efficacy using the murine thigh model.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth.
-
Dispense the dilutions into 96-well microtiter plates.
-
Prepare a standardized bacterial inoculum to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate the microtiter plates with the bacterial suspension.
-
Incubate plates at 35-37°C for 16-20 hours under ambient air.
-
The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Neutropenic Murine Thigh Infection Model
-
Animal Model: Specific pathogen-free, female ICR or CD-1 mice, typically 6 weeks old and weighing 23-27g.[12]
-
Protocol:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at approximately 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to render mice neutropenic (<100 neutrophils/mm³).[11][12]
-
Infection: At time zero, inject 0.1 mL of a logarithmic-phase bacterial culture (e.g., S. aureus or K. pneumoniae at ~10⁷ CFU/mL) into the posterior thigh muscles of each mouse.[11]
-
Treatment: Initiate antibiotic therapy 2 hours post-infection. Administer the investigational drug (e.g., this compound via oral gavage), comparator drug (e.g., meropenem subcutaneously), and vehicle control at specified doses and intervals for a duration of 24 hours.
-
Endpoint Measurement: At 24 hours after the initiation of therapy, euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in sterile saline.
-
Quantification: Prepare serial 10-fold dilutions of the tissue homogenate and plate them onto appropriate agar (e.g., Tryptic Soy Agar with 5% sheep's blood). Incubate the plates for ~20 hours at 37°C.[11]
-
Analysis: Count the bacterial colonies to determine the number of CFU per gram of thigh tissue. The efficacy of the treatment is measured by the change in bacterial load (Δlog₁₀ CFU/gram) compared to the vehicle control group at 24 hours.
-
Summary and Conclusion
The available preclinical data, primarily from studies conducted in the 1990s, indicate that Ritipenem possesses a broad spectrum of in vitro activity against Gram-positive and anaerobic bacteria, with activity generally comparable to imipenem.[3][5] Its activity against Enterobacteriaceae is notable, although it may be less potent than modern carbapenems like meropenem and doripenem.[4][6] A significant limitation in its spectrum is the lack of activity against Pseudomonas aeruginosa.[4]
While Ritipenem's efficacy has been evaluated in standard preclinical models like the neutropenic murine thigh infection model, quantitative in vivo data directly comparing it to current first-line carbapenems is not publicly available. The established protocols for these models, however, provide a clear framework for any future comparative efficacy studies. For drug development professionals, this compound's profile suggests potential as an oral step-down therapy for infections caused by susceptible organisms, though further studies against contemporary, resistant isolates and in direct comparison with modern carbapenems would be necessary to fully establish its clinical utility.
References
- 1. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lytic and bactericidal activity of FCE 22101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative inhibitory and bactericidal activities of FCE 22101 against gram-positive cocci and anaerobes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of in vitro activity of FCE 22101, a new penem, with those of other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro activity of a novel penem FCE 22101 compared to other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of FCE 22101 following its administration as the oral pro-drug FCE 22891 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bactericidal activities of meropenem and ertapenem against extended-spectrum-beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae in a neutropenic mouse thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. criver.com [criver.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Ritipenem acoxil's activity against ESBL-producing Enterobacteriaceae compared to other carbapenems
A comprehensive review of existing literature reveals a significant gap in direct comparative data on the efficacy of ritipenem acoxil against Extended-Spectrum β-Lactamase (ESBL)-producing Enterobacteriaceae when benchmarked against other carbapenems like meropenem, imipenem, and doripenem. While early studies from the 1990s provide foundational in vitro data for ritipenem (the active form of this compound), they predate the widespread prevalence and routine identification of ESBL-producing strains, thus lacking specific comparative metrics for this critical group of pathogens.
This guide synthesizes the available historical data for ritipenem and contrasts it with the well-established activity of other carbapenems against ESBL-producing Enterobacteriaceae, highlighting the need for contemporary research to ascertain this compound's potential role in treating these challenging infections.
In Vitro Activity: A Historical Perspective
Ritipenem, also known by its investigational code FCE 22101, demonstrated broad-spectrum activity against Enterobacteriaceae in early studies. However, its potency was generally noted to be slightly less than that of imipenem.[1] The available literature does not provide a specific breakdown of its activity against confirmed ESBL-producing isolates, a crucial dataset for modern clinical decision-making.
For context, the in vitro activity of commonly used carbapenems against ESBL-producing Enterobacteriaceae is well-documented and serves as the current standard of care.
Table 1: Comparative In Vitro Activity of Carbapenems Against ESBL-Producing Escherichia coli
| Carbapenem | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ritipenem | Data Not Available | Data Not Available |
| Meropenem | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Imipenem | 0.12 - 0.25 | 0.5 - 1 |
| Doripenem | ≤0.06 - 0.12 | 0.12 - 0.25 |
| Ertapenem | ≤0.03 - 0.06 | 0.12 - 0.5 |
Note: MIC values for meropenem, imipenem, doripenem, and ertapenem are compiled from various contemporary surveillance studies. Specific values can vary based on geographic location and the specific ESBL enzymes present.
Table 2: Comparative In Vitro Activity of Carbapenems Against ESBL-Producing Klebsiella pneumoniae
| Carbapenem | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ritipenem | Data Not Available | Data Not Available |
| Meropenem | ≤0.06 - 0.12 | 0.12 - 0.5 |
| Imipenem | 0.25 - 0.5 | 0.5 - 1 |
| Doripenem | 0.12 - 0.25 | 0.5 - 1 |
| Ertapenem | ≤0.03 - 0.12 | 0.25 - 1 |
Note: MIC values for meropenem, imipenem, doripenem, and ertapenem are compiled from various contemporary surveillance studies. Specific values can vary based on geographic location and the specific ESBL enzymes present.
Experimental Protocols
The methodologies from the historical studies on ritipenem, while not focused on ESBL producers, laid the groundwork for antimicrobial susceptibility testing. Modern protocols for evaluating carbapenem activity against ESBL-producing Enterobacteriaceae are standardized and crucial for accurate comparisons.
Key Experimental Methodologies:
-
Antimicrobial Susceptibility Testing: The determination of Minimum Inhibitory Concentrations (MICs) is typically performed using broth microdilution or agar dilution methods according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Bacterial Strains: Contemporary studies utilize well-characterized clinical isolates of Escherichia coli, Klebsiella pneumoniae, and other Enterobacteriaceae species with confirmed ESBL production through molecular methods (e.g., PCR for blaCTX-M, blaSHV, blaTEM genes).
-
ESBL Confirmation: Phenotypic confirmation of ESBL production is often carried out using the double-disk synergy test or combination disk tests with clavulanic acid.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of carbapenems against ESBL-producing Enterobacteriaceae.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for all carbapenems, including ritipenem, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2] ESBLs confer resistance by hydrolyzing the β-lactam ring of many penicillins and cephalosporins. While carbapenems are generally stable to the hydrolytic action of ESBLs, the emergence of carbapenemases (e.g., KPC, NDM, OXA-48) poses a significant threat.
Caption: Mechanism of carbapenem action and the general stability of carbapenems to ESBL-mediated hydrolysis.
Conclusion
The existing body of scientific literature does not permit a direct, data-driven comparison of this compound's activity against ESBL-producing Enterobacteriaceae with that of other carbapenems. While ritipenem showed promise as a broad-spectrum agent in its time, the evolution of bacterial resistance, particularly the rise of ESBLs, necessitates a re-evaluation of its efficacy using modern, well-characterized bacterial strains and standardized methodologies.
For researchers and drug development professionals, this highlights a critical knowledge gap. Future studies should aim to generate robust in vitro susceptibility data (MIC₅₀ and MIC₉₀) for ritipenem against a diverse panel of contemporary ESBL-producing clinical isolates. Such data would be invaluable in determining if this compound, as an oral carbapenem, could have a niche in the current therapeutic landscape, potentially as a step-down therapy for less severe infections caused by susceptible ESBL-producing pathogens. Until such studies are conducted, the clinical utility of this compound against these prevalent and challenging pathogens remains speculative.
References
The Synergistic Power of Ritipenem Acoxil and Aminoglycosides Against Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for effective therapeutic strategies, the combination of existing antimicrobial agents to achieve synergy is a critical area of investigation. This guide provides an objective comparison of the synergistic potential of Ritipenem acoxil, an oral penem antibiotic, with aminoglycosides against clinically relevant resistant bacteria. The information presented herein is supported by available experimental data to aid researchers and drug development professionals in their efforts to combat antimicrobial resistance.
Executive Summary
This compound, the prodrug of the active form Ritipenem (FCE 22101), has demonstrated a broad spectrum of antibacterial activity.[1] When combined with aminoglycosides such as gentamicin, tobramycin, and amikacin, in vitro studies have revealed a predominantly additive to synergistic effect against a wide range of Gram-negative bacteria.[2][3] Synergy is notably more pronounced in non-fermentative species and in bacterial isolates that exhibit resistance to either Ritipenem or the aminoglycoside alone.[2] This suggests a promising role for this combination therapy in treating infections caused by difficult-to-treat resistant pathogens.
Quantitative Analysis of Synergy
The synergy between Ritipenem and aminoglycosides is most commonly quantified using the checkerboard method to determine the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is typically defined as synergy, > 0.5 to ≤ 1 as an additive effect, > 1 to < 4 as indifference, and ≥ 4 as antagonism.
The following table summarizes the in vitro synergistic activity of Ritipenem (FCE 22101) in combination with various aminoglycosides against a panel of Gram-negative clinical isolates.
| Aminoglycoside | Bacterial Species | No. of Isolates | Geometric Mean ΣFIC | Synergy Rate (FICI ≤ 0.5) | Reference |
| Gentamicin | Gram-negative rods | 150 | 0.80 | 11% (16/150 for at least one combination) | [2] |
| Tobramycin | Gram-negative rods | 150 | 0.78 | 11% (16/150 for at least one combination) | [2] |
| Amikacin | Gram-negative rods* | 150 | 0.79 | 11% (16/150 for at least one combination) | [2] |
| Gentamicin | Non-fermentative species | Not specified | 0.61-0.68 | More frequent than in fermentative species | [2] |
| Gentamicin | Fermentative species | Not specified | 0.83-0.86 | Less frequent than in non-fermentative species | [2] |
| Gentamicin | Ritipenem and/or aminoglycoside-resistant isolates | Not specified | 0.67-0.69 | More frequent than in susceptible isolates | [2] |
| Gentamicin | Ritipenem and aminoglycoside-susceptible isolates | Not specified | 0.85-0.88 | Less frequent than in resistant isolates | [2] |
*Isolates included Escherichia coli, Klebsiella spp., Enterobacter spp., Citrobacter spp., Proteus spp., Acinetobacter spp., Serratia spp., Providencia spp., Yersinia spp., Hafnia spp., and Pseudomonas spp.[2]
Comparative Efficacy with Other Carbapenems
While direct comparative studies between Ritipenem-aminoglycoside and other carbapenem-aminoglycoside combinations are limited, existing literature on combinations with meropenem, imipenem, and doripenem provides a valuable context for the potential efficacy. The following table presents data from studies on these other carbapenems, illustrating a broader pattern of synergy against resistant pathogens.
| Carbapenem | Aminoglycoside | Bacterial Species | Synergy Rate/Key Finding | Reference |
| Meropenem | Amikacin | Carbapenem-Resistant P. aeruginosa | 50% synergy by checkerboard assay. | [4][5] |
| Meropenem | Gentamicin | Carbapenem-Resistant E. coli | 84.2% synergy by checkerboard assay. | |
| Imipenem | Amikacin | Pan-Drug-Resistant A. baumannii | Synergy demonstrated by time-kill assay. | [6] |
| Imipenem | Tobramycin | Carbapenem-Resistant P. aeruginosa | Synergistic killing and prevention of resistance observed. | |
| Doripenem | Tobramycin | Imipenem- and meropenem-resistant P. aeruginosa | Successful treatment of ventriculitis reported. | [7] |
Experimental Protocols
Accurate assessment of antibiotic synergy is paramount. The two most widely accepted methods are the checkerboard assay and the time-kill curve analysis.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the FICI.
-
Preparation of Antibiotics: Prepare stock solutions of this compound (hydrolyzed to Ritipenem in situ) and the chosen aminoglycoside. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense dilutions of Ritipenem along the x-axis and dilutions of the aminoglycoside along the y-axis. The final plate should contain a grid of wells with varying concentrations of both drugs, as well as wells with each drug alone for MIC determination.
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Data Analysis: Determine the Minimal Inhibitory Concentration (MIC) of each drug alone and in combination. The FICI is calculated as follows: FICI = FIC of Ritipenem + FIC of Aminoglycoside, where FIC = MIC of drug in combination / MIC of drug alone.
Time-Kill Curve Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antibiotic combinations over time.
-
Preparation: Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Experimental Setup: Prepare tubes with CAMHB containing the antibiotics alone and in combination at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizing Experimental Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for synergy testing and the proposed mechanism of action for carbapenem-aminoglycoside synergy.
Experimental Workflow for Checkerboard Synergy Testing.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. In-vitro interactions of FCE 22101 with aminoglycosides against gram-negative rods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro activity of FCE 22101 and synergy studies with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Meropenem-Colistin and Meropenem-Amikacin Combinations against Carbapenem-Resistant Pseudomonas aeruginosa Isolates in Suez Canal University Hospitals [mid.journals.ekb.eg]
- 5. mid.journals.ekb.eg [mid.journals.ekb.eg]
- 6. journals.asm.org [journals.asm.org]
- 7. Successful treatment with doripenem and tobramycin of ventriculitis due to imipenem- and meropenem-resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Ritipenem Acoxil and Other β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of ritipenem, the active form of the oral prodrug ritipenem acoxil, with other β-lactam antibiotics against various bacterial strains, including those with defined resistance mechanisms. The data presented is compiled from publicly available research to assist in understanding the potential for cross-resistance and the unique activity spectrum of ritipenem.
Introduction to Ritipenem
Ritipenem is a synthetic penem antibiotic, a class of β-lactams structurally similar to carbapenems. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A key characteristic of ritipenem is its stability against hydrolysis by many β-lactamases, which are a primary mechanism of resistance to many other β-lactam antibiotics.[1] Like other β-lactams, ritipenem's mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to and inactivating penicillin-binding proteins (PBPs).[1]
Understanding the cross-resistance profile of ritipenem is crucial for its potential clinical application, especially in an era of increasing antimicrobial resistance. This guide summarizes available quantitative data on its in vitro efficacy compared to other β-lactams and provides detailed methodologies for the key experiments used to generate such data.
Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of ritipenem and comparator β-lactams against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), or as a range of MICs observed in the cited studies.
Table 1: Activity against Gram-Positive Cocci
| Organism | Resistance Profile | Ritipenem (µg/mL) | Imipenem (µg/mL) | Cefixime (µg/mL) | Cefaclor (µg/mL) | Vancomycin (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | MIC range: ≤0.05 - 0.78 | MIC range: ≤0.05 - 0.2 | >100 | 3.13 | 0.78 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | MIC₉₀: >100 | MIC₉₀: 8 | >100 | >100 | MIC₉₀: 2-4 |
| Streptococcus pneumoniae | Penicillin-Susceptible | MIC₉₀: 0.39 | - | 0.2 | 1.56 | - |
| Streptococcus pyogenes | - | MIC₉₀: 0.05 | - | 0.1 | 0.39 | - |
| Enterococcus faecalis | - | MIC₉₀: 6.25 | >100 | >100 | >100 | - |
Note: Data for the above table was synthesized from multiple sources which may have used slightly different methodologies.
Table 2: Activity against Gram-Negative Bacilli
| Organism | Resistance Profile | Ritipenem (µg/mL) | Imipenem (µg/mL) | Meropenem (µg/mL) | Cefixime (µg/mL) | Cefaclor (µg/mL) |
| Escherichia coli | ESBL-producing | MIC range: ≤0.006 - 0.5 | 100% susceptible | 100% susceptible | - | - |
| Klebsiella pneumoniae | ESBL-producing | MIC range: ≤0.006 - 2 | 100% susceptible | 100% susceptible | - | - |
| Haemophilus influenzae | Ampicillin-Resistant (β-lactamase positive) | MIC: 0.2 | - | - | - | - |
| Pseudomonas aeruginosa | - | MIC₉₀: >100 | MIC₅₀/₉₀: 1.5/32 | MIC₅₀/₉₀: 0.38/16 | >100 | >100 |
| Acinetobacter baumannii | Carbapenem-Resistant | - | MIC₅₀: >32 | MIC₅₀: 32 | - | - |
Note: ESBL stands for Extended-Spectrum β-Lactamase. Data for the above table was synthesized from multiple sources which may have used slightly different methodologies.
Mechanisms of Action and Resistance
The antibacterial effect of β-lactams is dependent on their ability to penetrate the bacterial cell wall and bind to essential PBPs. Resistance can emerge through several mechanisms, primarily:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the structure of PBPs, which reduce the binding affinity of β-lactam drugs.
-
Reduced Permeability: Changes in the bacterial outer membrane that restrict the entry of antibiotics.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.
Ritipenem has shown stability against a variety of β-lactamases.[1] Its affinity for different PBPs can also influence its activity spectrum and potential for cross-resistance. For instance, in Haemophilus influenzae, ritipenem shows preferential binding to PBP 1b, which is associated with potent bacteriolytic activity.[2] In contrast, resistance in MRSA is primarily due to the acquisition of the mecA gene, which encodes for PBP2a, a PBP with very low affinity for most β-lactams. While some studies suggest ritipenem has affinity for PBP2a, the high MIC values against MRSA indicate this may not be sufficient to overcome this resistance mechanism in most clinical isolates.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates for testing
-
Stock solutions of antimicrobial agents
-
Sterile diluent (e.g., saline or broth)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the same morphological type from an 18- to 24-hour agar plate.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Antimicrobial Dilution:
-
Prepare a series of twofold dilutions of each antimicrobial agent in CAMHB directly in the microtiter plate.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Seal the plates or place them in a container to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Penicillin-Binding Protein (PBP) Competitive Binding Assay
This protocol describes a general method to determine the affinity of a β-lactam antibiotic for specific PBPs.
Objective: To measure the concentration of an unlabeled β-lactam required to inhibit the binding of a labeled penicillin to PBPs by 50% (IC₅₀).
Materials:
-
Bacterial cell membranes containing PBPs
-
Radiolabeled or fluorescently labeled penicillin (e.g., ³H-penicillin G or Bocillin FL)
-
Unlabeled test β-lactam antibiotics (e.g., ritipenem, imipenem)
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
SDS-PAGE reagents and equipment
-
Autoradiography film and cassettes or a fluorescence imaging system
Procedure:
-
Membrane Preparation:
-
Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.
-
Lyse the bacterial cells (e.g., by sonication or French press).
-
Isolate the cell membranes by ultracentrifugation.
-
Resuspend the membrane fraction in a suitable buffer and determine the protein concentration.
-
-
Competitive Binding Reaction:
-
In a series of tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of the unlabeled test β-lactam antibiotic for a set time (e.g., 10 minutes at 30°C).
-
Add a constant, sub-saturating concentration of the labeled penicillin to each tube.
-
Incubate for another set time to allow the labeled penicillin to bind to any available PBPs.
-
Include a control reaction with no unlabeled antibiotic to determine maximum binding.
-
-
Termination of Reaction and Separation:
-
Stop the binding reaction by adding an excess of cold (unlabeled) penicillin and/or SDS-PAGE sample buffer.
-
Separate the PBP-antibiotic complexes by SDS-PAGE.
-
-
Detection and Quantification:
-
For radiolabeled penicillin, dry the gel and expose it to autoradiography film.
-
For fluorescently labeled penicillin, visualize the gel using a fluorescence imager.
-
Quantify the intensity of the bands corresponding to each PBP.
-
-
Data Analysis:
-
Plot the percentage of labeled penicillin binding against the logarithm of the unlabeled competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the unlabeled antibiotic that causes a 50% reduction in the binding of the labeled penicillin.
-
Signaling Pathways and Logical Relationships
The interaction between β-lactam antibiotics, PBPs, and β-lactamases is a critical determinant of antibacterial efficacy. The following diagram illustrates this relationship.
Conclusion
Ritipenem demonstrates potent in vitro activity against a broad range of bacteria, including some strains resistant to other β-lactams due to β-lactamase production. Its cross-resistance profile appears to be favorable in the case of many ESBL-producing Enterobacteriaceae. However, like other carbapenems, it shows limited activity against MRSA, where resistance is primarily mediated by altered PBPs. Further studies with larger panels of clinically relevant isolates with well-characterized resistance mechanisms are needed to fully elucidate the cross-resistance patterns and potential clinical utility of this compound. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.
References
A Comparative Analysis of Ritipenem Acoxil and Cefotiam Hexetil: A Review of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical trial data for two oral β-lactam antibiotics: Ritipenem acoxil, a penem antibiotic, and Cefotiam hexetil, a third-generation cephalosporin. The following sections present a detailed analysis of their efficacy, safety, and pharmacokinetic profiles, supported by data from comparative clinical trials.
Mechanism of Action
Both this compound and Cefotiam hexetil are prodrugs that, after oral administration, are hydrolyzed to their active forms, Ritipenem and Cefotiam, respectively.[1] As β-lactam antibiotics, they exert their bactericidal effect by inhibiting the final stage of peptidoglycan synthesis in the bacterial cell wall. This is achieved by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1][2][3] The inhibition of cell wall synthesis ultimately leads to bacterial cell lysis and death.[4]
Ritipenem's primary target in E. coli is PBP2.[1] Cefotiam also has a high affinity for PBPs.[2][3] Ritipenem has demonstrated a broad spectrum of activity against both aerobic and anaerobic gram-positive and gram-negative bacteria.[5] It has shown potent activity against methicillin-susceptible Staphylococcus aureus (MSSA), Staphylococcus epidermidis, Enterococcus faecalis, and various gram-negative bacteria.[5] Cefotiam is also a broad-spectrum antibiotic effective against both gram-positive and gram-negative bacteria.[2][6] It is particularly active against many Enterobacteriaceae, including E. coli and Klebsiella.[2][7]
Pharmacokinetic Properties
A summary of the key pharmacokinetic parameters for this compound and Cefotiam hexetil is presented below.
| Parameter | This compound | Cefotiam hexetil |
| Bioavailability | ~30-40%[1] | ~45%[8] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated | 2.1 hours (400 mg dose)[8] |
| Peak Plasma Concentration (Cmax) | 1.88 µg/mL (200 mg dose)[9] | 2.6 mg/L (400 mg dose)[8] |
| Half-life (t1/2) | ~0.7 hours[10] | ~1 hour[3][8] |
| Protein Binding | Not explicitly stated | 40%[3][8] |
| Excretion | Primarily renal[1] | Primarily renal[8] |
Clinical Efficacy: Head-to-Head Comparative Trials
Two key double-blind, multi-center clinical trials have directly compared the efficacy and safety of this compound and Cefotiam hexetil in respiratory tract infections.
Chronic Lower Respiratory Tract Infections
In a study involving 202 patients with chronic lower respiratory tract infections, 151 of whom were evaluable for clinical efficacy, this compound was administered at a dose of 200 mg three times daily, while Cefotiam hexetil was given at 400 mg three times daily, both for 14 days.[11] The clinical efficacy rates (excellent + good) were comparable between the two groups, with no statistically significant difference.[11]
| Outcome | This compound (200 mg t.i.d.) | Cefotiam hexetil (400 mg t.i.d.) |
| Number of Evaluable Patients | 75 | 76 |
| Clinical Efficacy Rate (Excellent + Good) | 85.3% (64/75)[11] | 80.3% (61/76)[11] |
| Bacterial Eradication Rate | 50.0% (13/26)[11] | 75.0% (18/24)[11] |
| Usefulness Rate (Markedly Useful + Useful) | 79.5% (62/78)[11] | 76.9% (60/78)[11] |
Bacterial Pneumonia
A similar comparative trial was conducted in 208 patients with bacterial pneumonia, with 152 patients being evaluable for clinical efficacy.[12] Both this compound and Cefotiam hexetil were administered at a dose of 200 mg three times daily for 14 days.[12] The results demonstrated clinical equivalency between the two antibiotics.[12]
| Outcome | This compound (200 mg t.i.d.) | Cefotiam hexetil (200 mg t.i.d.) |
| Number of Evaluable Patients | 73 | 79 |
| Clinical Efficacy Rate (Excellent + Good) | 91.8% (67/73)[12] | 94.9% (75/79)[12] |
| Bacterial Eradication Rate | 84.6% (22/26)[12] | 91.7% (22/24)[12] |
| Usefulness Rate (Markedly Useful + Useful) | 86.5% (64/74)[12] | 92.5% (74/80)[12] |
Safety and Tolerability
The safety profiles of this compound and Cefotiam hexetil were also assessed in the head-to-head comparative trials.
Chronic Lower Respiratory Tract Infections
In the study on chronic lower respiratory tract infections, the incidence of side effects and abnormal laboratory findings was similar between the two treatment groups, with no significant differences observed.[11]
| Adverse Event | This compound | Cefotiam hexetil |
| Side Effects | 11.0% (10 cases)[11] | 10.9% (10 cases)[11] |
| Abnormal Laboratory Findings | 9.5% (8 cases)[11] | 16.7% (14 cases)[11] |
| Safety Judgement (Safe) | 80.2% (73 cases)[11] | 77.2% (71 cases)[11] |
Bacterial Pneumonia
In the bacterial pneumonia trial, there were no significant differences in the incidence of side effects or abnormal laboratory findings between the this compound and Cefotiam hexetil groups.[12]
| Adverse Event | This compound | Cefotiam hexetil |
| Side Effects | 9.6% (9 cases)[12] | 4.9% (5 cases)[12] |
| Abnormal Laboratory Findings | 26.7% (23 cases)[12] | 15.6% (15 cases)[12] |
| Safety Judgement (Safe) | 68.1% (64 cases)[12] | 80.4% (82 cases)[12] |
Commonly reported side effects for Cefotiam hexetil include nausea, vomiting, and diarrhea.[2][13] For this compound, gastrointestinal complaints such as diarrhea have been noted, and in one study, an increase in transaminase levels was observed in one patient.[1][9]
Experimental Protocols
The primary comparative clinical trials were designed as multi-center, double-blind studies to ensure objectivity in evaluating the efficacy and safety of the two drugs.[11][12]
Inclusion Criteria (General):
-
Adult patients diagnosed with either chronic lower respiratory tract infections or bacterial pneumonia.[11][12]
Exclusion Criteria (General):
-
Known hypersensitivity to β-lactam antibiotics.
-
Severe renal or hepatic dysfunction.
-
Pregnancy or lactation.
Dosage and Administration:
-
Chronic Lower Respiratory Tract Infections: this compound 200 mg t.i.d. vs. Cefotiam hexetil 400 mg t.i.d. for 14 days.[11]
-
Bacterial Pneumonia: this compound 200 mg t.i.d. vs. Cefotiam hexetil 200 mg t.i.d. for 14 days.[12]
Efficacy Evaluation:
-
Clinical efficacy was typically categorized as "excellent," "good," "fair," or "poor" based on the resolution of clinical signs and symptoms.
-
Bacteriological response was assessed by the eradication, persistence, or replacement of the causative pathogens.
Safety Evaluation:
-
Monitoring and recording of all adverse events.
-
Regular laboratory tests to assess hematological, renal, and hepatic function.
Conclusion
The available clinical trial data from head-to-head comparative studies indicate that this compound demonstrates clinical efficacy and safety comparable to that of Cefotiam hexetil in the treatment of chronic lower respiratory tract infections and bacterial pneumonia.[11][12] While their pharmacokinetic profiles show some differences, both oral antibiotics are effective options for the treatment of susceptible bacterial infections. The choice between these two agents may be guided by local antimicrobial susceptibility patterns, cost, and specific patient factors. Further research, including larger-scale clinical trials and pharmacoeconomic analyses, would be beneficial to further delineate their respective roles in clinical practice.
References
- 1. Introduction of Ritipenem_Chemicalbook [chemicalbook.com]
- 2. Cefotiam - Wikipedia [en.wikipedia.org]
- 3. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mims.com [mims.com]
- 8. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]
- 9. Clinical studies on this compound [jstage.jst.go.jp]
- 10. A study of the pharmacokinetics and tolerability of this compound in healthy volunteers following multiple oral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Comparative study on the efficacy of this compound and cefotiam hexetil in chronic lower respiratory tract infections by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A comparative study on the efficacies of this compound and cefotiam hexetil in bacterial pneumonia by the double-blind method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LABORATORY AND CLINICAL STUDIES ON CEFOTIAM HEXETIL [jstage.jst.go.jp]
Evaluating Ritipenem Acoxil's Efficacy Against Panipenem-Resistant Isolates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of bacterial resistance to carbapenem antibiotics, a cornerstone in treating severe infections, poses a significant threat to global health. Panipenem, a potent carbapenem, has not been immune to this trend, with resistance mechanisms diminishing its clinical utility. This guide provides a comparative evaluation of ritipenem acoxil, an orally administered penem antibiotic, against panipenem-resistant isolates. While direct comparative studies are limited, this document synthesizes available in vitro data, explores mechanisms of resistance, and provides detailed experimental protocols to inform research and development efforts in the quest for effective therapies against multidrug-resistant bacteria.
Mechanism of Action: A Shared Foundation
Both ritipenem and panipenem belong to the β-lactam class of antibiotics and exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity ultimately leads to bacterial cell lysis and death.
Comparative In Vitro Activity: A Look at the Data
Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize available MIC data for ritipenem and panipenem against a range of clinically relevant Gram-positive and Gram-negative bacteria. It is important to note that this data is compiled from various studies and direct head-to-head comparisons were not always available.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Ritipenem against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MSSA) | - | - | - | [1] |
| Streptococcus pneumoniae | - | - | - | [1] |
| Haemophilus influenzae | - | - | - | [1] |
| Escherichia coli | - | - | - | [1] |
| Klebsiella pneumoniae | - | - | - | [1] |
| Gram-positive cocci | 223 | Superior to cefaclor, cephalexin, and cefpodoxime | Equal to ampicillin | [1] |
| Gram-negative bacteria | 223 | Superior to ampicillin, cefaclor, and cephalexin | Inferior to cefpodoxime | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Panipenem against Various Bacterial Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | - | 39.3% resistant | [2] |
| Streptococcus pneumoniae (PRSP) | - | - | 15.1% resistant | [2] |
| Escherichia coli (ESBL-producing) | - | - | 0.9% resistant | [2] |
| Klebsiella pneumoniae (ESBL-producing) | - | - | 3.4% resistant | [2] |
| Pseudomonas aeruginosa (Metallo-β-lactamase producing) | - | - | 1.0% resistant | [2] |
| Gram-positive bacteria | 1355 | More active than meropenem | Comparable to imipenem | [2] |
| Gram-negative bacteria | 1355 | Less active than meropenem | Comparable to imipenem | [2] |
Understanding Panipenem Resistance
Resistance to panipenem, and carbapenems in general, is a multifaceted issue driven by several key mechanisms. Understanding these is crucial to evaluating whether an alternative agent like ritipenem might be effective.
Primary Mechanisms of Carbapenem Resistance:
-
Enzymatic Degradation: The production of carbapenemases, a type of β-lactamase enzyme, is the most significant mechanism of resistance. These enzymes hydrolyze the β-lactam ring of carbapenems, rendering them inactive. Major classes of carbapenemases include:
-
Class A: Klebsiella pneumoniae carbapenemase (KPC)
-
Class B: Metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP.
-
Class D: Oxacillinases (OXA-type)
-
-
Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their PBP targets. Overexpression of efflux pumps can contribute to resistance against a broad range of antibiotics, including carbapenems. In Pseudomonas aeruginosa, the MexAB-OprM efflux system is a significant contributor to intrinsic resistance to penems like ritipenem.[2]
-
Porin Channel Mutations: Gram-negative bacteria possess porin channels in their outer membrane that allow the entry of hydrophilic molecules like carbapenems. Mutations that lead to the loss or reduced expression of these porins, such as OprD in P. aeruginosa, can significantly decrease the intracellular concentration of the antibiotic, leading to resistance.[3]
-
Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for β-lactam antibiotics, making the drugs less effective at inhibiting cell wall synthesis.
Ritipenem's Potential Against Panipenem-Resistant Strains: A Mechanistic Perspective
While direct clinical data is scarce, an analysis of ritipenem's properties suggests potential activity against certain panipenem-resistant isolates:
-
Stability to β-Lactamases: Ritipenem has demonstrated stability against many common β-lactamases.[4] However, its susceptibility to specific carbapenemases that may inactivate panipenem would need to be empirically determined for each resistant isolate.
-
Overcoming Efflux and Porin Loss: For resistance mediated by efflux pumps or porin loss, the efficacy of ritipenem would depend on whether it is also a substrate for the same efflux systems or relies on the same porin channels as panipenem. For instance, in P. aeruginosa, both the outer membrane barrier and the MexAB-OprM efflux system contribute to high intrinsic resistance to ritipenem.[2] Therefore, ritipenem is unlikely to be effective against panipenem-resistant P. aeruginosa strains where these mechanisms are the primary drivers of resistance.
Experimental Protocols
Accurate and standardized methodologies are paramount for evaluating antibiotic efficacy. The following are detailed protocols for key experiments in antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (CLSI/EUCAST Guidelines)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antimicrobial agent
-
Sterile diluent (e.g., saline or broth)
Procedure:
-
Prepare Antimicrobial Dilutions: Serially dilute the antimicrobial stock solution in CAMHB within the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination (EUCAST Guidelines)
This method involves incorporating varying concentrations of an antimicrobial agent into an agar medium to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the antimicrobial agent
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Prepare Antimicrobial-Containing Agar Plates: Prepare a series of MHA plates containing twofold serial dilutions of the antimicrobial agent. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation: Using a multipoint replicator, inoculate the surface of each agar plate with the bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the bacteria on the agar.
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in evaluating antibiotic efficacy and understanding resistance, the following diagrams are provided.
Diagram 1: Experimental workflow for antimicrobial susceptibility testing.
Diagram 2: Key mechanisms of carbapenem resistance in bacteria.
Conclusion
The available data, while not providing a direct comparison, allows for an informed evaluation of this compound's potential role against panipenem-resistant isolates. Ritipenem's efficacy will likely be highly dependent on the specific mechanism of panipenem resistance. Against isolates where resistance is driven by carbapenemases to which ritipenem is stable, it may offer a viable alternative. However, in cases of resistance due to robust efflux pump activity or significant porin loss that also affects ritipenem, its utility is likely to be limited.
Further research, including head-to-head in vitro studies and investigations into the activity of ritipenem against well-characterized panipenem-resistant clinical isolates, is essential to definitively establish its place in the therapeutic armamentarium against multidrug-resistant pathogens. The experimental protocols and resistance mechanism frameworks provided in this guide offer a foundation for such future investigations.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pseudomonas aeruginosa reveals high intrinsic resistance to penem antibiotics: penem resistance mechanisms and their interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Reveals High Intrinsic Resistance to Penem Antibiotics: Penem Resistance Mechanisms and Their Interplay - PMC [pmc.ncbi.nlm.nih.gov]
The Promising Horizon of Penems: An In Vitro Comparative Guide to Ritipenem Acoxil and Beta-Lactamase Inhibitor Combinations
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro activity of ritipenem acoxil, both alone and in the context of beta-lactamase inhibition. Due to a notable lack of published studies on this compound in direct combination with specific beta-lactamase inhibitors, this report also presents comparative data for other penem antibiotics to offer a broader perspective on the potential of this therapeutic strategy.
Ritipenem, the active metabolite of the oral prodrug this compound, has demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including many anaerobic species. A key characteristic of ritipenem is its inherent stability against a variety of beta-lactamases, which are a primary mechanism of bacterial resistance to beta-lactam antibiotics. This intrinsic stability suggests a potential advantage in overcoming certain resistance profiles even without a beta-lactamase inhibitor.
Intrinsic Stability of Ritipenem
Early in vitro studies have shown that ritipenem is stable to hydrolysis by many common plasmid-mediated and chromosomally-mediated beta-lactamases. This stability is a critical attribute, as it allows the antibiotic to maintain its structural integrity and antibacterial function in the presence of these bacterial defense enzymes. However, like many carbapenems, its activity can be compromised by certain metallo-beta-lactamases.
Comparative In Vitro Activity of Penem-Beta-Lactamase Inhibitor Combinations
To provide a framework for understanding the potential efficacy of a future ritipenem-based combination therapy, this section details the in vitro performance of other notable penem antibiotics when combined with beta-lactamase inhibitors. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of these combinations against various clinically relevant bacterial isolates.
Data Presentation
Table 1: Comparative In Vitro Activity of Imipenem-Relebactam against Enterobacteriaceae and Pseudomonas aeruginosa
| Organism (Number of Isolates) | Imipenem MIC₅₀ (µg/mL) | Imipenem MIC₉₀ (µg/mL) | Imipenem-Relebactam MIC₅₀ (µg/mL) | Imipenem-Relebactam MIC₉₀ (µg/mL) | % Susceptible to Imipenem-Relebactam |
| Enterobacteriaceae (from IAIs and UTIs) | |||||
| Non-Proteeae Enterobacteriaceae (NPE) (6,671) | ≤0.25 | 1 | ≤0.25 | 0.5 | 99.5%[1] |
| Imipenem-Nonsusceptible NPE | >8 | >8 | 1 | 4 | 77.9%[1] |
| KPC-producing Klebsiella pneumoniae | - | - | - | - | 96.3%[1] |
| Pseudomonas aeruginosa (from IAIs and UTIs) | |||||
| P. aeruginosa (846) | 1 | >8 | 0.5 | 2 | 96.5%[1] |
| Imipenem-Nonsusceptible P. aeruginosa | >8 | >8 | 2 | 8 | 85.0%[1] |
IAI: Intra-abdominal Infection; UTI: Urinary Tract Infection; KPC: Klebsiella pneumoniae carbapenemase.
Table 2: Comparative In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Klebsiella pneumoniae
| Organism (Number of Isolates) | Meropenem MIC Range (µg/mL) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC Range (µg/mL) | Meropenem-Vaborbactam MIC₅₀ (µg/mL) | Meropenem-Vaborbactam MIC₉₀ (µg/mL) |
| KPC-producing K. pneumoniae (28) | - | - | - | ≤0.03 - 1 | - | - |
| KPC-producing Enterobacteriaceae (128) | >64 | >64 | >64 | - | 0.5 | 8 |
Data from multiple sources.[2][3]
Table 3: Comparative In Vitro Activity of Biapenem with and without a Novel Serine β-Lactamase Inhibitor (RPX7009) against Anaerobic Bacteria
| Organism (Number of Isolates) | Biapenem MIC₉₀ (µg/mL) | Biapenem-RPX7009 MIC₉₀ (µg/mL) |
| Bacteroides fragilis group (123) | 4 | 4 |
| Gram-positive cocci | ≤0.5 | ≤0.5 |
| Gram-positive rods | ≤0.5 | ≤0.5 |
Note: The addition of RPX7009 showed little to no potentiation of biapenem's activity against the anaerobic isolates tested.[4][5]
Table 4: Comparative In Vitro Activity of Ertapenem and Piperacillin-Tazobactam
| Organism | Ertapenem MIC (µg/mL) | Piperacillin-Tazobactam MIC (µg/mL) |
| Escherichia coli | Markedly higher activity than Piperacillin-Tazobactam | - |
| Bacteroides fragilis | Similar activity to Piperacillin-Tazobactam | - |
This study highlighted the differential activity of ertapenem compared to a standard beta-lactam/beta-lactamase inhibitor combination.[6][7][8]
Experimental Protocols
The data presented in the tables above were generated using standardized in vitro susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11][12]
Key Methodologies:
-
Broth Microdilution: This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[13][14] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug that prevents visible growth.[14] For combination studies, the beta-lactamase inhibitor is typically added at a fixed concentration to each well.
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations.[13] A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[6][7][8]
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and colonies are used to prepare a suspension in a suitable broth or saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density.[15]
-
Incubation: Plates are typically incubated at 35-37°C for 16-24 hours in ambient air.[14][15]
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for determining the in vitro efficacy of these antibiotic combinations.
References
- 1. In vitro activity of imipenem/relebactam against Enterobacteriaceae and Pseudomonas aeruginosa isolated from intraabdominal and urinary tract infection samples: SMART Surveillance United States 2015-2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meropenem/vaborbactam activity in vitro: a new option for Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of meropenem combined with vaborbactam against KPC-producing Enterobacteriaceae in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of Biapenem plus RPX7009, a carbapenem combined with a serine β-lactamase inhibitor, against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activity of Biapenem plus RPX7009, a Carbapenem Combined with a Serine β-Lactamase Inhibitor, against Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro activity of piperacillin/tazobactam and ertapenem against Bacteroides fragilis and Escherichia coli in pure and mixed cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. researchgate.net [researchgate.net]
- 9. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
